Product packaging for Ononitol, (+)-(Cat. No.:CAS No. 484-68-4)

Ononitol, (+)-

Cat. No.: B1198101
CAS No.: 484-68-4
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-FEPQRWDDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-pinitol is the D-enantiomer of pinitol. It has a role as a geroprotector and a member of compatible osmolytes. It is functionally related to a 1D-chiro-inositol. It is an enantiomer of a L-pinitol.
Methylinositol has been used in trials studying the treatment of Dementia and Alzheimer's Disease.
D-Pinitol has been reported in Abies pindrow, Glycine max, and other organisms with data available.
METHYLINOSITOL is a small molecule drug with a maximum clinical trial phase of II.
See also: Alfalfa leaf (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B1198101 Ononitol, (+)- CAS No. 484-68-4

Properties

IUPAC Name

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-FEPQRWDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883108, DTXSID601029635, DTXSID901337631
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-68-4, 6090-97-7, 10284-63-6
Record name Pinitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ononitol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ONONITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLINOSITOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of (+)-Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest within the scientific community for its diverse biological activities. As a methylated derivative of myo-inositol, its unique structure underpins its therapeutic potential, which includes anti-inflammatory, hepatoprotective, and anticancer properties. This technical guide provides a detailed examination of the chemical structure, properties, and biological significance of (+)-Ononitol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

(+)-Ononitol is chemically known as 4-O-methyl-D-myo-inositol. It belongs to the inositol family, which are six-carbon cyclitols (polyalcohols of cyclohexane) that play crucial roles in cellular signaling and as structural components of membranes. The defining feature of (+)-Ononitol is the presence of a methoxy group (-OCH₃) on the C4 hydroxyl of the myo-inositol scaffold.

The stereochemistry of the molecule is critical to its identity and function. The systematic IUPAC name for the dextrorotatory enantiomer is (1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol.[1]

Molecular and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of (+)-Ononitol is presented in the table below, compiled from comprehensive chemical databases.[1][2][3][4]

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₆[1][2][3]
Molecular Weight 194.18 g/mol [1][2][3]
IUPAC Name (1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol[1]
Common Synonyms 4-O-methyl-D-myo-inositol, D-(+)-Ononitol, 1D-4-O-Methyl-myo-inositol[1][2]
CAS Registry Number 6090-97-7, 484-68-4[1][2]
Canonical SMILES OC1C(O)C(O)C(OC)C(O)C1O[2]
InChIKey DSCFFEYYQKSRSV-GESKJZQWSA-N[2][3][5]

Spectroscopic Data for Structural Elucidation

The precise structure of (+)-Ononitol has been confirmed through various spectroscopic techniques. This data is fundamental for its identification and characterization in natural extracts or synthetic preparations.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of (+)-Ononitol. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed. The table below summarizes key mass spectral data.

TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference(s)
GC-MS Not applicable (EI)260.0, 217.0, 191.0, 133.0[1]
MS/MS [M+H]⁺ (195.0863)176.9, 126.9, 109.0[1]
MS/MS [M-H]⁻ (193.0718)161.0, 141.1, 101.1[1]

Note: For GC-MS analysis, Ononitol is often derivatized (e.g., with trimethylsilyl groups) to increase its volatility.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra are dependent on the solvent and instrument frequency, quantum chemical approaches and experimental data for the parent compound, myo-inositol, provide a basis for understanding the expected chemical shifts.[8][9] The methoxy group at C4 significantly influences the chemical shifts of neighboring protons and carbons compared to unsubstituted myo-inositol.

Biosynthesis and Natural Occurrence

(+)-Ononitol is a plant-derived secondary metabolite. Its biosynthesis is an extension of the primary metabolic pathway for myo-inositol synthesis.

Biosynthetic Pathway

The synthesis begins with D-glucose from the central carbon metabolism. The pathway involves two key steps to produce myo-inositol, followed by a specific methylation step to yield (+)-Ononitol.[10][11]

  • Isomerization and Cyclization : Glucose-6-phosphate is converted to myo-inositol-1-phosphate by the enzyme myo-inositol phosphate synthase (MIPS).

  • Dephosphorylation : myo-inositol-1-phosphate is dephosphorylated by inositol monophosphatase (IMPA) to free myo-inositol.

  • Methylation : The final step involves the O-methylation of the C4 hydroxyl group of myo-inositol, catalyzed by S-adenosyl-L-methionine (SAM)-dependent inositol methyl transferase (IMT), to produce (+)-Ononitol (D-ononitol).[10]

G D_Glucose D-Glucose G6P Glucose-6-phosphate D_Glucose->G6P Hexokinase MI1P myo-Inositol-1-phosphate G6P->MI1P MIPS myo_Inositol myo-Inositol MI1P->myo_Inositol IMPA SAM SAM Ononitol (+)-Ononitol myo_Inositol->Ononitol Inositol Methyl Transferase (IMT) SAH SAH SAM->SAH

Biosynthetic pathway of (+)-Ononitol from D-Glucose.
Natural Sources

(+)-Ononitol and its hydrated form, ononitol monohydrate, have been isolated from various plant species. Notable sources include the leaves of Cassia tora L. (Sicklepod), as well as Abies pindrow (Pindrow fir) and Glycine max (soybean).[1][12][13] Its presence in these plants suggests a role in osmoprotection and stress response.

Experimental Protocols

This section outlines generalized methodologies for the isolation and analysis of (+)-Ononitol, based on published literature.

Protocol: Isolation of Ononitol Monohydrate from Cassia tora

This protocol is a representative example of how cyclitols are isolated from plant material.

  • Extraction : Dried and powdered leaves of Cassia tora are subjected to solvent extraction, typically using a polar solvent like ethanol or methanol, to extract a broad range of metabolites.

  • Fractionation : The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Ononitol, being highly polar, will concentrate in the aqueous or methanolic fraction.

  • Chromatography : The polar fraction is subjected to column chromatography, often using silica gel or Sephadex LH-20.

  • Elution : A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification and Crystallization : Fractions containing the target compound are combined, concentrated, and purified further using techniques like preparative HPLC. The purified compound is then crystallized from a suitable solvent system (e.g., methanol-water) to yield pure ononitol monohydrate.[12][13]

G start Dried Plant Material (e.g., Cassia tora leaves) extraction Solvent Extraction (Methanol/Ethanol) start->extraction fractionation Solvent Partitioning extraction->fractionation Crude Extract column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom Polar Fraction purification Preparative HPLC column_chrom->purification Enriched Fractions crystallization Crystallization purification->crystallization final_product Pure (+)-Ononitol Monohydrate crystallization->final_product

General workflow for the isolation of (+)-Ononitol.

Biological Activity and Mechanism of Action

Recent studies have highlighted the therapeutic potential of ononitol monohydrate, particularly in the context of inflammation and cancer.

Anti-inflammatory and Analgesic Activity

Ononitol monohydrate has demonstrated significant anti-inflammatory and analgesic effects in animal models.[12] Research suggests that its mechanism may involve the modulation of pro-inflammatory pathways.

Anticancer Activity

In vitro studies using HT-115 human colorectal carcinoma cells have shown that ononitol monohydrate can inhibit cancer cell proliferation.[14] The proposed mechanism involves the downregulation of the COX-2/PGE-2 inflammatory axis, which is often overactive in colorectal cancers. This inhibition leads to the induction of mitochondria-dependent apoptosis in cancer cells.[14]

G Ononitol (+)-Ononitol COX2 COX-2 Expression Ononitol->COX2 inhibits Apoptosis Mitochondria-Dependent Apoptosis Ononitol->Apoptosis induces PGE2 PGE-2 Synthesis COX2->PGE2 Inflammation Inflammation & Proliferation PGE2->Inflammation

Proposed mechanism of anticancer action via COX-2 inhibition.
Hepatoprotective Effects

(+)-Ononitol has also been identified as a potent hepatoprotective agent. In studies involving carbon tetrachloride (CCl₄)-induced liver damage in rats, treatment with ononitol monohydrate led to a decrease in serum transaminase levels and lipid peroxidation.[13] Furthermore, it enhanced the activity of antioxidant enzymes, suggesting that its protective effects are mediated, at least in part, through the mitigation of oxidative stress.[13]

Conclusion for Drug Development

(+)-Ononitol represents a promising natural product scaffold for drug discovery and development. Its well-defined chemical structure, established biosynthetic pathway, and compelling biological activities make it an attractive candidate for further investigation. Professionals in the field can leverage this foundational knowledge for synthetic derivatization to enhance efficacy, for developing robust analytical methods for quality control, and for designing in-depth mechanistic studies to fully elucidate its therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The data and protocols summarized herein serve as a critical resource for advancing (+)-Ononitol from a laboratory curiosity to a potential clinical asset.

References

An In-depth Technical Guide on the Natural Sources, Distribution, and Biosynthesis of (+)-Ononitol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Ononitol, a naturally occurring cyclitol, is a methylated derivative of myo-inositol. As an osmoprotectant, it plays a crucial role in plant adaptation to abiotic stresses such as salinity and drought. Its presence in various plant species, particularly in the Fabaceae (legume) family, has garnered interest for its potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and physiological role of (+)-Ononitol in the plant kingdom, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Natural Sources and Distribution of (+)-Ononitol

(+)-Ononitol is found in a variety of plant species, with a notable prevalence in the Fabaceae family. It is often localized in specific tissues and its concentration can vary depending on the plant species, developmental stage, and environmental conditions.

Distribution in the Plant Kingdom

Initial discoveries identified (+)-Ononitol in the root nodules of pea plants (Pisum sativum) and as a constituent of alfalfa (Medicago sativa). Subsequent research has expanded the list of plants known to contain this cyclitol. These include, but are not limited to:

  • Fabaceae (Leguminosae): This family is a particularly rich source of Ononitol. It has been identified in the seeds, roots, and nodules of various species. For instance, it is a major soluble carbohydrate in the root nodules of certain pea strains.[1] In Vicia ervilia, Ononitol and its galactoside have been detected in the seeds.[2]

  • Other Plant Families: Ononitol has also been reported in plants outside the Fabaceae family, including:

    • Blueberries (Vaccinium sp.)

    • Wild garlic (Allium ursinum) and Garlic (Allium sativum)

    • Kale (Brassica oleracea)

    • Mint (Mentha sp.)

    • Sticky mouse-ear (Cerastium glomeratum)

Quantitative Data on (+)-Ononitol Content

The concentration of (+)-Ononitol varies significantly among different plant species and tissues. The following table summarizes the available quantitative data.

Plant SpeciesFamilyPlant PartConcentrationReference(s)
Vigna unguiculata (Black-eyed pea)FabaceaeSeeds2.03 mg/g[3]
Cerastium glomeratum (Sticky mouse-ear)CaryophyllaceaeWhole Plant (Fresh Weight)166 mg/100g
Medicago sativa (Alfalfa)FabaceaeRoots, Cytosol, BacteroidsIncreased under salt stress[4]
Pisum sativum (Pea)FabaceaeRoot NodulesMajor soluble carbohydrate[1][5]

Note: Further research is required to provide a more comprehensive quantitative overview across a wider range of plant species.

Biosynthesis of (+)-Ononitol

The biosynthesis of (+)-Ononitol is a multi-step process that originates from D-glucose. The core of this pathway is the conversion of myo-inositol to its methylated derivative.

The key enzymatic steps are:

  • Synthesis of myo-inositol-1-phosphate: The pathway begins with the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by 1L-myo-inositol-1-phosphate synthase (MIPS) , a crucial enzyme that requires NAD+ as a cofactor.[6][7]

  • Dephosphorylation to myo-inositol: The phosphate group is then removed from myo-inositol-1-phosphate by myo-inositol monophosphatase (IMPase) , yielding free myo-inositol.[6]

  • Methylation of myo-inositol: The final step is the methylation of myo-inositol at the C4 hydroxyl group to form (+)-Ononitol (4-O-methyl-myo-inositol). This reaction is catalyzed by S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[8][9][10][11]

Ononitol_Biosynthesis D_Glucose_6_P D-Glucose-6-Phosphate myo_Inositol_1_P myo-Inositol-1-Phosphate D_Glucose_6_P->myo_Inositol_1_P MIPS (NAD+) myo_Inositol myo-Inositol myo_Inositol_1_P->myo_Inositol IMPase Ononitol (+)-Ononitol myo_Inositol->Ononitol IMT (SAM -> SAH)

Biosynthesis of (+)-Ononitol from D-Glucose-6-Phosphate.

Physiological Role and Signaling

The primary and most well-documented physiological role of (+)-Ononitol in plants is its function as a compatible solute or osmoprotectant. Under conditions of abiotic stress, such as high salinity or drought, plants accumulate Ononitol and other osmolytes to maintain cellular turgor and protect cellular structures from damage.[12][13][14][15]

Role in Stress Response
  • Osmotic Adjustment: The accumulation of Ononitol in the cytoplasm lowers the osmotic potential of the cell, facilitating water retention and maintaining cell volume in hyperosmotic environments.[12]

  • Protection of Cellular Components: Ononitol can stabilize proteins and membranes, protecting them from the denaturing effects of high ion concentrations and dehydration.[13]

  • Radical Scavenging: Some studies suggest that myo-inositol and its derivatives, including Ononitol, may act as scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress induced by abiotic factors.[13]

Involvement in Signaling

While a direct role for (+)-Ononitol as a primary signaling molecule is not yet well-established, its synthesis and accumulation are tightly regulated in response to stress signals. The expression of the myo-inositol O-methyltransferase (IMT) gene is induced by salinity stress.[8][9][16] This suggests that Ononitol is a downstream component of stress signaling pathways.

The precursor molecule, myo-inositol, is a central player in various signaling pathways, including the phosphatidylinositol (PI) signaling pathway, which is involved in responses to hormones and environmental stimuli.[16] The flux of myo-inositol towards Ononitol synthesis under stress conditions likely impacts these other pathways, creating a complex regulatory network.

Stress_Response_Workflow Abiotic_Stress Abiotic Stress (e.g., Salinity, Drought) Stress_Signal Stress Signal Transduction Abiotic_Stress->Stress_Signal Gene_Expression Induction of IMT Gene Expression Stress_Signal->Gene_Expression IMT_Synthesis IMT Enzyme Synthesis Gene_Expression->IMT_Synthesis Ononitol_Accumulation Accumulation of (+)-Ononitol IMT_Synthesis->Ononitol_Accumulation Osmotic_Adjustment Osmotic Adjustment Ononitol_Accumulation->Osmotic_Adjustment Cellular_Protection Cellular Protection Ononitol_Accumulation->Cellular_Protection Stress_Tolerance Enhanced Stress Tolerance Osmotic_Adjustment->Stress_Tolerance Cellular_Protection->Stress_Tolerance

Workflow of Ononitol-mediated stress response in plants.

Experimental Protocols

The extraction and quantification of (+)-Ononitol from plant tissues typically involve solvent extraction followed by chromatographic analysis. Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for this purpose, often requiring derivatization of the polar cyclitol.

Extraction of Cyclitols from Plant Tissues

This protocol provides a general guideline for the extraction of Ononitol and other cyclitols from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) ethanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.

  • Add 10 volumes of 80% ethanol (e.g., 1 mL for 100 mg of tissue).

  • Vortex the mixture thoroughly and incubate at 70-80°C for 15-30 minutes to facilitate extraction.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction (steps 4-7) on the pellet two more times to ensure complete extraction.

  • Pool the supernatants and evaporate the solvent to dryness using a rotary evaporator or a vacuum concentrator.

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., pyridine or methanol) for derivatization and GC-MS analysis.

GC-MS Analysis of (+)-Ononitol

Derivatization (Silylation):

Due to its low volatility, Ononitol must be derivatized before GC-MS analysis. Silylation is a common derivatization method.

Reagents:

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS) or other silylating agents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine.[17][18]

Procedure:

  • To the dried plant extract, add a specific volume of anhydrous pyridine (e.g., 50 µL) and vortex to dissolve.

  • Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to complete the derivatization reaction.[19][20]

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Conditions (General Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[21]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[21]

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating silylated cyclitols.[21]

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: Increase at a rate of 5-10°C/minute to 280-300°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 600.

  • Identification: The trimethylsilyl (TMS) derivative of Ononitol will produce a characteristic mass spectrum with specific fragment ions that can be used for identification and quantification.

GCMS_Workflow Plant_Sample Plant Tissue Sample Extraction Extraction with 80% Ethanol Plant_Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Experimental workflow for GC-MS analysis of Ononitol.

Conclusion

(+)-Ononitol is a significant cyclitol in the plant kingdom, particularly within the Fabaceae family. Its primary role as an osmoprotectant highlights its importance in plant adaptation to environmental stresses. The biosynthetic pathway from myo-inositol is well-characterized, providing potential targets for genetic engineering to enhance stress tolerance in crops. Further research is warranted to expand the quantitative data on Ononitol distribution across a wider range of plant species and to elucidate its potential direct involvement in plant signaling pathways. The provided experimental protocols offer a foundation for researchers to accurately extract and quantify this important metabolite, paving the way for a deeper understanding of its physiological functions and potential applications.

References

The Pathway to Ononitol: A Technical Guide to its Biosynthesis from myo-Inositol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol, a naturally occurring O-methylated inositol, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its roles in insulin signaling and as an osmoprotectant. Understanding its biosynthesis from the ubiquitous precursor myo-inositol is crucial for harnessing its potential in drug development and biotechnology. This technical guide provides an in-depth exploration of the enzymatic conversion of (+)-myo-inositol to (+)-ononitol, detailing the core biochemical pathway, quantitative data, experimental protocols, and visual representations of the involved processes.

The Core Biosynthesis Pathway

The biosynthesis of ononitol from myo-inositol is a targeted methylation reaction catalyzed by the enzyme S-adenosyl-L-methionine:myo-inositol 4-O-methyltransferase (IMT), also known as myo-inositol O-methyltransferase[1][2][3]. This enzyme facilitates the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl group at the C4 position of the myo-inositol ring, yielding (+)-ononitol (1D-4-O-methyl-myo-inositol) and S-adenosyl-L-homocysteine (SAH) as a byproduct[1][2].

The precursor, myo-inositol, is synthesized from glucose-6-phosphate through a two-step enzymatic process. First, myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate. Subsequently, myo-inositol monophosphatase (IMPA) dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol[4].

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the ononitol biosynthesis pathway.

Table 1: Kinetic Parameters of myo-Inositol O-Methyltransferase (IMT)

Enzyme SourceSubstrateKm (mM)Vmax (pkat/mg protein)Optimal pHOptimal Temperature (°C)Reference
Mesembryanthemum crystallinum (IMT1)myo-Inositol1.3215507.837[5] (from previous search)
Mesembryanthemum crystallinum (IMT1)S-adenosyl-L-methionine0.1815507.837[5] (from previous search)

Table 2: Substrate Specificity of myo-Inositol O-Methyltransferase from Vigna umbellata

SubstrateRelative Activity (%)Reference
myo-Inositol100[2]
1L-1,2,4/3,5-cyclohexanepentolLower than myo-inositol[2]
2,4,6/3,5-pentahydroxycyclohexanoneLower than myo-inositol[2]
D,L-2,3,4,6/5-pentacyclohexanoneLower than myo-inositol[2]
2,2'-anhydro-2-C-hydroxymethyl-myo-inositolLower than myo-inositol[2]

Experimental Protocols

Protocol 1: Assay for myo-Inositol O-Methyltransferase (IMT) Activity

This protocol is based on the principles of enzyme-coupled spectrophotometric assays for methyltransferases[6][7]. It measures the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction.

Materials:

  • Enzyme extract or purified IMT

  • myo-Inositol solution (substrate)

  • S-adenosyl-L-methionine (SAM) solution (methyl donor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 5 mM DTT

  • Coupling enzymes: S-adenosyl-L-homocysteine hydrolase (SAHH) and adenosine deaminase (ADA)

  • Spectrophotometer capable of measuring absorbance at 265 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Assay Buffer

    • myo-Inositol (final concentration, e.g., 2 mM)

    • SAHH (e.g., 1 unit/mL)

    • ADA (e.g., 0.1 unit/mL)

    • Enzyme extract or purified IMT

  • Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding SAM (final concentration, e.g., 0.5 mM).

  • Immediately transfer the reaction mixture to a 96-well microplate.

  • Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer. The rate of decrease is proportional to the rate of SAH formation and thus IMT activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of adenosine.

Protocol 2: Purification of myo-Inositol O-Methyltransferase (IMT)

This protocol outlines a general strategy for the purification of a His-tagged recombinant IMT, which can be adapted from methods used for other inositol-metabolizing enzymes[5].

Materials:

  • Cell lysate from an expression system (e.g., E. coli) overexpressing His-tagged IMT

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis equipment

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged IMT from the column using Elution Buffer.

  • Analysis of Purity: Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted IMT.

  • Buffer Exchange: If necessary, exchange the buffer of the purified enzyme solution to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Storage: Store the purified enzyme at -80°C.

Protocol 3: Quantification of Ononitol and myo-Inositol by HPLC

This protocol is based on established HPLC methods for inositol analysis[8][9][10][11][12][13].

Materials:

  • Biological sample extract (e.g., plant tissue extract)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • HPLC system with a suitable column (e.g., Aminex HPX-87C or a mixed-mode column like Primesep S2)

  • Detector (e.g., Refractive Index Detector (RID), Pulsed Amperometric Detector (PAD), or Evaporative Light Scattering Detector (ELSD))

  • Standards of myo-inositol and ononitol

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a suitable solvent (e.g., 80% ethanol).

    • Centrifuge to remove solids.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Set up the HPLC system with the chosen column and mobile phase (e.g., 80% acetonitrile in water for a mixed-mode column[9]).

    • Inject the prepared sample and standards.

    • Run the analysis under isocratic or gradient conditions as required for optimal separation.

  • Quantification:

    • Identify the peaks corresponding to myo-inositol and ononitol by comparing their retention times with the standards.

    • Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

Mandatory Visualizations

Biosynthesis_Pathway_of_Ononitol Glucose_6_Phosphate Glucose-6-Phosphate myo_Inositol_1_Phosphate myo-Inositol-1-Phosphate Glucose_6_Phosphate->myo_Inositol_1_Phosphate MIPS myo_Inositol myo-Inositol myo_Inositol_1_Phosphate->myo_Inositol IMPA Ononitol (+)-Ononitol myo_Inositol->Ononitol IMT SAH S-adenosyl-L-homocysteine Ononitol->SAH SAM S-adenosyl-L-methionine SAM->Ononitol

Caption: Biosynthesis pathway of (+)-ononitol from glucose-6-phosphate.

Experimental_Workflow_IMT_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix (Buffer, myo-Inositol, SAHH, ADA, IMT) Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Add_SAM Initiate with SAM Pre_Incubate->Add_SAM Monitor_Absorbance Monitor Absorbance at 265 nm Add_SAM->Monitor_Absorbance Calculate_Rate Calculate Rate of Absorbance Change Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: Experimental workflow for the IMT enzyme activity assay.

References

The Biological Role of (+)-Ononitol in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ononitol, a methylated cyclitol derived from myo-inositol, has emerged as a significant osmoprotectant in plants, playing a crucial role in the adaptation to various abiotic stresses, particularly drought and salinity. Its accumulation in the cytoplasm helps maintain cellular turgor, protect macromolecules, and scavenge reactive oxygen species (ROS), thereby mitigating cellular damage and supporting physiological processes under adverse environmental conditions. This technical guide provides an in-depth overview of the biological role of ononitol in plant stress response, detailing its biosynthesis, physiological functions, and the current understanding of its involvement in stress signaling pathways. The guide also includes a compilation of quantitative data from key studies, detailed experimental protocols for its analysis, and visual representations of relevant pathways and workflows to facilitate further research in this area. While the primary focus is on abiotic stress, the potential, yet underexplored, role of ononitol in biotic stress is also discussed.

Introduction

Abiotic stresses, such as drought, high salinity, and extreme temperatures, are major limiting factors for plant growth and agricultural productivity worldwide. Plants have evolved a variety of adaptive mechanisms to cope with these challenges, including the accumulation of compatible solutes, also known as osmoprotectants. These low-molecular-weight, highly soluble, and non-toxic compounds play a critical role in osmotic adjustment, cellular component protection, and ROS scavenging.[1]

(+)-Ononitol (D-ononitol) is a C1-O-methyl-myo-inositol that has been identified as an effective osmoprotectant in a range of plant species, particularly those adapted to arid and saline environments.[1][2] Its accumulation under stress conditions has been correlated with enhanced stress tolerance, making the engineering of ononitol biosynthesis a promising strategy for developing stress-resilient crops. This guide aims to provide a comprehensive technical resource for researchers and professionals interested in the biological functions of ononitol and its potential applications.

Biosynthesis of Ononitol

The primary pathway for ononitol biosynthesis in plants involves the methylation of myo-inositol. This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT).

The Central Role of myo-Inositol

Myo-inositol is a precursor for a wide array of essential molecules in plants, including cell wall components, signaling molecules like inositol phosphates, and storage compounds like phytic acid.[1] The synthesis of myo-inositol starts from glucose-6-phosphate and is catalyzed by myo-inositol-1-phosphate synthase (MIPS).

The Key Enzyme: myo-Inositol O-Methyltransferase (IMT)

The conversion of myo-inositol to ononitol is a single-step methylation reaction catalyzed by IMT (EC 2.1.1.129). The gene encoding this enzyme, often designated as IMT1, has been isolated from stress-tolerant plants like the common ice plant (Mesembryanthemum crystallinum).[3] The expression of IMT1 is often induced by abiotic stresses such as high salinity and drought, leading to the accumulation of ononitol.[4]

Ononitol_Biosynthesis Glucose-6-Phosphate Glucose-6-Phosphate myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate MIPS myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol IMP Ononitol Ononitol myo-Inositol->Ononitol IMT1 (Stress-induced)

Caption: Biosynthesis pathway of (+)-Ononitol from Glucose-6-Phosphate.

Biological Functions of Ononitol in Abiotic Stress Response

The primary role of ononitol in stressed plants is that of an osmoprotectant. Its accumulation confers tolerance through several mechanisms:

Osmotic Adjustment

Under drought and high salinity, the external water potential decreases, leading to water loss from plant cells. The accumulation of ononitol in the cytoplasm lowers the cellular osmotic potential, helping to maintain a favorable water potential gradient and thus preserving cellular turgor and water uptake.[1]

Protection of Cellular Structures and Enzymes

Ononitol, along with other cyclitols, is thought to replace water molecules around proteins and membranes, thereby stabilizing their structure and function during dehydration. This "water replacement hypothesis" suggests that compatible solutes form a hydration shell that prevents the denaturation of macromolecules.

Reactive Oxygen Species (ROS) Scavenging

Abiotic stresses lead to the overproduction of ROS, such as hydroxyl radicals, which can cause significant oxidative damage to cellular components. Ononitol has been shown to possess ROS scavenging activity, directly quenching these harmful molecules and thus protecting the cell from oxidative stress.

Quantitative Data on Ononitol Accumulation and its Effects

The following tables summarize key quantitative data from studies on ononitol in plant stress response.

Table 1: Ononitol Accumulation in Plants Under Abiotic Stress

Plant SpeciesStress ConditionOnonitol ConcentrationReference
Nicotiana tabacum (Transgenic)Drought and Salt Stress> 35 µmol g-1 fresh weight[3][5]
Mesembryanthemum crystallinum400 mM NaCl~18.6 µmol g-1 fresh weight[6]
Mesembryanthemum crystallinumDrought StressConcentration increased with stress duration[7]

Table 2: Physiological Effects of Ononitol Accumulation in Transgenic Plants Under Stress

Plant SpeciesStress ConditionParameterEffect in Ononitol-Accumulating Plants vs. Wild TypeReference
Nicotiana tabacum250 mM NaCl (2.5 weeks)Photosynthetic CO2 fixation4.9 ± 1.4 vs. 2.5 ± 0.6 µmol CO2 m-2 s-1[3]
Nicotiana tabacumDrought (1 day after rewatering)Photosynthesis recovery75% vs. 57% recovery[3]
Arabidopsis thaliana (Transgenic)Dehydration StressToleranceImproved[4]
Arabidopsis thaliana (Transgenic)High Salinity StressToleranceModerately improved[4]

Ononitol and Stress Signaling

While a direct signaling pathway initiated by ononitol has not been fully elucidated, its biosynthesis from myo-inositol suggests a potential role in modulating inositol-based signaling pathways. Myo-inositol and its phosphorylated derivatives are crucial second messengers in various plant processes, including stress responses and hormone signaling.

Crosstalk with Abscisic Acid (ABA) Signaling

Abscisic acid is a key phytohormone involved in abiotic stress responses. The accumulation of myo-inositol, the precursor of ononitol, has been linked to ABA signaling. It is plausible that the stress-induced diversion of the myo-inositol pool towards ononitol synthesis could influence the availability of myo-inositol for the synthesis of inositol phosphates, thereby modulating ABA-mediated downstream responses.

Ononitol_Signaling cluster_stress Abiotic Stress (Drought, Salinity) cluster_effects Physiological Responses cluster_signaling Potential Signaling Crosstalk Stress Stress IMT1_up Upregulation of IMT1 gene Stress->IMT1_up Induces Ononitol_acc Ononitol Accumulation IMT1_up->Ononitol_acc Catalyzes conversion of myo_Inositol myo-Inositol Pool Inositol_Signaling Modulation of Inositol Signaling myo_Inositol->Inositol_Signaling Influences Osmotic_Adjustment Osmotic Adjustment Ononitol_acc->Osmotic_Adjustment ROS_Scavenging ROS Scavenging Ononitol_acc->ROS_Scavenging Macromolecule_Protection Macromolecule Protection Ononitol_acc->Macromolecule_Protection Stress_Tolerance Enhanced Stress Tolerance Osmotic_Adjustment->Stress_Tolerance Leads to ROS_Scavenging->Stress_Tolerance Leads to Macromolecule_Protection->Stress_Tolerance Leads to ABA_Response Altered ABA Response Inositol_Signaling->ABA_Response

Caption: Proposed mechanism of Ononitol's role in plant stress response.

Potential Role in Biotic Stress Response

The role of ononitol in plant defense against pathogens and herbivores is not well-documented. However, myo-inositol and its derivatives have been implicated in plant-pathogen interactions. For instance, myo-inositol levels can influence salicylic acid (SA)-dependent defense responses.[8] It is hypothesized that the accumulation of ononitol could modulate the availability of myo-inositol for defense-related pathways, such as the synthesis of defense signaling molecules or cell wall reinforcements. Furthermore, some studies suggest that inositols can influence the feeding behavior of herbivores.[9][10] Further research is needed to investigate the direct effects of ononitol on pathogens and herbivores.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of ononitol in plant stress response.

Generation of Ononitol-Accumulating Transgenic Plants

A common approach to study the function of ononitol is to generate transgenic plants that overexpress the myo-inositol O-methyltransferase (IMT1) gene.

Transgenic_Workflow Start Start IMT1_Isolation Isolate IMT1 cDNA from a stress-tolerant plant Start->IMT1_Isolation Vector_Construction Construct expression vector (e.g., pBI121) with IMT1 under a constitutive promoter (e.g., CaMV 35S) IMT1_Isolation->Vector_Construction Agro_Transformation Transform Agrobacterium tumefaciens with the expression vector Vector_Construction->Agro_Transformation Plant_Transformation Transform plant explants (e.g., leaf discs) via Agrobacterium-mediated transformation Agro_Transformation->Plant_Transformation Selection Select transformed cells/calli on medium containing a selection agent (e.g., kanamycin) Plant_Transformation->Selection Regeneration Regenerate whole plants from selected calli Selection->Regeneration Confirmation Confirm transgene integration and expression (PCR, RT-PCR, Western blot) Regeneration->Confirmation Analysis Analyze transgenic plants for ononitol accumulation and stress tolerance Confirmation->Analysis End End Analysis->End

Caption: Workflow for generating and analyzing IMT1 transgenic plants.

Protocol Overview: Agrobacterium-mediated Transformation of Tobacco (Nicotiana tabacum)

  • Vector Construction: The full-length cDNA of IMT1 is cloned into a binary vector, such as pBI121, under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.[11][12]

  • Agrobacterium Transformation: The resulting construct is introduced into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) by electroporation or the freeze-thaw method.[13][14]

  • Plant Transformation: Leaf discs from sterile tobacco plants are co-cultivated with the transformed Agrobacterium.[15][16]

  • Selection and Regeneration: The leaf discs are transferred to a selection medium containing an appropriate antibiotic (e.g., kanamycin) and hormones to induce callus formation and shoot regeneration.

  • Rooting and Acclimatization: Regenerated shoots are rooted on a hormone-free medium and then transferred to soil.

  • Molecular Confirmation: The presence and expression of the transgene in the T0 and subsequent generations are confirmed by PCR, RT-PCR, and/or Western blot analysis.

Plant Stress Assays

Drought Stress Assay:

  • Grow wild-type and transgenic plants in pots under well-watered conditions for a specified period (e.g., 4-6 weeks).

  • Induce drought stress by withholding water for a defined duration (e.g., 10-14 days).

  • Monitor physiological parameters such as relative water content, stomatal conductance, and photosynthetic rate.

  • Assess recovery by re-watering the plants and observing their revival over several days.

Salinity Stress Assay:

  • Grow plants hydroponically or in a suitable soil mix.

  • Apply salt stress by irrigating with a solution containing a specific concentration of NaCl (e.g., 150-250 mM).

  • The stress can be applied gradually to allow for acclimation or as a sudden shock.

  • Monitor plant growth, biomass accumulation, and physiological parameters over the stress period.

Ononitol Extraction and Quantification

Extraction:

  • Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

  • Extract the powder with a solvent mixture, typically 80% ethanol or a methanol:chloroform:water mixture, at an elevated temperature (e.g., 70-80°C) to inactivate degradative enzymes.

  • Centrifuge the extract to pellet the debris and collect the supernatant.

  • The supernatant can be further purified using ion-exchange chromatography to remove interfering compounds.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Dry the purified extract under a stream of nitrogen or by lyophilization.

  • Derivatize the sample to increase the volatility of ononitol. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS) in pyridine.

  • Analyze the derivatized sample by GC-MS. Ononitol can be identified based on its retention time and mass spectrum compared to an authentic standard.[17]

  • Quantification is achieved by comparing the peak area of ononitol in the sample to a standard curve generated with known concentrations of ononitol.

Quantification by High-Performance Liquid Chromatography (HPLC):

  • The purified extract can be analyzed by HPLC using a suitable column, such as an amino-propyl or a specialized carbohydrate column.

  • Detection can be achieved using a pulsed amperometric detector (PAD) or a refractive index (RI) detector.

  • Quantification is performed by comparing the peak area to a standard curve.

Conclusion and Future Perspectives

(+)-Ononitol plays a well-established role as an osmoprotectant in plants, contributing significantly to tolerance against abiotic stresses like drought and salinity. The genetic engineering of ononitol biosynthesis has been shown to be a viable strategy for enhancing stress resilience in crop plants. However, several areas warrant further investigation. The precise molecular mechanisms by which ononitol protects cellular components and scavenges ROS need to be further elucidated. A deeper understanding of the potential signaling role of ononitol and its crosstalk with other stress signaling pathways, particularly those mediated by ABA, jasmonic acid, and salicylic acid, will be crucial. Furthermore, the role of ononitol in biotic stress responses remains a largely unexplored but promising area of research. Future studies employing metabolomics, proteomics, and transcriptomics approaches in ononitol-accumulating plants will undoubtedly provide a more comprehensive picture of the multifaceted role of this important compatible solute in plant stress adaptation. This knowledge will be invaluable for the development of novel strategies to improve crop performance in the face of a changing global climate.

References

An In-depth Technical Guide to the Discovery and History of Ononitol and (+)-Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononitol, a naturally occurring cyclitol, and its dextrorotatory enantiomer, (+)-Ononitol, have garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to Ononitol. It details the compound's chemical properties, natural occurrence, and biosynthetic pathway. Furthermore, this guide presents in-depth experimental protocols for its isolation, total synthesis, and for evaluating its notable biological activities, including anticancer and hepatoprotective effects. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of this promising bioactive molecule.

Introduction

Ononitol, chemically known as 4-O-methyl-myo-inositol, is a methylated cyclitol found in a variety of plant species.[1] Its presence has been identified in the root nodules of pea plants (Pisum sativum) and as a constituent of Medicago sativa.[1] As a derivative of myo-inositol, Ononitol plays a role as an osmoprotectant in plants, helping them to withstand environmental stresses such as salinity and drought. The dextrorotatory isomer, (+)-Ononitol, has been the subject of significant research due to its potential therapeutic properties. This guide will explore the journey of Ononitol from its initial discovery to its current status as a molecule of interest in drug development.

Discovery and History

The parent compound, inositol, was first isolated in the mid-19th century.[2] However, the specific discovery of its methylated derivative, Ononitol, has a more recent history. While earlier isolations of inositol derivatives from various plant sources were reported, one of the earliest definitive identifications of Ononitol was from the roots of Ononis spinosa (spiny restharrow), from which its name is derived. A significant milestone in its characterization was the identification of Ononitol and O-methyl-scyllo-inositol in pea root nodules in 1984, which highlighted its role in symbiotic nitrogen fixation.[3][4] The subsequent elucidation of its stereochemistry and the development of methods for its total synthesis have been crucial for enabling detailed biological investigations.

Historical Timeline of Key Discoveries

Ononitol_History A Mid-19th Century Discovery of Inositol B Early 20th Century Initial isolation of methylated inositols from plants A->B C 1965 Isolation of Trifolirhizin from Ononis spinosa, a related compound, indicating research into the plant's constituents B->C D 1984 Identification of Ononitol in pea root nodules, highlighting its biological role C->D E Late 20th - Early 21st Century Development of total synthesis methods for (+)- and (-)-Ononitol D->E F 21st Century Investigation of the anticancer and hepatoprotective activities of Ononitol E->F Ononitol_Biosynthesis D-Glucose D-Glucose myo-Inositol myo-Inositol D-Glucose->myo-Inositol Multiple Steps (+)-Ononitol (+)-Ononitol myo-Inositol->(+)-Ononitol Inositol Methyl Transferase (IMT) Isolation_Workflow A Dried Plant Material B Maceration with Ethanol A->B C Filtration and Concentration B->C D Solvent Partitioning C->D E Column Chromatography D->E F Fraction Collection and Analysis E->F G Purified Ononitol F->G MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with (+)-Ononitol A->B C Incubate for 24/48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H Anticancer_Pathway Ononitol (+)-Ononitol CancerCell Colorectal Cancer Cell Ononitol->CancerCell Induces Apoptosis Apoptosis CancerCell->Apoptosis Undergoes

References

Ononitol, (+)- physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Ononitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (+)-Ononitol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of relevant biological pathways.

Chemical Identity and Structure

(+)-Ononitol, also known as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol, a sugar alcohol of cyclohexane. Its structure consists of a myo-inositol ring where the hydroxyl group at position 4 is methylated. This methylation results in a chiral molecule. The "(+)-" designation indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

Synonyms: D-(+)-Ononitol, 4-O-Methyl-D-myo-inositol, D-Ononitol.[1]

Physical Properties

The physical characteristics of (+)-Ononitol are summarized in the table below, providing a quick reference for its solid-state properties.

PropertyValueSource
Appearance Colorless solid[2]
Melting Point 167–169 °C[2]
Boiling Point Data not available
Optical Rotation Dextrorotatory (+)[1]
Specific Rotation ([α]D) Data not available

Chemical Properties

The chemical properties of (+)-Ononitol are detailed in the following table, including its molecular formula, weight, and identifiers.

PropertyValueSource
Molecular Formula C₇H₁₄O₆[1][2]
Molecular Weight 194.18 g/mol [1][3]
CAS Number 6090-97-7[1]
PubChem CID 164619[1]

Solubility

Solubility data is crucial for experimental design and formulation development. The following table summarizes the known solubility of (+)-Ononitol and its parent compound, myo-inositol, in various solvents.

SolventSolubilitySource
Water Soluble (myo-inositol: 143 g/L)
DMSO Soluble (D-pinitol: ~10 mg/ml)[4]
Methanol Soluble[5]
Ethanol Partially soluble (D-pinitol)[4]

Experimental Protocols

This section outlines detailed methodologies for the isolation and characterization of (+)-Ononitol.

Isolation and Purification from Plant Material (Legumes)

(+)-Ononitol can be isolated from various plant sources, particularly legumes like soybean.[6] The following protocol is a generalized procedure based on established methods for extracting cyclitols from plant tissues.

Experimental Workflow for Isolation and Purification

G Workflow for (+)-Ononitol Isolation plant_material Dried & Ground Legume Material (e.g., Soybean Pods) extraction Microwave-Assisted Extraction (MAE) (Solvent: Water or Ethanol/Water mixture) plant_material->extraction filtration Filtration to remove solid debris extraction->filtration concentration Rotary Evaporation to concentrate the extract filtration->concentration sugar_removal Yeast Fermentation (Saccharomyces cerevisiae) (To remove interfering sugars) concentration->sugar_removal purification Column Chromatography (e.g., Silica gel or Ion-exchange) sugar_removal->purification crystallization Crystallization from a suitable solvent (e.g., Ethanol/Water) purification->crystallization final_product (+)-Ononitol Crystals crystallization->final_product G Workflow for NMR Analysis of (+)-Ononitol sample_prep Sample Preparation (Dissolve in D₂O or DMSO-d₆) nmr_acquisition NMR Data Acquisition (¹H, ¹³C, and 2D NMR experiments) sample_prep->nmr_acquisition data_processing Data Processing (Fourier transformation, phasing, baseline correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical shift, coupling constant, and integration analysis) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation G Biosynthesis of (+)-Ononitol and D-Pinitol myo_inositol myo-Inositol imt Inositol Methyltransferase (IMT) myo_inositol->imt ononitol (+)-Ononitol oep Ononitol Epimerase ononitol->oep pinitol D-Pinitol imt->ononitol oep->pinitol G Role of Ononitol in Rhizobium-Legume Symbiosis legume Legume Root rhizobium Rhizobium legume->rhizobium Exudates (including Ononitol) rhizobium->legume Nod Factors nodulation Nodule Formation & Nitrogen Fixation rhizobium->nodulation

References

Ononitol, (+)- as a Compatible Solute: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ononitol ((+)-O-methyl-D-inositol)

Ononitol, chemically known as (+)-O-methyl-D-inositol, is a naturally occurring cyclitol, a type of sugar alcohol. As a compatible solute, it plays a crucial role in protecting cells and their components from the detrimental effects of environmental stress, particularly osmotic stress. This technical guide provides a comprehensive overview of the function of Ononitol, delving into its mechanism of action, biosynthetic pathways, and applications in research and development.

Chemical Structure and Properties

Ononitol is a methylated derivative of myo-inositol. Its structure allows for a high degree of hydration, a key characteristic for a compatible solute, without interfering with cellular metabolism even at high concentrations.

Natural Occurrence and Biosynthesis

Ononitol is found in a variety of organisms, particularly in plants that are tolerant to drought and high salinity.[1][2] Its accumulation is a key adaptive response to these abiotic stresses.[1][2] The biosynthesis of Ononitol begins with D-glucose and proceeds through the formation of myo-inositol.[3] The final and rate-limiting step is the O-methylation of myo-inositol, a reaction catalyzed by the enzyme myo-inositol O-methyltransferase (IMT).[3][4]

Ononitol as a Compatible Solute: An Overview

Compatible solutes, or osmoprotectants, are small, soluble organic molecules that accumulate in the cytoplasm of cells under stress conditions.[2] Their primary function is to maintain cell turgor and the stability of macromolecules such as proteins and membranes. Ononitol is a potent compatible solute, and its accumulation has been shown to enhance the tolerance of organisms to environmental stressors.[5]

The Osmoprotective Function of Ononitol

The ability of Ononitol to protect cells under stress stems from its physicochemical properties and its interactions with cellular components.

Mechanism of Osmoprotection

Under conditions of osmotic stress, the accumulation of Ononitol in the cytoplasm increases the intracellular solute concentration, thereby lowering the osmotic potential. This helps to maintain a favorable water potential gradient, preventing water loss and maintaining cell turgor. Furthermore, Ononitol can act as a scavenger of reactive oxygen species (ROS), which are often produced in excess during stress conditions and can cause significant cellular damage.[1]

Impact on Protein Stability and Function

A key mechanism by which Ononitol stabilizes proteins is through the principle of preferential exclusion.[6] In an aqueous solution, protein surfaces are surrounded by a hydration shell. Ononitol is preferentially excluded from this hydration layer. To minimize the energetically unfavorable contact between Ononitol and the protein surface, the protein tends to adopt its most compact, native conformation, thus favoring the folded state and preventing denaturation.[6]

The hydroxyl groups on the Ononitol molecule allow it to interact extensively with water molecules, effectively structuring the water in its vicinity. This organized water structure is thought to contribute to the stabilization of proteins and other macromolecules.

Protection of Cellular Membranes

Cellular membranes are particularly vulnerable to damage from dehydration and oxidative stress. Ononitol helps to maintain membrane integrity by replacing water molecules at the membrane surface, thereby preventing lipid phase transitions and fusion.[7] Its ROS scavenging ability also protects membrane lipids from peroxidation.[1]

Ononitol in Stress Response

The accumulation of Ononitol is a well-documented response to various environmental stresses.

Abiotic Stress

In response to drought and high salinity, many plants synthesize and accumulate Ononitol.[1][2] For instance, the halophyte ice plant (Mesembryanthemum crystallinum) accumulates significant amounts of Ononitol and its epimer, D-pinitol, when exposed to salt stress.[3][8] Transgenic plants engineered to produce Ononitol have demonstrated enhanced tolerance to both drought and salinity.[5]

Compatible solutes, including methylated inositols like Ononitol, are also implicated in tolerance to temperature extremes.[1] The accumulation of these solutes can help to stabilize proteins and membranes against both heat and cold denaturation.[1]

Quantitative Data on Ononitol's Efficacy

The following tables summarize quantitative data from various studies on the effects of Ononitol and its precursor, myo-inositol.

Table 1: Osmoprotective Effects of Ononitol and myo-Inositol in Various Organisms

Organism/SystemStress ConditionCompatible SoluteConcentrationObserved EffectReference
Transgenic Arabidopsis thalianaDehydration and high salinityD-OnonitolNot specifiedImproved tolerance to dehydration and to a lesser extent, high salinity stress.[5]
Mesembryanthemum crystallinumSalinity stressD-Ononitol and D-PinitolNot specifiedAccumulation of methylated inositols as osmoprotectants.[3]
Chenopodium quinoa600 mM NaClExogenous myo-InositolNot specifiedAlleviated salt-induced declines in growth and photosynthetic traits.[7]
Tamarix ramosissimaNaCl stressEndogenous myo-InositolNot specifiedMyo-inositol plays a pivotal role in the growth and development under salt stress.[9]

Table 2: Impact of myo-Inositol on Oxidative Stress Markers

OrganismStress ConditionTreatmentEffect on Oxidative Stress MarkersReference
Chenopodium quinoa600 mM NaClExogenous myo-InositolDecrease of 25.73% in O₂⁻, 40.73% in H₂O₂, and 21.59% in MDA compared to salt-stressed plants without treatment.[7]
White CloverSalt stressExogenous myo-InositolMaintained lower oxidative damage compared to controls under salt stress.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Ononitol's function. Below are outlines of key experimental protocols.

Protocol for Quantification of Ononitol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of Ononitol in plant tissues.

  • Sample Preparation:

    • Harvest and freeze-dry plant tissue.

    • Grind the tissue to a fine powder.

    • Extract soluble carbohydrates with a suitable solvent (e.g., 80% ethanol) at an elevated temperature (e.g., 80°C).

    • Centrifuge the extract to pellet insoluble material.

    • Collect the supernatant and dry it under vacuum.

    • Re-dissolve the dried extract in deionized water and filter through a 0.22 µm filter.

  • HPLC Analysis:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is typically used.

    • Mobile Phase: Deionized water is a common mobile phase.

    • Flow Rate: A typical flow rate is around 0.6 mL/min.

    • Temperature: The column is often heated (e.g., to 85°C) to improve resolution.

    • Detection: Refractive index (RI) detection is commonly employed for carbohydrates.

    • Quantification: Ononitol concentration is determined by comparing the peak area in the sample to a standard curve generated with known concentrations of pure Ononitol.

Protocol for Assessing Protein Stability using Circular Dichroism (CD) Spectroscopy

This protocol outlines how to assess the effect of Ononitol on protein thermal stability.

  • Sample Preparation:

    • Prepare solutions of the protein of interest in a suitable buffer.

    • Prepare a stock solution of Ononitol in the same buffer.

    • Create a series of protein samples with varying concentrations of Ononitol.

  • CD Spectroscopy:

    • Use a CD spectropolarimeter to monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as a function of temperature.

    • Increase the temperature at a controlled rate (e.g., 1°C/min).

  • Data Analysis:

    • Plot the CD signal against temperature to generate a thermal denaturation curve.

    • The midpoint of the transition in this curve represents the melting temperature (Tm) of the protein.

    • An increase in the Tm in the presence of Ononitol indicates stabilization of the protein structure.[11]

Signaling and Metabolic Pathways

While Ononitol itself is not a primary signaling molecule, its biosynthesis is tightly regulated, and its precursor, myo-inositol, is a central player in cellular signaling.

Biosynthesis of Ononitol

The biosynthesis of Ononitol is a critical pathway for stress adaptation in certain plants. The pathway begins with glucose-6-phosphate and proceeds through the synthesis of myo-inositol, which is then methylated to form Ononitol.

Ononitol_Biosynthesis D-Glucose D-Glucose Glucose-6-Phosphate Glucose-6-Phosphate D-Glucose->Glucose-6-Phosphate Hexokinase myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Synthase (MIPS) myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol Inositol Monophosphatase (IMP) Ononitol Ononitol myo-Inositol->Ononitol myo-Inositol O-Methyltransferase (IMT)

Caption: Biosynthesis pathway of Ononitol from D-Glucose.

Role of myo-Inositol in Cellular Signaling

Myo-inositol is a precursor for the synthesis of phosphatidylinositol phosphates (PIPs), which are critical second messengers in a wide array of signaling pathways. These pathways regulate processes such as cell growth, proliferation, and apoptosis. While Ononitol is a downstream product, the regulation of its synthesis is linked to the broader cellular status as reflected by myo-inositol metabolism. There is evidence of crosstalk between abscisic acid (ABA) signaling and auxin signaling pathways, both of which can be influenced by inositol metabolism.[12][13][14]

MyoInositol_Signaling cluster_stress Stress Signals (e.g., Salinity, Drought) cluster_biosynthesis Biosynthesis cluster_signaling Signaling Pathways Stress Stress myo_Inositol myo-Inositol Stress->myo_Inositol Upregulates Biosynthesis Glucose_6_P Glucose-6-Phosphate Glucose_6_P->myo_Inositol MIPS/IMP Ononitol Ononitol myo_Inositol->Ononitol IMT PIPs Phosphatidylinositol Phosphates (PIPs) myo_Inositol->PIPs Precursor Osmotic_Adjustment Osmotic Adjustment & Macromolecule Protection Ononitol->Osmotic_Adjustment Leads to Ca_Signaling Ca2+ Signaling PIPs->Ca_Signaling Leads to Gene_Expression Stress-Responsive Gene Expression Ca_Signaling->Gene_Expression

Caption: Conceptual overview of myo-inositol's central role.

Applications in Research and Drug Development

The stabilizing properties of Ononitol make it a molecule of interest for various biotechnological and pharmaceutical applications.

Protein Stabilization for Pharmaceutical Formulations

The stability of therapeutic proteins is a major challenge in the development of biopharmaceuticals. Compatible solutes like Ononitol can be used as excipients to stabilize proteins in both liquid and lyophilized formulations, preventing aggregation and loss of activity during storage and handling.

Cryopreservation

Cryopreservation, the long-term storage of cells, tissues, and organs at very low temperatures, is essential for various medical and research applications. The formation of ice crystals during freezing can cause lethal damage to cells. Ononitol, as a cryoprotectant, can help to mitigate this damage by lowering the freezing point of the intracellular solution and stabilizing membranes and proteins.[15][16][17][18]

Agricultural Biotechnology

The genes responsible for Ononitol biosynthesis, particularly myo-inositol O-methyltransferase (IMT), are valuable targets for genetic engineering in agriculture. Overexpressing these genes in crop plants can enhance their tolerance to drought and salinity, leading to improved crop yields in challenging environments.[5]

Conclusion

Ononitol is a highly effective compatible solute with a well-defined role in cellular protection against abiotic stress. Its ability to maintain osmotic balance, stabilize proteins and membranes, and scavenge reactive oxygen species makes it a key molecule for stress tolerance in a variety of organisms. The understanding of its biosynthesis and mechanism of action opens up promising avenues for its application in biotechnology, agriculture, and pharmaceutical sciences. Further research into the specific interactions of Ononitol with various cellular components and its potential role in signaling pathways will undoubtedly uncover even more of its functional versatility.

References

Ononitol Accumulation in Response to Salinity Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the accumulation of (+)-ononitol, a cyclic sugar alcohol (cyclitol), as a key response mechanism in plants under salinity stress. Ononitol, along with other compatible solutes, plays a crucial role in osmotic adjustment, protecting cellular structures and maintaining physiological functions in saline environments. Understanding the biosynthesis, regulation, and quantification of ononitol is vital for developing salt-tolerant crops and for potential applications in drug development, given the osmoprotective properties of such molecules.

Quantitative Data on Ononitol Accumulation

The accumulation of ononitol and its derivative, pinitol, is a hallmark of the salt stress response in certain plants, notably the halophyte Mesembryanthemum crystallinum (the common ice plant). The following tables summarize quantitative data on the accumulation of these cyclitols under varying salinity conditions.

Table 1: Accumulation of Ononitol/Pinitol in Mesembryanthemum crystallinum under Salinity Stress [1]

NaCl Concentration (mM)Stress Duration (days)Ononitol/Pinitol Concentration (mg g⁻¹ FW)
0 (Control)5~0.1
10~0.1
15~0.2
25~0.3
35~0.4
45~0.5
1005~0.1
10~0.1
15~0.5
25~1.0
35~1.5
45~2.0
2005~0.2
10~0.8
15~1.5
25~2.5
35~3.0
45~3.2
4005~0.3
10~1.2
15~2.2
25~3.2
35~3.6
45~3.4

Note: Data were extracted from a graphical representation and are approximate values.

Table 2: D-Pinitol Concentration in Mesembryanthemum crystallinum under Different NaCl Concentrations [2]

| NaCl Concentration (mM) | D-Pinitol Concentration (mg/100g DW) | | :--- | :--- | :--- | | 0 (Control) | ~2.5 | | 100 | ~3.5 | | 200 | 4.71 | | 300 | ~4.0 | | 400 | ~3.2 | | 500 | ~2.8 |

Note: Ononitol is a direct precursor to pinitol. This data indicates the flux through the ononitol biosynthetic pathway.

Experimental Protocols

Plant Material and Salinity Stress Treatment

A common model organism for studying ononitol accumulation is the facultative halophyte Mesembryanthemum crystallinum.

Protocol for Salt Stress Induction:

  • Plant Growth: Germinate M. crystallinum seeds in a soil mix (e.g., peat, sand, and vermiculite) or in a hydroponic system with a standard nutrient solution (e.g., Hoagland solution). Grow the plants under controlled conditions (e.g., 16-hour photoperiod, 25°C day/18°C night temperature).

  • Stress Application: For soil-grown plants, apply the salt stress by watering with a nutrient solution containing the desired concentration of NaCl (e.g., 100 mM, 200 mM, 400 mM). For hydroponically grown plants, add NaCl directly to the nutrient solution to achieve the final desired concentration.

  • Time Course: Harvest plant tissues (leaves, stems, roots) at different time points after the initiation of salt stress (e.g., 0, 5, 10, 15, 25, 35, 45 days) to analyze the temporal dynamics of ononitol accumulation.

  • Sample Preparation: Immediately freeze the harvested tissues in liquid nitrogen and store them at -80°C until further analysis to prevent metabolic changes.

Extraction and Quantification of Ononitol by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification of ononitol and other cyclitols due to its high sensitivity and specificity. As ononitol is a polar and non-volatile compound, a derivatization step is required to make it amenable to GC analysis.

Protocol for Ononitol Extraction and GC-MS Analysis:

  • Extraction:

    • Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • To approximately 100 mg of the powdered tissue, add 1 mL of 80% (v/v) ethanol.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at 70°C for 15 minutes to extract the soluble carbohydrates.

    • Centrifuge the mixture at 14,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 80% ethanol to ensure complete extraction.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Trimethylsilylation):

    • To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 70°C for 30 minutes to allow for complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for carbohydrate analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp to 180°C at a rate of 5°C/minute.

      • Ramp to 300°C at a rate of 10°C/minute, hold for 5 minutes.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 50 to 600.

    • Quantification: Identify the ononitol-TMS derivative peak based on its retention time and mass spectrum compared to an authentic ononitol standard. Quantify the amount of ononitol by integrating the peak area and comparing it to a standard curve generated with known concentrations of ononitol.

Signaling Pathways and Regulatory Mechanisms

The accumulation of ononitol under salinity stress is a tightly regulated process involving a cascade of signaling events that ultimately lead to the transcriptional activation of key biosynthetic genes.

Ononitol Biosynthesis Pathway

The biosynthesis of ononitol is a two-step process starting from myo-inositol.

Ononitol_Biosynthesis Glucose-6-Phosphate Glucose-6-Phosphate myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate INPS myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol IMP Ononitol Ononitol myo-Inositol->Ononitol IMT1

Biosynthesis of Ononitol from Glucose-6-Phosphate.

The key regulatory enzyme in this pathway is myo-inositol O-methyltransferase (IMT1) , which catalyzes the methylation of myo-inositol to form ononitol. The expression of the IMT1 gene is strongly induced by salinity stress.[3][4] The precursor, myo-inositol, is synthesized from glucose-6-phosphate via the action of myo-inositol-1-phosphate synthase (INPS) and myo-inositol monophosphatase (IMP) .

Salt Stress Signaling Leading to Ononitol Accumulation

While the precise signaling cascade leading to IMT1 activation is still being fully elucidated, it is known to be integrated into the broader plant salt stress response network.

Salt_Stress_Signaling_Ononitol cluster_perception Stress Perception cluster_signaling Signal Transduction cluster_response Transcriptional Regulation & Biosynthesis Salt Stress (High Na+) Salt Stress (High Na+) Ca2+ Influx Ca2+ Influx Salt Stress (High Na+)->Ca2+ Influx ABA Signaling ABA Signaling Salt Stress (High Na+)->ABA Signaling SOS Pathway SOS Pathway Ca2+ Influx->SOS Pathway Protein Kinases (e.g., MAPKs) Protein Kinases (e.g., MAPKs) SOS Pathway->Protein Kinases (e.g., MAPKs) ABA Signaling->Protein Kinases (e.g., MAPKs) Transcription Factors Transcription Factors Protein Kinases (e.g., MAPKs)->Transcription Factors IMT1 Gene Expression IMT1 Gene Expression Transcription Factors->IMT1 Gene Expression Ononitol Accumulation Ononitol Accumulation IMT1 Gene Expression->Ononitol Accumulation

Proposed Signaling Pathway for Ononitol Accumulation.

Key Components of the Signaling Pathway:

  • Salt Perception: High extracellular sodium concentrations are perceived by sensors in the plasma membrane, leading to an influx of calcium ions (Ca²⁺) into the cytoplasm.

  • Calcium Signaling: The transient increase in cytosolic Ca²⁺ acts as a second messenger, activating various downstream signaling components.

  • SOS Pathway: The Salt Overly Sensitive (SOS) pathway is a primary signaling cascade for ion homeostasis. The Ca²⁺ sensor SOS3 activates the protein kinase SOS2, which in turn regulates the Na⁺/H⁺ antiporter SOS1 to extrude excess Na⁺ from the cell. While its direct role in regulating IMT1 is not fully established, it is a central part of the salt stress response that occurs concurrently with ononitol accumulation.

  • Abscisic Acid (ABA) Signaling: Salinity stress also leads to an increase in the phytohormone abscisic acid (ABA), which initiates its own signaling cascade, often involving protein kinases.

  • Protein Kinases: Mitogen-activated protein kinases (MAPKs) are key signaling molecules that are activated by both Ca²⁺ and ABA signaling pathways. They phosphorylate and activate downstream targets, including transcription factors.

  • Transcription Factors: Specific transcription factors, activated by upstream kinases, bind to cis-regulatory elements in the promoter region of stress-responsive genes, including IMT1.

  • IMT1 Gene Expression: The activation of these transcription factors leads to the upregulation of IMT1 gene expression, resulting in increased synthesis of the IMT1 enzyme.

  • Ononitol Accumulation: The increased level of IMT1 protein catalyzes the conversion of myo-inositol to ononitol, leading to its accumulation in the cell for osmotic adjustment.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying ononitol accumulation in response to salinity stress.

Experimental_Workflow Plant Growth Plant Growth Salinity Stress Treatment Salinity Stress Treatment Plant Growth->Salinity Stress Treatment Control vs. NaCl Tissue Harvesting Tissue Harvesting Salinity Stress Treatment->Tissue Harvesting Time Course Metabolite Extraction Metabolite Extraction Tissue Harvesting->Metabolite Extraction RNA Extraction RNA Extraction Tissue Harvesting->RNA Extraction Derivatization (TMS) Derivatization (TMS) Metabolite Extraction->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) RNA Extraction->Gene Expression Analysis (qRT-PCR) IMT1, INPS Correlation with Metabolite Data Correlation with Metabolite Data Gene Expression Analysis (qRT-PCR)->Correlation with Metabolite Data

Workflow for Ononitol Analysis.

This comprehensive approach, combining physiological stress treatments with advanced analytical and molecular techniques, is essential for a thorough understanding of the role of ononitol in plant salinity tolerance. The insights gained from such studies are critical for the development of strategies to enhance crop resilience in the face of increasing soil salinity and for exploring the potential of osmoprotectants in various biotechnological and pharmaceutical applications.

References

The Role of Ononitol, (+)- in Plant Osmoregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotic stress, induced by salinity and drought, poses a significant threat to global agriculture. Plants have evolved intricate mechanisms to cope with these adverse conditions, including the accumulation of compatible solutes, also known as osmolytes. Ononitol, a methylated cyclitol derived from myo-inositol, is a key osmoprotectant in a variety of plant species. This technical guide provides an in-depth analysis of the role of ononitol in plant osmoregulation, detailing its biosynthesis, accumulation under stress, and proposed mechanisms of action. The guide also includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the relevant biochemical and signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Water deficit is a primary environmental stress that limits plant growth and productivity. To survive under such conditions, plants activate a range of physiological and biochemical responses. One of the most crucial adaptations is osmotic adjustment, the cellular accumulation of solutes to lower the water potential, thereby maintaining cell turgor and driving water uptake. Among the various compatible solutes, ononitol has emerged as a significant player in the osmotic stress tolerance of many plants.[1][2]

Ononitol is a naturally occurring cyclitol, specifically a C-methyl-inositol. Its accumulation has been observed in a range of plants, particularly in legumes and halophytes, in response to salt and drought stress.[3][4] Transgenic studies have further solidified its role as an osmoprotectant, with the engineered accumulation of ononitol leading to enhanced tolerance to osmotic stress in otherwise sensitive species.[5] This guide aims to provide a detailed overview of the current understanding of ononitol's function in plant osmoregulation, targeting researchers and professionals interested in plant stress physiology and the development of stress-tolerant crops.

Ononitol Biosynthesis and its Regulation under Osmotic Stress

The biosynthesis of ononitol is intrinsically linked to the metabolism of myo-inositol, a precursor for a wide array of important molecules in plants.[6]

The Biosynthetic Pathway

The synthesis of ononitol from myo-inositol is a two-step enzymatic process:

  • Myo-inositol O-methyltransferase (IMT): The key regulatory enzyme in this pathway, IMT (EC 2.1.1.129), catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C1 hydroxyl group of myo-inositol, producing D-ononitol.[7]

  • Ononitol Epimerase: In some plant species, ononitol can be further converted to its epimer, D-pinitol, by the action of ononitol epimerase.[8]

The expression of the IMT1 gene, encoding the myo-inositol O-methyltransferase, is significantly upregulated in response to salt and drought stress, leading to the accumulation of ononitol.[9]

Ononitol_Biosynthesis myo-Inositol myo-Inositol IMT myo-Inositol O-methyltransferase (IMT) myo-Inositol->IMT D-Ononitol D-Ononitol OEP Ononitol Epimerase D-Ononitol->OEP D-Pinitol D-Pinitol SAM S-adenosyl-L-methionine SAM->IMT SAH S-adenosyl-L-homocysteine IMT->D-Ononitol IMT->SAH OEP->D-Pinitol Osmotic_Stress_Signaling cluster_perception Stress Perception cluster_signaling Signal Transduction cluster_response Cellular Response Osmotic Stress Osmotic Stress Receptors Receptors Osmotic Stress->Receptors Ca2_influx Ca2+ Influx Receptors->Ca2_influx ABA_biosynthesis ABA Biosynthesis Receptors->ABA_biosynthesis Kinase_cascade Protein Kinase Cascade Ca2_influx->Kinase_cascade ABA_biosynthesis->Kinase_cascade TFs Transcription Factors (e.g., MYB, bZIP, NAC) Kinase_cascade->TFs IMT_gene IMT Gene Expression TFs->IMT_gene Ononitol_accumulation Ononitol Accumulation IMT_gene->Ononitol_accumulation Osmotic_adjustment Osmotic Adjustment & Stress Tolerance Ononitol_accumulation->Osmotic_adjustment Experimental_Workflow cluster_observation Observation & Quantification cluster_molecular Molecular Analysis cluster_functional Functional Characterization Stress_application Apply Osmotic Stress (Salt, Drought) Metabolite_profiling Metabolite Profiling (HPLC, GC-MS) Stress_application->Metabolite_profiling Ononitol_identification Identify Ononitol Accumulation Metabolite_profiling->Ononitol_identification Gene_identification Identify Biosynthetic Genes (e.g., IMT) Ononitol_identification->Gene_identification Gene_expression Analyze Gene Expression (qRT-PCR) Gene_identification->Gene_expression Enzyme_activity Measure Enzyme Activity (IMT Assay) Gene_identification->Enzyme_activity Transgenic_plants Generate Transgenic Plants (Overexpression/Knockout of IMT) Gene_identification->Transgenic_plants Phenotypic_analysis Phenotypic Analysis under Stress (Growth, Physiology) Transgenic_plants->Phenotypic_analysis Mechanism_elucidation Elucidate Mechanism of Tolerance (Osmotic Adjustment, ROS Scavenging) Phenotypic_analysis->Mechanism_elucidation

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ononitol and (+)-Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol (4-O-methyl-myo-inositol) is a naturally occurring cyclitol, a type of sugar alcohol, found in a variety of plants, particularly legumes.[1][2] As an osmoprotectant, it plays a crucial role in helping plants tolerate environmental stresses such as drought and salinity. Emerging research has highlighted the potential bioactivities of Ononitol and its enantiomers, sparking interest in their quantification for applications in agriculture, nutrition, and pharmaceutical development. This document provides detailed application notes and protocols for the accurate quantification of Ononitol and its dextrorotatory enantiomer, (+)-Ononitol, using various analytical techniques.

Analytical Methods Overview

The quantification of Ononitol can be achieved through several analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and sample throughput. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The concentration of Ononitol can vary significantly among different plant species and tissues. Below is a summary of reported Ononitol concentrations in various plant sources.

Plant SourceTissueOnonitol ConcentrationReference
Black-eyed pea (Vigna unguiculata)Seed2.03 mg/g[1]
Sticky mouse-ear (Cerastium glomeratum)Whole plant166 mg/100 g fresh weight[3]
Pea (Pisum sativum)Root nodulesMajor soluble carbohydrate[4]
Alfalfa (Medicago sativa)ConstituentPresent[5]
Blueberries, Wild garlic, Garlic, Kale, MintVariousPresent[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Ononitol Quantification

HPLC is a versatile technique for the analysis of non-volatile cyclitols like Ononitol. Separation can be achieved using various column chemistries and detection methods.

Protocol: HPLC with Pulsed Amperometric Detection (PAD)

This protocol is suitable for the quantification of total Ononitol and other inositol isomers in plant extracts.

Sample Preparation (Plant Material):

  • Harvest and freeze-dry plant material to a constant weight.

  • Grind the dried material into a fine powder.

  • Extract a known weight of the powdered sample (e.g., 100 mg) with 80% ethanol at 70°C for 30 minutes with agitation.

  • Centrifuge the extract and collect the supernatant.

  • Repeat the extraction twice more on the pellet and combine the supernatants.

  • Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of deionized water and filter through a 0.22 µm syringe filter before HPLC analysis.

HPLC-PAD Conditions:

  • Column: A high-performance anion-exchange column, such as one packed with a cation-exchange resin in the calcium form (e.g., Aminex HPX-87C), is often used for separating inositol isomers.[6]

  • Mobile Phase: Deionized water, isocratic elution.[6]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Detection: Pulsed Amperometric Detector (PAD) with a gold electrode. A post-column addition of NaOH solution (e.g., 300 mM) is required to increase the pH of the eluent for effective detection of polyols.[6]

  • Quantification: Prepare a calibration curve using authentic Ononitol standards.

Protocol: Chiral HPLC for (+)-Ononitol Quantification

To quantify the specific enantiomer, (+)-Ononitol, a chiral stationary phase (CSP) is required.

Sample Preparation:

Follow the same sample preparation protocol as for HPLC-PAD.

Chiral HPLC Conditions:

  • Column: A chiral stationary phase column suitable for the separation of polar compounds. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are common choices.

  • Mobile Phase: A non-polar mobile phase such as a mixture of hexane and ethanol is typically used for normal-phase chiral separations. The exact ratio should be optimized for the specific column and analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

  • Quantification: A calibration curve should be prepared using a standard of (+)-Ononitol. If a pure standard of (+)-Ononitol is unavailable, a racemic mixture of Ononitol can be used to develop the separation method, and quantification can be based on the area of the corresponding peak, assuming a 50:50 ratio in the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ononitol Quantification

GC-MS is a highly sensitive and specific method for the quantification of volatile compounds. For non-volatile compounds like Ononitol, a derivatization step is necessary to increase their volatility.

Protocol: GC-MS with Trimethylsilyl (TMS) Derivatization

Sample Preparation and Derivatization:

  • Prepare the plant extract as described in the HPLC-PAD protocol and dry it completely.

  • To the dried extract, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the reaction vial and heat at 70°C for 60 minutes to allow for complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. A key fragment ion for the TMS derivative of Ononitol is m/z 260.

  • Quantification: Use a calibration curve prepared from derivatized Ononitol standards. An internal standard (e.g., sorbitol) should be used to correct for variations in derivatization efficiency and injection volume.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ononitol Quantification

NMR spectroscopy is a powerful tool for both structural elucidation and quantification of compounds in a mixture without the need for chromatographic separation.

Protocol: ¹H-NMR for Ononitol Quantification

Sample Preparation:

  • Prepare a dried plant extract as described in the HPLC-PAD protocol.

  • Dissolve a precisely weighed amount of the dried extract in a known volume of a deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals (e.g., maleic acid).

¹H-NMR Conditions:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 25°C.

  • Pulse Sequence: A standard 1D proton experiment with water suppression.

Signaling and Metabolic Pathways

Ononitol Biosynthesis Pathway

Ononitol is synthesized from myo-inositol, a central molecule in plant metabolism. The biosynthesis of Ononitol is a key step in the pathway leading to the production of D-pinitol, another important osmoprotectant in many plants.[7]

Ononitol_Biosynthesis Glucose_6_P Glucose-6-Phosphate myo_Inositol_1_P myo-Inositol-1-Phosphate Glucose_6_P->myo_Inositol_1_P myo-Inositol-1-P Synthase myo_Inositol myo-Inositol myo_Inositol_1_P->myo_Inositol Inositol Monophosphatase Ononitol Ononitol (4-O-methyl-myo-inositol) myo_Inositol->Ononitol Inositol Methyltransferase (IMT) D_Pinitol D-Pinitol Ononitol->D_Pinitol Ononitol Epimerase GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Harvesting Plant Material Harvesting & Drying Grinding Grinding to Fine Powder Harvesting->Grinding Extraction Solvent Extraction (80% Ethanol) Grinding->Extraction Drying Evaporation of Solvent Extraction->Drying Derivatization TMS Derivatization (Pyridine, BSTFA/TMCS) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

Application Note: HPLC Separation of Ononitol and its (+)-Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol (O-methyl-D-chiro-inositol) is a naturally occurring cyclitol, a class of compounds that has garnered significant interest in biomedical research due to the diverse biological activities of its isomers. The stereochemistry of inositols is crucial to their function. The separation and quantification of specific isomers, such as ononitol and its corresponding enantiomers or diastereomers, are essential for pharmacological studies, quality control of natural products, and drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of inositol isomers.[1][2] However, due to their structural similarity and lack of a strong UV chromophore, their separation can be challenging. For the resolution of enantiomers, such as the (+)- and (-)-isomers of a chiral compound, a chiral environment is necessary.[3] This is typically achieved in HPLC by using a chiral stationary phase (CSP).[3][4]

This application note details a proposed strategy and protocol for the separation of ononitol and its (+)-isomers using chiral HPLC. The methodology is based on established principles for the chiral separation of related inositol compounds and other polar analytes.

Principle of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment. To separate them, a chiral selector is used to form transient diastereomeric complexes with differing stabilities, leading to different retention times on the HPLC column.[3] The most common approach is direct separation using a CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including those with hydroxyl groups like ononitol.[4]

Proposed HPLC Methodologies

Based on the analysis of related inositol isomers, two primary approaches are proposed for the chiral separation of ononitol: Normal-Phase and Reversed-Phase Chiral HPLC.

Method 1: Normal-Phase Chiral HPLC

Normal-phase chromatography often provides excellent selectivity for polar compounds on polysaccharide-based CSPs.

  • Column: Chiralpak® IB or a similar cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). The ratio of these solvents is a critical parameter for optimizing selectivity and resolution.

  • Detection: Due to the lack of a UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).

Method 2: Reversed-Phase Chiral HPLC

Reversed-phase conditions can also be effective and may be more compatible with mass spectrometry.

  • Column: A reversed-phase compatible chiral stationary phase, such as a Chiralpak® IB or a cyclodextrin-based column (e.g., CYCLOBOND™).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[5]

  • Detection: As with the normal-phase method, ELSD, CAD, or MS are suitable detection methods.

Data Presentation: Representative Chromatographic Parameters

The following table summarizes expected quantitative data for the chiral separation of ononitol isomers based on typical performance for similar analytes on a polysaccharide-based chiral column. Note: These are representative values and will require optimization.

ParameterMethod 1: Normal-PhaseMethod 2: Reversed-Phase
Column Chiralpak® IB (250 x 4.6 mm, 5 µm)Chiralpak® IB (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol (90:10, v/v)Acetonitrile:Water with 10 mM Ammonium Acetate (80:20, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C
Detector ELSDMS
Retention Time (Peak 1) ~ 8.5 min~ 6.2 min
Retention Time (Peak 2) ~ 10.2 min~ 7.8 min
Resolution (Rs) > 1.5> 1.5
Selectivity (α) > 1.2> 1.2

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of ononitol isomers using the proposed normal-phase HPLC method.

Materials and Reagents
  • Ononitol reference standard (racemic mixture)

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Deionized water (for sample preparation if necessary)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

  • Chiralpak® IB column (250 x 4.6 mm, 5 µm)

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh approximately 10 mg of the ononitol reference standard and dissolve it in 10 mL of ethanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10-500 µg/mL).

  • Sample Preparation: Dissolve the sample containing ononitol in the mobile phase to a concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.

HPLC Operating Conditions
  • Column Installation: Install the Chiralpak® IB column in the column oven.

  • System Equilibration: Equilibrate the column with the mobile phase (n-Hexane:Ethanol, 90:10, v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow: 1.5 L/min

  • Injection: Inject 10 µL of the prepared standard or sample solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient runtime to allow for the elution of both enantiomers (e.g., 15-20 minutes).

Method Optimization

If the initial separation is not optimal, adjust the following parameters:

  • Mobile Phase Composition: Vary the ratio of n-hexane to ethanol. Increasing the ethanol content will generally decrease retention times but may also affect selectivity.

  • Flow Rate: Adjusting the flow rate can influence peak shape and resolution.

  • Column Temperature: Changing the column temperature can impact the thermodynamics of the chiral recognition process and, therefore, the separation.

Visualizations

Experimental Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Ononitol Standard Solutions Filter Filter all solutions (0.22 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solutions Prep_Sample->Filter Equilibrate Equilibrate Chiral Column (e.g., Chiralpak® IB) Inject Inject Sample/Standard Equilibrate->Inject Separate Isocratic Elution (e.g., Hexane:Ethanol) Inject->Separate Detect Detection (ELSD/MS) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Workflow for Chiral HPLC Analysis of Ononitol.

Chiral Method Development Logic

Chiral_Method_Dev cluster_screening Initial Screening cluster_params Optimization Parameters Start Select Chiral Column (e.g., Polysaccharide-based) Screen_NP Normal-Phase (Hexane/Alcohol) Start->Screen_NP Screen_RP Reversed-Phase (ACN/Water/Buffer) Start->Screen_RP Optimization Optimization Screen_NP->Optimization Screen_RP->Optimization Opt_MP Mobile Phase Ratio Optimization->Opt_MP Opt_Temp Temperature Optimization->Opt_Temp Opt_Flow Flow Rate Optimization->Opt_Flow Validation Method Validation Opt_MP->Validation Opt_Temp->Validation Opt_Flow->Validation

Caption: Logical Flow for Chiral HPLC Method Development.

References

Application Notes and Protocols for the GC-MS Analysis of Ononitol, (+)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol, a naturally occurring cyclitol (a cyclic polyol), and its dextrorotatory enantiomer, (+)-Ononitol, are of increasing interest in various fields of research, including drug development, due to their potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of these compounds. However, due to their low volatility, a derivatization step is essential prior to GC-MS analysis. This document provides detailed application notes and protocols for the analysis of Ononitol using GC-MS.

Experimental Protocols

The following protocols are based on established methods for the analysis of related inositol isomers and provide a robust starting point for the analysis of Ononitol.[1][2][3][4]

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

For Biological Fluids (Plasma, Serum, Urine):

  • To 100 µL of the sample (e.g., plasma or serum), add 400 µL of ice-cold methanol to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

For Tissue Samples:

  • Accurately weigh 50-100 mg of the tissue sample.

  • Homogenize the tissue in 1 mL of a pre-chilled 80:20 (v/v) methanol/water solution.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[2]

  • Collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

For Plant Material:

  • Freeze-dry the plant material to remove water.

  • Grind the dried material into a fine powder.

  • Extract the powder with a suitable solvent such as methanol or a methanol/water mixture.

  • Filter the extract and evaporate the solvent to dryness.

Derivatization (Silylation)

Derivatization is a critical step to increase the volatility of Ononitol for GC-MS analysis.[3][4][5] Silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, is the most common method.

  • To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Securely cap the vial and vortex briefly to ensure complete dissolution of the residue.

  • Incubate the mixture at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[3]

  • After incubation, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated inositols and can be adapted for Ononitol.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[2]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[2][3]

  • Injection Volume: 1 µL.[2]

  • Inlet Temperature: 250°C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[2]

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Full Scan (for qualitative analysis and identification) and/or Selected Ion Monitoring (SIM) (for quantitative analysis).

  • Scan Range: m/z 50-600.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Data Presentation

Quantitative analysis of Ononitol should be performed using a calibration curve prepared with analytical standards of (+)-Ononitol that have undergone the same sample preparation and derivatization process. An internal standard, such as a stable isotope-labeled inositol (e.g., D6-myo-inositol), is recommended for improved accuracy and precision.[2]

Table 1: GC-MS Parameters for Quantitative Analysis of Ononitol

ParameterValue
GC System
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL
Inlet Temperature250°C
Oven Program150°C (1 min), then 10°C/min to 280°C (5 min)
Carrier GasHelium (1 mL/min)
MS System
Ionization ModeElectron Ionization (EI, 70 eV)
Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic Ions (m/z) for TMS-Ononitol To be determined empirically. Based on related compounds, prominent ions may include m/z 205, 217, 305, and 318.[2][6]
Internal Standard D6-myo-inositol
Characteristic Ions (m/z) for TMS-D6-myo-inositol m/z 307, 321[6]

Table 2: Example Calibration Curve Data for (+)-Ononitol Quantification

Concentration (µg/mL)Peak Area Ratio (Ononitol/Internal Standard)
Standard 1Value
Standard 2Value
Standard 3Value
Standard 4Value
Standard 5Value
Sample Calculated Value

Mandatory Visualization

Experimental Workflow

The general workflow for the GC-MS analysis of Ononitol is depicted below.

experimental_workflow sample Sample (Biological Fluid, Tissue, etc.) prep Sample Preparation (Protein Precipitation, Extraction) sample->prep dry Evaporation to Dryness prep->dry deriv Derivatization (Silylation) dry->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition & Processing (Quantification, Identification) gcms->data

Caption: General experimental workflow for the GC-MS analysis of Ononitol.

Signaling Pathway

Ononitol, as an inositol stereoisomer, is likely involved in the phosphatidylinositol signaling pathway. This pathway is crucial for various cellular processes.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG DAG PIP2->DAG cleaves to IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 cleaves to PKC_inactive Inactive PKC DAG->PKC_inactive 7. DAG binds IP3R IP3 Receptor IP3->IP3R 4. Binding Ca_release Ca²⁺ Release Ca_release->PKC_inactive 6. Ca²⁺ binds PKC_active Active PKC PKC_inactive->PKC_active Activation Cell_response Cellular Response PKC_active->Cell_response 8. Phosphorylation ER ER Lumen (High Ca²⁺) IP3R->Ca_release 5. Channel Opening Signal Extracellular Signal Signal->GPCR 1. Signal Binding

Caption: The Phosphatidylinositol Signaling Pathway.

References

Application Notes and Protocols for the Extraction and Purification of (+)-Ononitol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Ononitol (4-O-methyl-myo-inositol) is a naturally occurring cyclitol, a type of sugar alcohol, found in various plant species, particularly within the Fabaceae (legume) family. Its potential biological activities have garnered interest in the fields of pharmacology and drug development. This document provides detailed application notes and protocols for the extraction, purification, and quantification of (+)-ononitol from plant sources, intended to aid researchers in isolating this compound for further investigation.

Plant Sources and Ononitol Content

Ononitol has been identified in several plant species. The concentration of ononitol can vary significantly depending on the plant species, the part of the plant being analyzed, and developmental stage. Legumes are a particularly promising source of this compound. A summary of ononitol content in selected plant materials is presented in Table 1.

Table 1: Quantitative Data on Ononitol Content in Various Plant Materials

Plant SpeciesPlant PartOnonitol ContentReference
Ceratonia siliqua (Carob)PodsPresent, not quantified[1]
Vigna unguiculata (Cowpea/Black-eyed pea)SeedsOnonitol levels are reduced during sprouting.[2][1]
Arachis hypogaea (Peanut)Roots0.4 mg/g[3]
Cerinthe major (Honeywort)Leaves166 mg/100 g fresh weight[4]
Pisum sativum (Pea)Root nodulesPresent, not quantified[5]
Mung Bean SproutsLeavesPresent, not quantified[6]

Experimental Workflow

The general workflow for the extraction and purification of ononitol from plant material involves several key stages: sample preparation, extraction, purification of the crude extract, and finally, analysis and quantification of the purified compound.

Ononitol_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification plant_material Plant Material (e.g., Legume Seeds) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solid-Liquid Extraction (e.g., Ethanolic Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract pre_purification Pre-purification (e.g., Yeast Fermentation to remove sugars) crude_extract->pre_purification chromatography Chromatography (Preparative HPLC or Flash Chromatography) pre_purification->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_analysis Purity Analysis (TLC/Analytical HPLC) fraction_collection->purity_analysis pure_ononitol Purified Ononitol purity_analysis->pure_ononitol derivatization Derivatization (Silylation) pure_ononitol->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis

General workflow for ononitol extraction and purification.

Experimental Protocols

Protocol 1: Ethanolic Extraction of Ononitol from Vigna unguiculata (Cowpea) Seeds

This protocol describes a standard method for the extraction of cyclitols, including ononitol, from legume seeds.

Materials and Reagents:

  • Dried cowpea (Vigna unguiculata) seeds

  • Ethanol (80% v/v)

  • Grinder or mill

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Procedure:

  • Sample Preparation: Dry the cowpea seeds at 40-50°C for 48 hours or until a constant weight is achieved. Grind the dried seeds into a fine powder using a grinder or mill.

  • Extraction:

    • Weigh 100 g of the powdered seed material and transfer it to a 2 L Erlenmeyer flask.

    • Add 1 L of 80% ethanol to the flask.

    • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Collect the filtrate.

  • Re-extraction (Optional but Recommended): To maximize the yield, the solid residue can be re-extracted with another 500 mL of 80% ethanol for 12 hours. The filtrates are then combined.

  • Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 50°C until the ethanol is completely removed.

  • Lyophilization: The resulting aqueous extract is then frozen and lyophilized to obtain a dry crude extract powder.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of Ononitol using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines a general method for the purification of ononitol from the crude extract using preparative HPLC. Method development and optimization may be required based on the specific composition of the crude extract.

Materials and Reagents:

  • Crude ononitol extract

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Analytical HPLC system for fraction analysis

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 95:5 water:acetonitrile) and filter it through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Before proceeding to the preparative scale, it is advisable to develop a separation method on an analytical HPLC system with a C18 column. A shallow gradient of water and acetonitrile is typically effective.

  • Preparative HPLC Separation:

    • Column: Luna® C18(2) (250 x 21.2 mm, 5 µm) or equivalent.

    • Mobile Phase A: Ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 30% B over 40 minutes is a good starting point.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 210 nm or ELSD.

    • Injection Volume: This will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection: Collect fractions based on the detector signal corresponding to the expected retention time of ononitol.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Concentration: Combine the pure fractions containing ononitol and remove the solvent using a rotary evaporator followed by lyophilization.

Protocol 3: Quantification of Ononitol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization and subsequent GC-MS analysis for the quantification of ononitol.

Materials and Reagents:

  • Purified ononitol or dried extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Derivatization (Silylation):

    • Place 1-5 mg of the dried sample in a GC vial.

    • Add 100 µL of pyridine and vortex to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 60 minutes.[7]

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 5°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-600.

      • Electron Ionization: 70 eV.

  • Quantification: Identification of the ononitol derivative is based on its retention time and mass spectrum. Quantification is typically performed by comparing the peak area of a characteristic ion (e.g., m/z 260 for O-methylinositols) to a calibration curve prepared with a pure ononitol standard.[3]

Signaling Pathways and Logical Relationships

The extraction and purification of ononitol follows a logical progression from raw plant material to a highly purified compound suitable for research. The following diagram illustrates the decision-making process and logical flow of the purification strategy.

Ononitol_Purification_Strategy cluster_decision1 Initial Cleanup cluster_chromatography Chromatographic Separation cluster_analysis_final Final Analysis and Product start Crude Plant Extract decision1 High Sugar Content? start->decision1 yeast_treatment Yeast Fermentation decision1->yeast_treatment Yes proceed1 Proceed to Chromatography decision1->proceed1 No yeast_treatment->proceed1 chrom_choice Scale of Purification? proceed1->chrom_choice flash_chrom Flash Chromatography (Larger Scale, Lower Resolution) chrom_choice->flash_chrom Gram Scale prep_hplc Preparative HPLC (Smaller Scale, Higher Resolution) chrom_choice->prep_hplc Milligram Scale fraction_analysis Fraction Analysis (TLC/HPLC) flash_chrom->fraction_analysis prep_hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling final_product Purified Ononitol pooling->final_product

Decision workflow for ononitol purification.

Disclaimer

These protocols provide a general framework for the extraction and purification of ononitol. Optimization of the described methods may be necessary depending on the specific plant material and available laboratory equipment. All procedures should be carried out in accordance with standard laboratory safety practices.

References

Protocol for synthesizing Ononitol, (+)- in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. As a chiral building block, it serves as a valuable starting material for the synthesis of various biologically active molecules. This document provides a detailed protocol for the laboratory synthesis of (+)-Ononitol, starting from the readily available precursor, myo-inositol. The synthesis involves a multi-step process encompassing protection of hydroxyl groups, selective methylation, and subsequent deprotection to yield the target compound. This protocol is intended to provide researchers with a comprehensive guide for the preparation of (+)-Ononitol for further investigation and drug development applications.

Synthetic Pathway Overview

The synthesis of (+)-Ononitol from myo-inositol is a well-established process that relies on the strategic use of protecting groups to achieve regioselective methylation. The overall synthetic route can be summarized in the following key stages:

  • Protection of myo-inositol: The hydroxyl groups of myo-inositol are first protected to prevent unwanted side reactions in subsequent steps. A common strategy is the formation of isopropylidene acetals.

  • Resolution (if starting with a racemic mixture): If the synthesis does not employ an enantiomerically pure starting material, a resolution step is necessary to isolate the desired enantiomer.

  • Selective Methylation: The crucial step of introducing a methyl group at the C4 position is then carried out.

  • Deprotection: Finally, the protecting groups are removed to yield (+)-Ononitol.

Synthesis_Pathway myo_inositol myo-Inositol protected_inositol 1,2:4,5-di-O-isopropylidene- myo-inositol myo_inositol->protected_inositol Protection methylated_intermediate Protected & Methylated Intermediate protected_inositol->methylated_intermediate Methylation ononitol (+)-Ononitol methylated_intermediate->ononitol Deprotection

Experimental Protocols

Materials and Equipment
  • myo-Inositol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), aqueous solution

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Glass column for chromatography

  • Standard laboratory glassware

Protocol 1: Synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol

This procedure details the protection of myo-inositol using 2,2-dimethoxypropane.

  • To a suspension of myo-inositol (10.0 g, 55.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a round-bottom flask, add 2,2-dimethoxypropane (34.2 mL, 277.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.53 g, 2.78 mmol).[1]

  • Stir the reaction mixture at 80°C for 4 hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral (pH ~7).

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 1,2:4,5-di-O-isopropylidene-myo-inositol as a white solid.

ReagentMolar Mass ( g/mol )Amount (g or mL)Moles (mmol)
myo-Inositol180.1610.0 g55.5
2,2-Dimethoxypropane104.1534.2 mL277.5
p-TsOH·H₂O190.220.53 g2.78
DMF-100 mL-
Protocol 2: Methylation of 1,2:4,5-di-O-isopropylidene-myo-inositol

This step involves the selective methylation of the protected inositol.

  • Dissolve the purified 1,2:4,5-di-O-isopropylidene-myo-inositol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath (0°C).

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in portions to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection to Yield (+)-Ononitol

The final step is the removal of the isopropylidene protecting groups.

  • Dissolve the methylated intermediate in a mixture of methanol and aqueous hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • The aqueous residue can be purified by recrystallization or column chromatography on silica gel to afford pure (+)-Ononitol.

Data Presentation

StepProductStarting MaterialReagentsYield (%)
11,2:4,5-di-O-isopropylidene-myo-inositolmyo-Inositol2,2-Dimethoxypropane, p-TsOH~60-75%
2Methylated Intermediate1,2:4,5-di-O-isopropylidene-myo-inositolNaH, CH₃IVariable
3(+)-OnonitolMethylated IntermediateHCl (aq)High

Note: Yields are indicative and can vary based on reaction conditions and purification efficiency.

Logical Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: myo-Inositol protection Protection: Formation of 1,2:4,5-di-O-isopropylidene-myo-inositol start->protection methylation Methylation: Introduction of -CH₃ group protection->methylation purification1 Column Chromatography (after Protection) protection->purification1 deprotection Deprotection: Removal of isopropylidene groups methylation->deprotection purification2 Column Chromatography (after Methylation) methylation->purification2 end_product Final Product: (+)-Ononitol deprotection->end_product purification3 Recrystallization/ Column Chromatography (after Deprotection) deprotection->purification3 analysis Characterization: NMR, Mass Spec, etc. end_product->analysis

Characterization of (+)-Ononitol

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded and compared with literature values for (+)-Ononitol.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Polarimetry: To determine the specific rotation and confirm the enantiomeric purity.

This comprehensive protocol provides a robust framework for the successful laboratory synthesis of (+)-Ononitol. Researchers should adhere to standard laboratory safety practices and handle all chemicals with appropriate care.

References

Ononitol, (+)- in Agricultural Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol, a naturally occurring cyclitol (specifically, a methylated inositol), has emerged as a significant molecule in agricultural biotechnology. Its primary role is that of a potent osmoprotectant, enabling plants to withstand various abiotic stresses, most notably drought and high salinity. The accumulation of Ononitol in the cytoplasm helps maintain cellular turgor, protect cellular structures, and scavenge reactive oxygen species (ROS) generated during stress conditions.[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in leveraging Ononitol to enhance crop resilience.

Key Applications in Agricultural Biotechnology

  • Enhanced Abiotic Stress Tolerance: The primary application of Ononitol is in conferring tolerance to abiotic stresses. Transgenic plants engineered to produce Ononitol have demonstrated increased resilience to drought and high salinity.[4][5] This is achieved through the overexpression of the myo-inositol O-methyltransferase (IMT) gene, which catalyzes the conversion of myo-inositol to D-Ononitol.[4][6]

  • Osmoprotection: Ononitol acts as a compatible solute, accumulating to high concentrations in the cytoplasm without interfering with normal cellular metabolism. This accumulation lowers the cellular water potential, facilitating water retention and maintaining cell turgor under osmotic stress.[1][2]

  • Reactive Oxygen Species (ROS) Scavenging: Abiotic stress leads to the overproduction of ROS, which can cause significant damage to cellular components. Ononitol has been shown to possess ROS scavenging capabilities, thereby protecting the plant from oxidative damage.[3][7]

  • Signaling Molecule: Beyond its role as an osmoprotectant, myo-inositol, the precursor to Ononitol, is involved in various plant signaling pathways, including those related to growth, development, and defense.[2][5][8] Manipulation of the inositol pathway to produce Ononitol can therefore have broader implications for plant physiology.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Ononitol-producing transgenic plants, demonstrating their enhanced stress tolerance compared to wild-type counterparts.

Table 1: Ononitol Accumulation and Photosynthetic Performance in Transgenic Tobacco (Nicotiana tabacum) under Stress

Plant LineStress ConditionOnonitol Concentration (μmol g⁻¹ fresh weight)Photosynthetic CO₂ Fixation (μmol CO₂ m⁻² s⁻¹)Photosynthesis Recovery (1 day after rewatering)
Transgenic (I5A)Drought> 35-75%
Wild-Type (SR1)DroughtNot Detected-57%
Transgenic (I5A)250 mM NaCl (2.5 weeks)> 354.9 ± 1.4-
Wild-Type (SR1)250 mM NaCl (2.5 weeks)Not Detected2.5 ± 0.6-

Data adapted from Sheveleva et al. (1997).[9]

Table 2: Growth Parameters of Transgenic Wheat Accumulating a Polyol (Mannitol) under Water Stress

Plant LineTreatmentShoot Fresh Weight Reduction (%)Shoot Dry Weight Reduction (%)Plant Height Reduction (%)Flag Leaf Length Reduction (%)Tiller Number Reduction (%)
-mtlD (Control)Water Stress7056404575
+mtlD (Transgenic)Water Stress40818290

This table illustrates the beneficial effects of a polyol osmoprotectant, similar in function to Ononitol, on mitigating water stress in a major crop. Data adapted from Abebe et al. (2003).[8]

Experimental Protocols

Protocol 1: Generation of Transgenic Arabidopsis thaliana Overexpressing myo-Inositol O-Methyltransferase (IMT)

This protocol describes the generation of transgenic Arabidopsis plants that produce Ononitol by overexpressing the IMT gene, for example, GmIMT from soybean (Glycine max).[4][5] The floral dip method is a widely used and effective technique for Agrobacterium-mediated transformation of Arabidopsis.[10][11][12][13]

Materials:

  • Arabidopsis thaliana plants (e.g., ecotype Columbia-0)

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the IMT gene under the control of a strong constitutive promoter (e.g., CaMV 35S) and a selectable marker (e.g., kanamycin resistance).

  • LB medium and appropriate antibiotics

  • 5% (w/v) Sucrose solution

  • Silwet L-77

  • MS medium containing selection agent (e.g., 50 µg/mL kanamycin)

Procedure:

  • Prepare Agrobacterium Culture:

    • Inoculate a single colony of Agrobacterium carrying the IMT construct into 5 mL of LB medium with the appropriate antibiotics. Grow overnight at 28°C with shaking.

    • Use the starter culture to inoculate a larger volume (e.g., 500 mL) of LB with antibiotics and grow overnight at 28°C until the OD₆₀₀ reaches approximately 0.8.

    • Pellet the Agrobacterium cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Resuspend the pellet in a freshly prepared 5% sucrose solution to an OD₆₀₀ of ~0.8.

    • Just before dipping, add Silwet L-77 to a final concentration of 0.02-0.05% (v/v) and mix gently.

  • Floral Dip Transformation:

    • Grow Arabidopsis thaliana plants until they start flowering. For optimal results, clip the first bolts to encourage the growth of multiple secondary inflorescences.

    • Dip the inflorescences of the plants into the Agrobacterium suspension for 3-5 seconds, ensuring all floral buds are coated.

    • Lay the treated plants on their side in a tray, cover with a plastic dome to maintain high humidity, and keep them in the dark for 16-24 hours.

    • Return the plants to their normal growing conditions and allow them to set seed.

  • Selection of Transgenic Plants:

    • Harvest the seeds (T₁) from the dipped plants.

    • Surface sterilize the seeds and plate them on MS medium containing the appropriate selection agent (e.g., kanamycin).

    • After a cold treatment (4°C for 2-3 days), transfer the plates to a growth chamber.

    • After 7-10 days, transgenic seedlings will appear green and healthy, while non-transgenic seedlings will be bleached and will not develop true leaves.

    • Transfer the putative transgenic seedlings to soil and grow to maturity to collect T₂ seeds.

Protocol 2: Analysis of IMT Gene Expression by Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for verifying the overexpression of the IMT transgene in the generated Arabidopsis lines.[5][14][15][16]

Materials:

  • Leaf tissue from wild-type and transgenic Arabidopsis plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents

  • qPCR master mix (e.g., containing SYBR Green)

  • Gene-specific primers for IMT and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest leaf tissue from both wild-type and transgenic plants and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the IMT gene or the reference gene, and the diluted cDNA template.

    • Perform the qPCR reaction using a real-time PCR system with a typical cycling program: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression level of the IMT gene in the transgenic lines compared to the wild-type, normalized to the reference gene.

Protocol 3: Assessment of Drought and Salinity Tolerance

This protocol outlines methods to evaluate the stress tolerance of the transgenic plants.

Drought Tolerance Assay:

  • Water-Withholding Treatment:

    • Grow wild-type and transgenic plants in individual pots under well-watered conditions for 3-4 weeks.

    • Withhold water from both groups of plants.

    • Monitor and document the wilting phenotype daily.

    • After a period of drought (e.g., 10-14 days), re-water the plants and assess their recovery rate.

  • Relative Water Content (RWC):

    • Excise leaves from both control and drought-stressed plants.

    • Immediately weigh the leaves to determine the fresh weight (FW).

    • Float the leaves in deionized water for 4-6 hours to achieve full turgor and then weigh them to get the turgid weight (TW).

    • Dry the leaves in an oven at 80°C for 24 hours and weigh them to obtain the dry weight (DW).

    • Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

Salinity Tolerance Assay:

  • Seed Germination Assay:

    • Sterilize and plate seeds of wild-type and transgenic lines on MS medium supplemented with different concentrations of NaCl (e.g., 0, 100, 150 mM).

    • After stratification, place the plates in a growth chamber.

    • Measure the germination rate and seedling growth (e.g., root length) after a set period (e.g., 7-10 days).

  • Hydroponic Culture:

    • Grow seedlings of wild-type and transgenic plants in a hydroponic system with a standard nutrient solution.

    • After an acclimation period, introduce NaCl to the nutrient solution in incremental steps to reach the final desired concentration (e.g., 200 mM).

    • Monitor plant growth, survival rate, and signs of salt stress (e.g., chlorosis, necrosis) over several weeks.

Protocol 4: Quantification of Ononitol in Plant Tissues

This protocol provides a general workflow for the extraction and quantification of Ononitol. The specific parameters for chromatography and mass spectrometry will need to be optimized based on the available instrumentation.

Materials:

  • Plant tissue (leaves, roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% ethanol)

  • Internal standard (optional but recommended)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Mass Spectrometer (MS)

Procedure:

  • Extraction:

    • Harvest and weigh plant tissue, then immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Add a known volume of pre-chilled extraction solvent to the powdered tissue.

    • Incubate the mixture (e.g., at 60°C for 15 minutes) to extract soluble compounds.

    • Centrifuge the extract to pellet the debris.

    • Collect the supernatant for analysis.

  • Analysis by GC-MS (a common method):

    • Dry a known volume of the supernatant (e.g., under a stream of nitrogen).

    • Derivatize the dried sample to make the cyclitols volatile (e.g., using trimethylsilylation).

    • Inject the derivatized sample into the GC-MS system.

    • Separate the compounds on an appropriate GC column.

    • Identify Ononitol based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of Ononitol based on the peak area, using a calibration curve generated with known concentrations of the standard.

Visualizations

Ononitol_Biosynthesis_and_Stress_Mitigation cluster_0 Biosynthesis Pathway cluster_1 Stress Mitigation Mechanisms Glucose-6-Phosphate Glucose-6-Phosphate myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate INPS myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol IMP Ononitol Ononitol myo-Inositol->Ononitol IMT (Stress-induced) Osmotic_Stress Osmotic Stress Ononitol->Osmotic_Stress Osmotic Adjustment Oxidative_Stress Oxidative Stress (ROS Production) Ononitol->Oxidative_Stress ROS Scavenging Abiotic_Stress Abiotic Stress (Drought, Salinity) Abiotic_Stress->myo-Inositol Induces IMT expression Abiotic_Stress->Osmotic_Stress Abiotic_Stress->Oxidative_Stress Cellular_Protection Cellular Protection Osmotic_Stress->Cellular_Protection Oxidative_Stress->Cellular_Protection

Caption: Biosynthesis of Ononitol from myo-Inositol and its role in mitigating abiotic stress.

Experimental_Workflow_Ononitol cluster_generation Transgenic Plant Generation cluster_analysis Analysis of Transgenic Lines Construct IMT Gene Construct Agro Agrobacterium Transformation Construct->Agro Floral_Dip Floral Dip on Arabidopsis Agro->Floral_Dip Selection Selection of T1 Transgenics Floral_Dip->Selection qRT_PCR qRT-PCR for IMT Expression Selection->qRT_PCR Quantification Ononitol Quantification (GC-MS) Selection->Quantification Stress_Assay Drought & Salinity Assays Selection->Stress_Assay Physiology Physiological Measurements (RWC, Photosynthesis) Stress_Assay->Physiology

Caption: Experimental workflow for developing and analyzing Ononitol-producing transgenic plants.

References

Ononitol, (+)- Bioactivity: Application Notes and Protocols for Experimental Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol, a naturally occurring cyclitol, has garnered interest for its potential therapeutic applications. As an inositol derivative, it is postulated to play a role in various cellular signaling pathways, particularly those related to metabolic regulation and inflammatory responses.[1] This document provides a comprehensive guide for the experimental design and execution of studies aimed at elucidating the bioactivity of (+)-Ononitol, with a focus on its potential anti-diabetic and anti-inflammatory properties. Detailed protocols for key in vitro and in vivo assays are provided, along with templates for data presentation and visualization of relevant signaling pathways.

Proposed Bioactivities and Mechanisms of Action

Ononitol is hypothesized to exert its biological effects through the modulation of key signaling pathways implicated in metabolic diseases. Inositols and their derivatives are known to act as second messengers in the insulin signaling pathway and have demonstrated insulin-mimetic and insulin-sensitizing properties.[1] The proposed mechanisms of action for Ononitol that will be explored in this experimental design include:

  • Enhancement of Glucose Uptake: By potentially activating the PI3K/Akt signaling pathway, Ononitol may promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake in insulin-sensitive tissues like adipocytes and skeletal muscle.[2][3][4]

  • Inhibition of Carbohydrate Digestion: Ononitol may act as an inhibitor of digestive enzymes such as α-amylase and α-glucosidase, slowing down the breakdown of complex carbohydrates into glucose and reducing postprandial hyperglycemia.

  • Anti-inflammatory Effects: By potentially inhibiting the activation of pro-inflammatory signaling pathways like NF-κB and modulating the MAPK pathway, Ononitol may attenuate the chronic low-grade inflammation associated with insulin resistance and metabolic syndrome.[5][6]

Experimental Workflow

A tiered approach is recommended to systematically evaluate the bioactivity of Ononitol, progressing from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Enzyme Enzyme Inhibition Assays (α-amylase, α-glucosidase) Glucose_Uptake Glucose Uptake Assay (3T3-L1 Adipocytes) Enzyme->Glucose_Uptake Positive Result Signaling Signaling Pathway Analysis (Western Blot) Glucose_Uptake->Signaling Positive Result STZ_model STZ-Induced Diabetic Rat Model Signaling->STZ_model Promising Candidate Treatment Ononitol Administration STZ_model->Treatment Analysis Biochemical and Histological Analysis Treatment->Analysis Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Insulin_R Insulin Receptor IRS IRS Insulin_R->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation/ Differentiation ERK->Proliferation Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB IkB->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

References

Ononitol, (+)-: Application Notes for Functional Food Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol, a naturally occurring O-methylated inositol, presents a compelling opportunity for the development of functional foods and nutraceuticals. As a member of the inositol family, which is recognized for its role in cellular signaling and metabolic regulation, Ononitol is gaining attention for its potential health benefits.[1] This document provides a comprehensive overview of Ononitol, including its biological activities, proposed mechanisms of action, and detailed protocols for its analysis and evaluation in a research and development setting.

Ononitol is found in various plant sources, including legumes like black-eyed peas, as well as in blueberries, wild garlic, garlic, kale, and mint. Its structural similarity to other bioactive inositols, such as myo-inositol and D-chiro-inositol, suggests its potential involvement in critical physiological pathways, particularly those related to metabolic health.

Biological Activities and Potential Applications

Ononitol has demonstrated a range of biological activities that position it as a promising ingredient for functional foods targeting metabolic syndrome, inflammation, and oxidative stress.

Anti-inflammatory Properties

Ononitol monohydrate, isolated from Cassia tora L., has shown significant anti-inflammatory and analgesic effects in animal models.[2] These properties suggest its potential use in functional foods aimed at mitigating chronic low-grade inflammation, a key factor in the development of metabolic syndrome.

Insulin Sensitizing and Metabolic Regulation (Proposed)

While direct studies on Ononitol's insulin-sensitizing effects are emerging, the well-established role of other inositols, particularly myo-inositol and D-chiro-inositol, in insulin signaling provides a strong rationale for its potential in this area.[2][3][4] Inositols are precursors to inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade.[4] It is proposed that Ononitol may help improve insulin sensitivity and glucose metabolism, making it a candidate for functional foods designed to support individuals with insulin resistance or type 2 diabetes.

Antioxidant Activity (Proposed)

Inositols and their derivatives have been investigated for their antioxidant properties. While specific quantitative data for Ononitol is not extensively available, the general antioxidant capacity of related compounds suggests that Ononitol may also contribute to cellular protection against oxidative stress. This is a crucial aspect of preventing chronic diseases associated with metabolic syndrome.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Ononitol and related inositols.

Table 1: Anti-inflammatory Activity of Ononitol Monohydrate

Experimental ModelDosage of Ononitol MonohydrateObserved EffectReference
Carrageenan-induced paw edema (rats)20 mg/kg50.69% inhibition of edema[2]
Croton oil-induced ear edema (mice)20 mg/kg61.06% inhibition of edema[2]
Cotton pellet-induced granuloma (rats)20 mg/kg36.25% reduction in granuloma tissue formation[2]
Adjuvant-induced arthritis (rats)20 mg/kg53.64% inhibition of paw thickness[2]

Table 2: Effects of Inositol Supplementation on Metabolic Parameters (Human Studies with Myo-inositol)

Clinical ConditionDosage of Myo-inositolDurationKey FindingsReference
Metabolic Syndrome (postmenopausal women)2 g/day 12 monthsSignificant improvements in blood glucose, insulin, HOMA-IR, triglycerides, cholesterol, and blood pressure. 20% of participants no longer met the criteria for metabolic syndrome.[5]
Gestational Diabetes4 g/day 8 weeksImproved fasting insulin and glucose levels.[5]
Type 2 Diabetes (family history)4 g/day Throughout pregnancyReduced incidence of gestational diabetes by 40%.[5]

Signaling Pathways

The proposed mechanisms of action for Ononitol primarily revolve around the modulation of key signaling pathways involved in inflammation and metabolism.

Anti-inflammatory Signaling

Ononitol has been shown to downregulate pro-inflammatory mediators. A key proposed pathway involves the inhibition of the COX-2/PGE-2 axis, which is often overactive in inflammatory conditions.

Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Ononitol Ononitol Ononitol->COX2 Inhibition PGE2 PGE-2 (Prostaglandin E2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation

Ononitol's proposed anti-inflammatory pathway.
Insulin Signaling Pathway (Proposed)

Based on the known mechanisms of other inositols, Ononitol is hypothesized to enhance insulin signaling through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can then promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells.

Ononitol Ononitol AMPK AMPK Ononitol->AMPK Activation Insulin_Resistance Insulin Resistance Insulin_Resistance->AMPK Inhibition GLUT4_Translocation GLUT4 Translocation AMPK->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Proposed insulin sensitizing pathway for Ononitol.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, quantification, and biological evaluation of Ononitol.

Protocol 1: Extraction and Purification of Ononitol from Cassia tora

This protocol describes a general method for the extraction and purification of Ononitol for research purposes. Optimization may be required for large-scale production for functional foods.

Start Start: Dried Cassia tora leaves Extraction Methanol Extraction (Soxhlet or maceration) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Chromatography Silica Gel Column Chromatography Filtration->Chromatography Fraction_Collection Fraction Collection (TLC monitoring) Chromatography->Fraction_Collection Crystallization Crystallization Fraction_Collection->Crystallization End End: Pure Ononitol Monohydrate Crystallization->End

References

Troubleshooting & Optimization

Ononitol Extraction & Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ononitol, (+)- extraction and purification. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues to improve the yield and purity of Ononitol.

Frequently Asked Questions (FAQs)

Q1: What is Ononitol and why is it important?

Ononitol (4-O-methyl-myo-inositol) is a cyclitol, a type of sugar alcohol, found in various plants, particularly legumes. It serves as a precursor in the biosynthesis of pinitol, another important inositol.[1] Ononitol and other inositols are of significant interest in research and drug development due to their potential biological activities and roles in plant stress tolerance.

Q2: Which plant sources are rich in Ononitol?

Ononitol is notably present in the roots of peanuts (Arachis hypogaea). While other legumes like soybeans and crimson clover also contain inositols, peanuts have been identified as a source containing quantifiable amounts of Ononitol along with pinitol, D-chiro-inositol, and myo-inositol.[2]

Q3: What are the common methods for extracting Ononitol?

Common extraction methods for Ononitol and other inositols from plant materials include:

  • Solid-Liquid Extraction (SLE): This traditional method often employs solvents like 80% ethanol at elevated temperatures.[2][3]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at high temperatures and pressures to enhance extraction efficiency.[4][5][6][7]

  • Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[8]

Q4: How can I purify Ononitol from a crude extract?

A common challenge in Ononitol purification is the presence of other interfering carbohydrates. A highly effective and scalable method for purification is the use of Saccharomyces cerevisiae (baker's yeast). Yeast selectively metabolizes common sugars like glucose, fructose, and sucrose, leaving the Ononitol in the extract.[9][10] Further purification can be achieved using techniques like column chromatography.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your Ononitol extraction and purification experiments.

Problem Possible Cause Recommended Solution
Low Yield of Ononitol Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix to extract Ononitol.- Optimize the extraction solvent. An 80% ethanol solution is often effective.[2][3]- Ensure the plant material is finely ground to increase surface area.- For SLE, ensure sufficient extraction time and temperature.- Consider using advanced techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) which can significantly improve yields.[8]
Enzymatic Degradation: Endogenous plant enzymes may degrade Ononitol after sample collection.- Process fresh samples quickly or flash-freeze them in liquid nitrogen and store at -80°C to inactivate enzymes.[11]
Analyte Loss During Cleanup: Ononitol may be lost during subsequent purification steps.- If using Solid-Phase Extraction (SPE), ensure the cartridge type and elution conditions are optimized for polar compounds like inositols.[11]
Presence of Interfering Sugars in the Final Product Co-extraction of other carbohydrates: Extraction solvents for Ononitol will also solubilize other sugars present in the plant material.- Implement a purification step using Saccharomyces cerevisiae. The yeast will consume the interfering mono- and disaccharides.[9][10]- Optimize the incubation time with yeast to ensure complete removal of unwanted sugars without affecting the Ononitol content.[10]
Poor Peak Shape or Resolution in HPLC/GC-MS Analysis Suboptimal Chromatographic Conditions: The mobile phase, column, or temperature may not be ideal for separating Ononitol from other components.- For HPLC, use a column designed for carbohydrate and polyol separation, such as an Aminex HPX-87C column.[12]- Optimize the mobile phase composition and pH. Deionized water is often used as the mobile phase for inositol analysis.[12][13]- For GC-MS, ensure complete derivatization of the sample to improve volatility and peak shape.[3]
Column Overload: Injecting a sample that is too concentrated can lead to broad or tailing peaks.- Dilute the sample before injection.- Use a column with a higher loading capacity.[11]
Contamination of Guard or Analytical Column: Buildup of matrix components can degrade column performance over time.- Regularly clean or replace the guard column.- Flush the analytical column with a strong solvent to remove contaminants.[11]

Quantitative Data on Inositol Yields

The following tables summarize the yields of Ononitol and other related inositols from various plant sources and extraction methods.

Table 1: Inositol Content in Various Plant Roots (mg/g of dry root)

Inositol Peanut Soybean Crimson Clover Sugar Beet Corn Tapia Bean
Ononitol PresentNot DetectedNot DetectedNot DetectedNot DetectedNot Detected
Pinitol PresentPresentPresentPresentNot DetectedNot Detected
D-chiro-inositol PresentPresentNot DetectedPresentNot DetectedNot Detected
myo-inositol PresentPresentPresentPresentPresentPresent
Data from McDonald et al. (2012). "Present" indicates a quantifiable amount was detected.[2]

Table 2: Comparison of Extraction Methods for Inositols from Soybean Pods

Extraction Method Pinitol Yield (mg/g)
Microwave-Assisted Extraction (MAE) 41.5 - 58.0
Conventional Reflux Extraction Lower than MAE
Data from a study on legume by-products, highlighting the efficiency of MAE.[8]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of Ononitol

This protocol provides a general guideline for extracting Ononitol from plant material using a PLE system.

Materials:

  • Finely ground plant material (e.g., peanut roots)

  • Extraction solvent (e.g., 80% ethanol in water)

  • PLE system (e.g., Accelerated Solvent Extractor)

  • Extraction cells

  • Cellulose filters

  • Collection vials

Methodology:

  • Place a cellulose filter at the bottom of an extraction cell.

  • Mix the ground plant material with a dispersing agent like sand and load it into the extraction cell.

  • Place another filter on top of the sample.

  • Load the extraction cell into the PLE system.

  • Set the extraction parameters. Typical parameters can be:

    • Solvent: 80% Ethanol

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Place a collection vial at the outlet.

  • Start the extraction process. The system will automatically perform the extraction according to the set parameters.

  • After the extraction is complete, collect the extract from the vial.

  • The extract can then be concentrated and prepared for purification and analysis.

Protocol 2: Purification of Ononitol using Saccharomyces cerevisiae

This protocol describes how to remove interfering sugars from a crude Ononitol extract.

Materials:

  • Crude plant extract containing Ononitol and other sugars

  • Saccharomyces cerevisiae (baker's yeast)

  • Incubator shaker

  • Centrifuge

  • Sterile water

  • Filtration system (e.g., 0.22 µm filter)

Methodology:

  • Resuspend the crude extract in sterile water.

  • Add a known amount of Saccharomyces cerevisiae to the extract solution.

  • Incubate the mixture in an incubator shaker. Optimal conditions may vary, but a starting point is 30°C with shaking for 24-48 hours.[10]

  • Monitor the removal of sugars over time by taking small aliquots and analyzing them by HPLC or GC-MS.

  • Once the interfering sugars are consumed, terminate the incubation.

  • Centrifuge the mixture to pellet the yeast cells.

  • Carefully collect the supernatant containing the purified Ononitol.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining yeast cells.

  • The purified extract is now ready for downstream applications or further analysis.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Ononitol_Extraction_Workflow Plant_Material Plant Material (e.g., Peanut Roots) Grinding Grinding Plant_Material->Grinding Extraction Extraction Grinding->Extraction SLE Solid-Liquid Extraction (80% Ethanol) Extraction->SLE PLE Pressurized Liquid Extraction Extraction->PLE MAE Microwave-Assisted Extraction Extraction->MAE Crude_Extract Crude Extract SLE->Crude_Extract PLE->Crude_Extract MAE->Crude_Extract Purification Purification Crude_Extract->Purification Yeast_Treatment Saccharomyces cerevisiae Treatment Purification->Yeast_Treatment Chromatography Column Chromatography Yeast_Treatment->Chromatography Purified_Ononitol Purified Ononitol Chromatography->Purified_Ononitol Analysis Analysis (HPLC, GC-MS) Purified_Ononitol->Analysis

Caption: Workflow for Ononitol Extraction and Purification.

Troubleshooting_Logic Start Low Ononitol Yield? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yes Contamination Sugar Contamination? Start->Contamination No Check_Degradation Assess Sample Handling Check_Extraction->Check_Degradation Optimize_Solvent Optimize Solvent/Method (e.g., PLE, MAE) Check_Extraction->Optimize_Solvent Improve_Storage Flash-freeze samples Store at -80°C Check_Degradation->Improve_Storage Yield_Improved Yield Improved Optimize_Solvent->Yield_Improved Improve_Storage->Yield_Improved Yield_Improved->Contamination Yeast_Purification Implement/Optimize Yeast Purification Contamination->Yeast_Purification Yes End Successful Extraction Contamination->End No Purity_Improved Purity Improved Yeast_Purification->Purity_Improved Purity_Improved->End

Caption: Troubleshooting Logic for Ononitol Extraction.

References

Overcoming challenges in the chemical synthesis of Ononitol, (+)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of (+)-Ononitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of (+)-Ononitol from myo-inositol.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may be encountered during the synthesis of (+)-Ononitol, presented in a question-and-answer format.

Step 1: Protection of myo-Inositol as 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

Q1: What is the primary challenge in the initial protection step of myo-inositol?

A1: The main challenge is achieving regioselectivity. The direct reaction of myo-inositol with cyclohexanone or its equivalents under acidic conditions often yields a mixture of di-protected isomers, including the desired 1,2:5,6-isomer and other isomers like 1,2:4,5- and 1,2:3,4-di-O-cyclohexylidene-myo-inositol.[1][2]

Q2: How can I improve the yield of the desired 1,2:5,6-di-O-cyclohexylidene-myo-inositol?

A2: To improve the yield, it is crucial to control the reaction conditions. Using a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) and ensuring the removal of water, for instance by azeotropic distillation with a Dean-Stark apparatus, can drive the equilibrium towards the formation of the desired product.[1] Additionally, ensuring anhydrous conditions by using dry solvents and reagents is critical to prevent the hydrolysis of the formed ketal.[1]

Q3: My reaction results in a mixture of isomers that are difficult to separate. What purification strategies are recommended?

A3: Separation of the isomers can be challenging due to their similar polarities. The desired 1,2:5,6-isomer is often less soluble than the other isomers, allowing for purification by recrystallization, frequently from ethanol.[3] If recrystallization is insufficient, column chromatography on silica gel with a gradient elution system (e.g., hexane-ethyl acetate) is an effective method for separation.[3]

Q4: The product has "oiled out" and will not crystallize. What should I do?

A4: The presence of impurities, including other isomers or residual solvent (like DMF), can inhibit crystallization.[3] If the product oils out, first ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography to remove impurities is recommended before attempting recrystallization again.[3]

Step 2: Regioselective Benzylation of the C3-Hydroxyl Group

Q5: How can I achieve selective benzylation at the C3 position of 1,2:5,6-di-O-cyclohexylidene-myo-inositol?

A5: Achieving high regioselectivity for mono-benzylation can be accomplished using the stannylene acetal method. This involves reacting the diol with dibutyltin oxide to form a stannylene acetal, which then directs the benzylation preferentially to one of the hydroxyl groups.[4] Treatment of DL-1,2:5,6-Di-O-cyclohexylidene-myo-inositol with dibutyltin oxide followed by reaction with benzyl bromide in the presence of cesium fluoride in DMF has been reported to provide a high yield of the 4-O-benzyl derivative (which corresponds to the 6-O-benzyl derivative in the other enantiomer, leaving the desired C3 hydroxyl of the precursor to (+)-Ononitol free for the subsequent methylation step).[5]

Q6: The benzylation reaction is sluggish or incomplete. What are the possible causes and solutions?

A6: Incomplete reactions can be due to impure reagents, insufficient activation, or steric hindrance. Ensure the starting diol is pure and dry. The use of a phase-transfer catalyst, such as 18-Crown-6, with potassium hydroxide and benzyl chloride can also facilitate the reaction.[6] If the reaction is slow, increasing the temperature or reaction time may be necessary, but this should be monitored by TLC to avoid the formation of byproducts.

Step 3: Methylation of the C4-Hydroxyl Group

Q7: What are the common challenges in the methylation of the remaining free hydroxyl group?

A7: The primary challenges are achieving complete methylation without affecting other protecting groups and avoiding side reactions. The choice of methylating agent and base is critical. Strong bases could potentially cause migration or removal of other protecting groups.

Q8: What is a reliable method for the methylation step?

A8: A common method for methylation of polyols is the use of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. It is important to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Step 4: Deprotection to Yield (+)-Ononitol

Q9: What are the key considerations for the final deprotection step?

A9: The final step involves the removal of all protecting groups (cyclohexylidene and benzyl groups) to yield (+)-Ononitol. The deprotection conditions must be chosen carefully to avoid side reactions or incomplete removal of the protecting groups.

Q10: What is the standard procedure for removing both cyclohexylidene and benzyl protecting groups?

A10: A two-step deprotection is typically employed. The cyclohexylidene groups are acid-labile and can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in an aqueous solution.[7] The benzyl group is commonly removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[8] It is often advantageous to remove the cyclohexylidene groups first, followed by hydrogenation of the benzyl group.

Quantitative Data Summary

The following tables summarize typical yields for the key steps in the synthesis of (+)-Ononitol. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific experimental conditions.

Table 1: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

ReactantReagentsSolventTypical Yield (%)Reference
myo-InositolCyclohexanone, p-TSADMF/Benzene35% (for the 1,2:5,6-isomer)[9]

Table 2: Regioselective Benzylation and Subsequent Methylation

Starting MaterialReactionReagentsTypical Yield (%)Reference
1,2:5,6-Di-O-cyclohexylidene-myo-inositolBenzylationBu₂SnO, CsF, BnBr97% (for mono-benzylated product)[5]
Mono-benzylated intermediateMethylationNaH, MeI(Yield not specified in searches)-

Table 3: Deprotection Steps

Starting MaterialReactionReagentsTypical Yield (%)Reference
Protected 4-O-methyl-myo-inositolAcidic Hydrolysis (Cyclohexylidene removal)TFA/H₂O(Yield not specified in searches)[7]
Benzyl-protected intermediateHydrogenolysis (Benzyl removal)H₂, Pd/C(Yield not specified in searches)[8]

Experimental Protocols

Protocol 1: Synthesis of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol
  • Materials: myo-Inositol, 1-ethoxycyclohexene (or cyclohexanone), p-toluenesulfonic acid (p-TSA), dimethylformamide (DMF).

  • Procedure:

    • To a solution of myo-inositol in anhydrous DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.[8]

    • Heat the reaction mixture with stirring (e.g., at 100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1]

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.[3]

Protocol 2: Stannylene Acetal-Directed Regioselective Benzylation
  • Materials: (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol, dibutyltin oxide, toluene, cesium fluoride, benzyl bromide, DMF.

  • Procedure:

    • A mixture of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol and dibutyltin oxide (1.1 equivalents) in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.[4]

    • After the formation of the stannylene acetal, the solvent is removed under reduced pressure.

    • The residue is dissolved in anhydrous DMF.

    • Cesium fluoride (2.0 equivalents) and benzyl bromide (1.2 equivalents) are added to the solution.[4]

    • The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

    • Upon completion, the reaction is diluted with ethyl acetate, washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated.

    • The product is purified by column chromatography.

Visualizations

Logical Workflow for (+)-Ononitol Synthesis

Ononitol_Synthesis myo_inositol myo-Inositol protected_inositol 1,2:5,6-Di-O-cyclohexylidene- myo-inositol myo_inositol->protected_inositol Protection benzylated_inositol 3-O-Benzyl-1,2:5,6-di-O- cyclohexylidene-myo-inositol protected_inositol->benzylated_inositol Benzylation methylated_inositol 3-O-Benzyl-4-O-methyl-1,2:5,6- di-O-cyclohexylidene-myo-inositol benzylated_inositol->methylated_inositol Methylation ononitol (+)-Ononitol methylated_inositol->ononitol Deprotection

Caption: Synthetic pathway from myo-Inositol to (+)-Ononitol.

Troubleshooting Workflow for Low Yield in Protection Step

Troubleshooting_Workflow start Low Yield of Protected Inositol check_conditions Check Reaction Conditions start->check_conditions anhydrous Anhydrous Conditions? check_conditions->anhydrous Step 1 catalyst Optimal Catalyst Amount? anhydrous->catalyst Yes solution_dry Use anhydrous solvents/reagents anhydrous->solution_dry No water_removal Effective Water Removal? catalyst->water_removal Yes solution_catalyst Titrate catalyst concentration catalyst->solution_catalyst No time Sufficient Reaction Time? water_removal->time Yes solution_water Use Dean-Stark / drying agent water_removal->solution_water No solution_time Extend reaction time and monitor by TLC time->solution_time No end_good Yield Improved time->end_good Yes solution_dry->end_good solution_catalyst->end_good solution_water->end_good solution_time->end_good

Caption: Troubleshooting logic for low yield in the protection step.

References

Technical Support Center: Ononitol, (+)- Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Ononitol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC method development for Ononitol?

A1: A good starting point for Ononitol analysis is to use a column designed for carbohydrate or polar compound separation. An Aminex HPX-87C or a similar ion-exchange column with water as the mobile phase is a common choice. Alternatively, a reversed-phase C18 column with an aqueous mobile phase, potentially with a polar modifier, can be used. Detection is often achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) due to Ononitol's lack of a strong UV chromophore.

Q2: My Ononitol peak is showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing for polar compounds like Ononitol is often due to secondary interactions with the stationary phase, especially with residual silanol groups on silica-based columns.[1][2] To address this, you can:

  • Use a polar-embedded or end-capped column: These columns are designed to minimize silanol interactions.

  • Adjust mobile phase pH: If using a silica-based column, operating at a lower pH (around 2-3) can suppress the ionization of silanol groups.

  • Add a competing base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce tailing.[1]

  • Consider HILIC chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds and can often provide better peak shapes.

Q3: I am observing inconsistent retention times for my Ononitol standard. What should I check?

A3: Fluctuating retention times can be caused by several factors:

  • Mobile phase preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the pumping system is delivering the gradient accurately.[3]

  • Column equilibration: The column must be thoroughly equilibrated with the mobile phase before each run. Allow at least 5-10 column volumes of mobile phase to pass through the column.[1]

  • Temperature fluctuations: Maintain a constant column temperature using a column oven.[1]

  • Pump performance: Check for leaks or air bubbles in the pump, which can cause pressure fluctuations and affect the flow rate.[4]

Q4: How can I improve the sensitivity of my Ononitol analysis?

A4: If you are struggling with low sensitivity, consider the following:

  • Detector choice: For low concentrations, a mass spectrometer (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to RID or ELSD.[5][6] A pulsed amperometric detector (PAD) can also be highly sensitive for polyhydroxylated compounds like Ononitol.[7]

  • Sample preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[3]

  • Injection volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening or distortion.

Q5: Is it possible to separate the enantiomers of Ononitol using HPLC?

A5: Yes, separating enantiomers like (+)-Ononitol requires a chiral environment. This can be achieved in HPLC through several approaches:

  • Chiral Stationary Phases (CSPs): This is the most common method, where the column's stationary phase is chiral and can differentially interact with the enantiomers.[8] Polysaccharide-based CSPs are widely used.[9]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.[10]

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[10]

HPLC Parameters for Inositol Analysis (Applicable to Ononitol)

The following table summarizes HPLC parameters used for the analysis of inositols, which can serve as a starting point for optimizing Ononitol analysis.

ParameterMethod 1Method 2Method 3Method 4
Column Aminex HPX-87CPrevail Carbohydrate ES (4.6 mm × 250 mm, 5 µm)Two Bio-Rad Aminex HPX-87H (300×7.8mm) in tandemEnable C-18 (250mm x 4.6mm, 5μm)
Mobile Phase Deionized water5 mM Ammonium Acetate (25%) and Acetonitrile (75%)0.02 M H2SO4Acetonitrile: Water (70:30 v/v)
Flow Rate Not specified (typically 0.5-0.8 mL/min)1.0 mL/min0.4 mL/min1.0 mL/min
Column Temp. 50 °C30 °C65 °CAmbient
Detector Pulsed Amperometric Detector (PAD)LC-MS/MSDifferential RefractometerUV at 228 nm (Note: Ononitol lacks a strong chromophore)
Injection Vol. Not specified10 µLNot specifiedNot specified
Reference [7][5][11][12]

Detailed Experimental Protocol: HPLC Analysis of Ononitol

This protocol provides a general procedure for the analysis of Ononitol using HPLC with refractive index detection.

1. Materials and Reagents

  • Ononitol standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (if using reversed-phase)

  • 0.22 µm membrane filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • HPLC column suitable for polar analytes (e.g., Aminex HPX-87 series or a HILIC column).

3. Preparation of Mobile Phase

  • For an Aminex HPX-87C column, use degassed HPLC-grade water.

  • For a reversed-phase or HILIC column, prepare the mobile phase as required (e.g., Acetonitrile:Water mixture).

  • Filter the mobile phase through a 0.22 µm membrane filter.

4. Preparation of Standard Solutions

  • Prepare a stock solution of Ononitol in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations.

5. Chromatographic Conditions (Example)

  • Column: Aminex HPX-87C (300 mm x 7.8 mm)

  • Mobile Phase: Degassed HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85 °C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 20 µL

6. System Suitability

  • Inject the standard solution multiple times to ensure the system is equilibrated and producing reproducible results.

  • Check for parameters like retention time precision, peak area precision, and theoretical plates.

7. Analysis of Samples

  • Prepare samples by dissolving them in the mobile phase and filtering them through a 0.22 µm syringe filter.

  • Inject the prepared samples into the HPLC system.

8. Data Analysis

  • Identify the Ononitol peak in the chromatogram based on the retention time of the standard.

  • Quantify the amount of Ononitol in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

Troubleshooting Workflow for Ononitol HPLC Analysis

HPLC_Troubleshooting start Problem Encountered peak_shape Poor Peak Shape (Tailing, Fronting, Broadening) start->peak_shape retention_time Retention Time Variability start->retention_time sensitivity Low Sensitivity / No Peak start->sensitivity resolution Poor Resolution start->resolution check_column Check Column (Age, Contamination, Suitability) peak_shape->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) peak_shape->check_mobile_phase check_sample Check Sample (Solvent, Concentration, Purity) peak_shape->check_sample retention_time->check_mobile_phase check_system Check HPLC System (Leaks, Pump, Detector, Temp.) retention_time->check_system sensitivity->check_sample sensitivity->check_system solution_detector Consider Alternative Detector (e.g., MS, ELSD, PAD) sensitivity->solution_detector resolution->check_column solution_mobile_phase Optimize Mobile Phase (e.g., Gradient, Additives) resolution->solution_mobile_phase solution_column Optimize Column Chemistry (e.g., Polar-Embedded, HILIC) check_column->solution_column check_mobile_phase->solution_mobile_phase solution_method Optimize Method Parameters (Flow Rate, Temp., Injection Vol.) check_sample->solution_method check_system->solution_method

Caption: A logical workflow for troubleshooting common HPLC issues encountered during Ononitol analysis.

Experimental Workflow for Ononitol HPLC Method Development

HPLC_Method_Development start Define Analytical Goal (Quantification, Purity, etc.) lit_review Literature Review for Inositol/Polar Compound Analysis start->lit_review column_selection Select Initial Column (e.g., Ion-Exchange, HILIC, RP) lit_review->column_selection mobile_phase_selection Select Initial Mobile Phase (Aqueous, ACN/Water) lit_review->mobile_phase_selection detector_selection Select Detector (RID, ELSD, MS) lit_review->detector_selection initial_run Perform Initial Chromatographic Run column_selection->initial_run mobile_phase_selection->initial_run detector_selection->initial_run evaluate Evaluate Peak Shape, Retention, and Resolution initial_run->evaluate optimize Optimize Parameters (Gradient, Flow Rate, Temp.) evaluate->optimize Not Acceptable validate Method Validation (Linearity, Precision, Accuracy) evaluate->validate Acceptable optimize->initial_run

Caption: A stepwise workflow for developing an HPLC method for Ononitol analysis.

References

Technical Support Center: Ononitol, (+)- Recovery from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Ononitol from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for Ononitol?

Ononitol, a methylated cyclitol, is naturally present in various plants, particularly in legumes. Notable sources include:

  • Pea root nodules (Pisum sativum) : Ononitol has been identified as a major soluble carbohydrate in nodules formed by certain Rhizobium leguminosarum strains.[1][2][3]

  • Alfalfa (Medicago sativa) : This perennial flowering plant is a known source of various cyclitols, including Ononitol.[4]

  • Red Clover (Trifolium pratense) : While primarily studied for its isoflavone content, red clover is another leguminous plant where Ononitol may be present.

Q2: Which extraction method is most effective for Ononitol?

The choice of extraction method significantly impacts the yield and purity of Ononitol. Both conventional and modern techniques can be employed, each with its advantages and disadvantages. Pressurized Liquid Extraction (PLE) has shown high efficiency for extracting cyclitols from plant material.[5] Microwave-Assisted Extraction (MAE) is another modern technique that can offer higher yields of inositols in shorter extraction times compared to conventional methods.[6]

Q3: What are the key challenges in purifying Ononitol from plant extracts?

The primary challenges in Ononitol purification include:

  • Co-extraction of structurally similar compounds : Plant extracts are complex mixtures containing other cyclitols (e.g., myo-inositol, pinitol) and a wide range of sugars, which can interfere with the isolation of Ononitol.

  • Low abundance : The concentration of Ononitol in plant tissues can be low, making its isolation and purification challenging.

  • Degradation : Although generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH) during extraction and purification can potentially lead to the degradation of Ononitol.

Troubleshooting Guide for Low Ononitol Recovery

Low recovery of Ononitol can occur at various stages of the experimental workflow. This guide provides a systematic approach to identify and address potential issues.

Problem 1: Inefficient Extraction

Symptom: Low concentration of Ononitol in the crude extract, as determined by preliminary analysis (e.g., TLC, HPLC).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Ononitol is a polar molecule. Use polar solvents for extraction. 80% ethanol has been shown to be effective for extracting inositols from plant roots. For Pressurized Liquid Extraction (PLE), water is a suitable solvent.[5]
Insufficient Extraction Time or Temperature Optimize extraction parameters. For PLE of cyclitols from Medicago sativa, optimal conditions were found to be 88°C for 22 minutes in two cycles.[5] For other methods like Soxhlet or maceration, ensure sufficient time for complete extraction.
Improper Sample Preparation Ensure the plant material is properly dried and finely ground to increase the surface area for solvent penetration.
Plant Material Variability The concentration of Ononitol can vary depending on the plant species, part of the plant (roots and nodules are often richer sources), and growing conditions.[1] Ensure you are using a reliable plant source.
Problem 2: Loss During Purification

Symptom: Significant decrease in Ononitol amount after purification steps (e.g., column chromatography).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Co-elution with other compounds Ononitol may co-elute with other structurally similar inositols or sugars. Optimize the chromatographic conditions. For HPLC, consider using specialized columns for carbohydrate analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating inositol isomers.
Irreversible adsorption to stationary phase Highly polar compounds like Ononitol can sometimes interact strongly with silica gel. If using silica gel chromatography, consider using a more polar mobile phase or a different stationary phase like reversed-phase C18 or ion-exchange chromatography.
Degradation during solvent evaporation Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature or freeze-drying (lyophilization) to concentrate the Ononitol-containing fractions.
Problem 3: Inaccurate Quantification

Symptom: Inconsistent or lower-than-expected Ononitol concentrations in the final product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate analytical method Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation) is a sensitive and specific method for quantifying Ononitol.[1] High-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector - ELSD or refractive index detector - RID) can also be used.
Interference from co-eluting compounds Ensure the analytical method provides sufficient resolution to separate Ononitol from other components in the sample matrix.
Lack of a proper standard Use a certified reference standard of (+)-Ononitol for accurate calibration and quantification.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Cyclitols and Sugars from Medicago sativa using Pressurized Liquid Extraction (PLE) [5]

Extraction Temperature (°C)Extraction Time (min)Number of CyclesTotal Cyclitol Yield (mg/g dry material)Total Sugar Yield (mg/g dry material)
8020145.12 ± 0.5555.34 ± 1.23
10020148.76 ± 0.8959.87 ± 1.54
8822250.35 ± 0.77 62.27 ± 2.30
8030349.35 ± 0.2360.73 ± 1.13
12020342.11 ± 1.0251.98 ± 1.87

Note: This table represents the yield of total cyclitols, of which Ononitol is a component. The data indicates that extraction conditions significantly influence the recovery of these compounds.

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of Cyclitols from Medicago sativa[5]
  • Sample Preparation: Dry the plant material (e.g., roots) at 40°C and grind it to a fine powder.

  • Extraction Cell: Place the powdered plant material into a stainless steel extraction cell.

  • Extraction Parameters:

    • Solvent: Water

    • Temperature: 88°C

    • Time: 22 minutes

    • Cycles: 2

  • Collection: Collect the extract in a collection vial.

  • Cleanup (Optional but Recommended): Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove interfering compounds like flavonoids and other phenolics.

  • Analysis: Analyze the extract for Ononitol content using a suitable analytical method like GC-MS after derivatization.

Protocol 2: General Solid-Liquid Extraction and Derivatization for GC-MS Analysis
  • Extraction:

    • Weigh 1-2 g of finely ground, dried plant material.

    • Add 20 mL of 80% ethanol.

    • Extract using a suitable method (e.g., sonication for 30 minutes, or reflux for 2 hours).

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction on the pellet twice more.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

  • Derivatization (Trimethylsilylation):

    • To the dried extract, add 1 mL of a derivatizing agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

Visualizations

Ononitol_Biosynthesis myo_inositol myo-Inositol ononitol Ononitol ((+)-) myo_inositol->ononitol Inositol methyltransferase (IMT) pinitol Pinitol ononitol->pinitol Epimerase

Caption: Biosynthetic pathway of Ononitol from myo-Inositol.

Troubleshooting_Workflow start Low Ononitol Recovery extraction Problem with Extraction? start->extraction purification Problem with Purification? extraction->purification No solve_extraction Optimize: - Solvent - Time/Temperature - Sample Prep extraction->solve_extraction Yes quantification Problem with Quantification? purification->quantification No solve_purification Optimize: - Chromatography Method - Stationary/Mobile Phase - Evaporation Conditions purification->solve_purification Yes solve_quantification Validate: - Analytical Method - Resolution - Use Certified Standard quantification->solve_quantification Yes end Improved Recovery quantification->end No solve_extraction->end solve_purification->end solve_quantification->end

Caption: Troubleshooting workflow for low Ononitol recovery.

References

Methods for increasing the purity of isolated Ononitol, (+)-

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Ononitol Purification

Welcome to the technical support center for the purification of (+)-Ononitol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity (+)-Ononitol for their experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for increasing the purity of isolated (+)-Ononitol?

A1: The two primary and most effective methods for purifying (+)-Ononitol are recrystallization and column chromatography. Recrystallization is often a first-line approach for removing bulk impurities, while column chromatography provides higher resolution for separating structurally similar impurities.

Q2: What are the potential impurities I might encounter in my isolated (+)-Ononitol sample?

A2: Impurities in (+)-Ononitol samples can originate from the isolation source or from synthetic procedures. Common impurities may include:

  • Other inositol isomers: Such as myo-inositol, D-chiro-inositol, or scyllo-inositol.

  • Unreacted starting materials or reagents from synthesis.

  • Related plant-derived compounds if isolated from a natural source.

  • Residual solvents from the isolation or purification process.

Q3: How can I assess the purity of my (+)-Ononitol sample?

A3: The purity of (+)-Ononitol can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC provides quantitative data on the percentage of purity, while NMR spectroscopy helps in identifying the structure of the main component and any impurities present.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of (+)-Ononitol.

Recrystallization Issues

Q: My (+)-Ononitol fails to crystallize from the solution, or it "oils out." What should I do?

A: This is a common issue in recrystallization and can be caused by several factors:

  • Too much solvent: The solution may not be saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.

  • Supersaturation: The solution is highly concentrated, but crystal nucleation has not initiated.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of pure (+)-Ononitol if available.

  • Presence of impurities: Certain impurities can inhibit crystal formation.

    • Solution: If the sample is heavily impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

  • Inappropriate solvent: The chosen solvent may not be ideal for (+)-Ononitol.

    • Solution: Experiment with different solvent systems. For polar compounds like Ononitol, polar solvents like ethanol, methanol, or mixtures with water are often suitable.

Q: The yield of my recrystallized (+)-Ononitol is very low. What could be the reason?

A: A low yield can be due to several factors:

  • Excessive solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. You can try to recover more product from the mother liquor by evaporating some solvent and cooling again for a second crop of crystals.

  • Premature crystallization: The product may have crystallized during a hot filtration step.

    • Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

Column Chromatography Issues

Q: I am seeing poor separation of (+)-Ononitol from impurities on my silica gel column. How can I improve this?

A: Poor separation can be addressed by optimizing several parameters:

  • Incorrect mobile phase polarity: The polarity of the eluent may be too high or too low.

    • Solution: Adjust the solvent system. For polar compounds like Ononitol, a polar mobile phase is required. Start with a less polar system (e.g., ethyl acetate/hexane mixture) and gradually increase the polarity by increasing the proportion of a more polar solvent (e.g., methanol or ethanol).

  • Column overloading: Too much sample has been loaded onto the column.

    • Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Improper column packing: Uneven packing can lead to channeling and poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is often preferred.

Q: My (+)-Ononitol is eluting too quickly or not at all from the column.

A: This is related to the mobile phase polarity:

  • Eluting too quickly (low retention): The mobile phase is too polar.

    • Solution: Decrease the polarity of your eluent system.

  • Not eluting (high retention): The mobile phase is not polar enough.

    • Solution: Increase the polarity of your eluent system. A gradient elution, where the polarity is gradually increased during the run, can be very effective.

Purity Analysis Issues

Q: My HPLC chromatogram shows a tailing peak for (+)-Ononitol. What is causing this?

A: Peak tailing in HPLC can be due to chemical or physical issues:

  • Secondary interactions with the stationary phase: The polar hydroxyl groups of Ononitol can interact with residual silanol groups on the silica-based column, leading to tailing.

    • Solution: Use a column with end-capping to minimize exposed silanols. Adjusting the mobile phase pH (if compatible with the column) can also help by suppressing the ionization of silanol groups.

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column degradation or contamination: The column may be old or contaminated with strongly retained compounds.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Data Presentation

The following table summarizes the expected purity levels for Ononitol after applying different purification techniques. These values are based on typical outcomes for similar inositol compounds.

Purification MethodExpected Purity (%)Typical Impurities Removed
Single Recrystallization95 - 98Bulk non-polar and some polar impurities
Multiple Recrystallizations> 98Further reduction of soluble impurities
Column Chromatography> 99Structurally similar isomers, minor impurities
Combined Methods> 99.5Trace impurities, achieving high analytical purity

Experimental Protocols

Protocol 1: Recrystallization of (+)-Ononitol

Objective: To purify crude (+)-Ononitol by removing impurities through crystallization.

Materials:

  • Crude (+)-Ononitol

  • Recrystallization solvent (e.g., Ethanol, Methanol, or an Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude Ononitol in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. For Ononitol, ethanol or a mixture of ethanol and water is a good starting point.

  • Dissolution: Place the crude (+)-Ononitol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry or place them in a desiccator.

Protocol 2: Column Chromatography of (+)-Ononitol

Objective: To achieve high purity of (+)-Ononitol by separating it from closely related impurities using silica gel chromatography.

Materials:

  • Crude (+)-Ononitol

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of Ethyl Acetate in Hexane, followed by Methanol in Ethyl Acetate)

  • Sand

  • Collection tubes

  • TLC plates and chamber for monitoring

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude (+)-Ononitol in a minimal amount of the mobile phase or a suitable polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase (gradient elution). For Ononitol, you might start with a high percentage of ethyl acetate in hexane and gradually introduce methanol.

  • Fraction Collection:

    • Collect the eluent in small fractions using test tubes.

  • Monitoring:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure (+)-Ononitol.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (+)-Ononitol.

Protocol 3: HPLC Analysis of (+)-Ononitol Purity

Objective: To quantitatively determine the purity of a (+)-Ononitol sample.

Materials:

  • Purified (+)-Ononitol sample

  • Reference standard of (+)-Ononitol (if available)

  • HPLC-grade solvents (e.g., acetonitrile and water)

  • HPLC system with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD, as Ononitol lacks a strong UV chromophore)

  • Appropriate HPLC column (e.g., a column designed for sugar or sugar alcohol analysis, like an amino or ion-exclusion column).[2]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the (+)-Ononitol sample in the mobile phase to a known concentration.

  • Standard Preparation: Prepare a series of standard solutions of the reference (+)-Ononitol at different known concentrations.

  • HPLC Method:

    • Column: Amino or Ion-Exclusion Column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: RID or ELSD.

  • Analysis:

    • Inject the standard solutions to create a calibration curve.

    • Inject the sample solution.

    • The purity is calculated by determining the area of the Ononitol peak as a percentage of the total area of all peaks in the chromatogram.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Ononitol add_solvent Add Minimum Hot Solvent crude->add_solvent Heat & Swirl dissolved Completely Dissolved Solution add_solvent->dissolved cool_rt Cool to Room Temp dissolved->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals_form Crystal Formation ice_bath->crystals_form filter Vacuum Filtration crystals_form->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_ononitol Pure (+)-Ononitol dry->pure_ononitol

Caption: Workflow for the purification of (+)-Ononitol by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Ononitol Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure (+)-Ononitol evaporate->pure_product

Caption: General workflow for the purification of (+)-Ononitol via column chromatography.

Purity_Analysis_Logic start Purified Ononitol Sample hplc_analysis Perform HPLC Analysis start->hplc_analysis nmr_analysis Perform NMR Analysis start->nmr_analysis single_peak Single Major Peak in HPLC? hplc_analysis->single_peak correct_spectra Correct NMR Spectra? nmr_analysis->correct_spectra high_purity High Purity Confirmed single_peak->high_purity Yes impurities_present Impurities Detected single_peak->impurities_present No correct_spectra->high_purity Yes correct_spectra->impurities_present No repurify Re-purify Sample impurities_present->repurify repurify->start

Caption: Decision-making workflow for purity analysis of (+)-Ononitol.

References

Stability issues of Ononitol, (+)- during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and analysis of Ononitol, (+)-.

Frequently Asked Questions (FAQs) on Ononitol Stability and Storage

Q1: What is the recommended way to store solid Ononitol, (+)-?

A1: Solid Ononitol, (+)- should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature.[1][2] While generally stable towards heat, acids, and alkalis, it can be hygroscopic (absorb moisture from the air), so protecting it from humidity is crucial for maintaining its integrity.[3]

Q2: How stable is Ononitol, (+)- in solution?

A2: Aqueous solutions of related inositols are known to be stable and can even be autoclaved. For long-term storage of stock solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C, which should be usable for up to one month.[4] For daily use, it's best to prepare fresh solutions.[4]

Q3: What are the potential degradation pathways for Ononitol, (+)- during storage?

A3: Ononitol, (+)- is a relatively stable compound.[3] The primary stability concern for the solid form is moisture absorption due to its hygroscopic nature.[3] In aqueous solutions, particularly if not prepared under sterile conditions or stored improperly, microbial degradation could be a potential issue.[5]

Q4: Does Ononitol, (+)- require any special handling precautions?

A4: Ononitol, (+)- is not classified as a hazardous substance.[1] However, standard laboratory practices should always be followed. This includes handling in a well-ventilated area, using personal protective equipment (PPE) such as safety glasses and gloves, and washing hands thoroughly after handling.[1]

Summary of Storage Conditions

ParameterRecommendationRationale
Form SolidTightly sealed container.[1]
SolutionAliquots in tightly sealed vials.[4]
Temperature SolidRoom temperature.[2]
Solution-20°C (long-term) or 4°C (short-term).[4]
Atmosphere SolidDry, well-ventilated area to prevent moisture uptake.[1][3]
Light GeneralStore protected from light as a general precaution.
Shelf Life (Solid) Up to 6 months with proper storage.[4]Prevents degradation from environmental factors.
Shelf Life (Solution) Up to 1 month at -20°C.[4]Minimizes solvent evaporation and potential degradation.

Analytical Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Ononitol, (+)- by HPLC, LC-MS, and GC-MS.

High-Performance Liquid Chromatography (HPLC) & LC-MS

Q1: I'm seeing peak tailing in my HPLC chromatogram for Ononitol, (+)-. What could be the cause?

A1: Peak tailing for polar compounds like ononitol can be caused by several factors:

  • Secondary Interactions: The hydroxyl groups of ononitol can have secondary interactions with active sites (silanols) on the silica-based column. Using a high-purity silica column or adding a basic mobile phase additive can help mitigate this.[6]

  • Insufficient Buffering: The mobile phase buffer may not be effectively keeping ononitol in a single ionization state. Ensure your buffer concentration is adequate and the pH is stable.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[7]

Q2: My LC-MS signal for Ononitol, (+)- is weak or inconsistent. How can I improve it?

A2: Weak or variable signals in LC-MS are a common challenge. Consider the following:

  • Ion Suppression: Co-elution with other compounds, especially sugars like glucose in biological samples, can significantly suppress the ononitol signal.[8] Chromatographic separation must be optimized to resolve ononitol from these interfering substances.

  • Incorrect ESI Mode: While analysis has been reported in both positive and negative ionization modes, one may provide a significantly better signal depending on the mobile phase. It's recommended to test both modes to determine the optimal polarity.[9]

  • Mobile Phase Compatibility: Ensure your mobile phase is compatible with mass spectrometry (i.e., uses volatile buffers like ammonium acetate or ammonium formate).[10]

Q3: How do I resolve Ononitol, (+)- from its other isomers?

A3: The separation of inositol stereoisomers is challenging due to their similar structures. Specialized columns, such as a lead-form resin-based column (e.g., SUPELCOGEL Pb) or certain carbohydrate analysis columns, are designed for this purpose and can effectively separate myo-inositol from other isomers and monosaccharides.[8][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: Why is derivatization required for GC-MS analysis of Ononitol, (+)-?

A1: Ononitol, (+)- is a non-volatile polyol, meaning it does not readily vaporize at temperatures used in GC analysis.[11] Derivatization is a chemical process that converts the polar hydroxyl (-OH) groups into less polar, more volatile groups, allowing the compound to be analyzed by GC-MS.[12]

Q2: My derivatization reaction seems inefficient, leading to poor peak shape and low signal. What should I check?

A2: Inefficient derivatization is a frequent issue. Key parameters to optimize include:

  • Reagent Volume: Too little derivatization reagent (e.g., Trimethylsilyl imidazole - TMSI) will result in an incomplete reaction. An excess is typically used to drive the reaction to completion.[13]

  • Reaction Time and Temperature: The reaction needs sufficient time and temperature to proceed fully. These conditions should be optimized for your specific sample matrix and analyte concentration.[13]

  • Presence of Water: The sample must be completely dry before adding the derivatization reagent, as water will react with the reagent and inhibit the derivatization of ononitol.[14] Lyophilization (freeze-drying) is an effective method to remove all traces of water.[14]

Q3: I am observing multiple peaks for what should be a single derivatized Ononitol, (+)- standard. What is happening?

A3: The presence of multiple peaks from a single standard often points to an incomplete or side reaction during derivatization. This can be caused by residual moisture in the sample or a suboptimal reaction temperature or time.[14] Ensure the sample is anhydrous and re-optimize the derivatization protocol.

Troubleshooting Decision Tree

G start Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Inconsistent Retention Time? start->retention_time No tailing Tailing Peak (HPLC) peak_shape->tailing Tailing split Split/Double Peak peak_shape->split Split sensitivity Low Sensitivity? retention_time->sensitivity No drift Retention Time Drift retention_time->drift Yes ion_suppression Check for Ion Suppression (LC-MS) sensitivity->ion_suppression LC-MS deriv_issue Derivatization Issue (GC-MS) sensitivity->deriv_issue GC-MS sol_tailing Check for secondary interactions - Adjust mobile phase pH - Use high-purity column tailing->sol_tailing sol_split Column overload or frit blockage - Reduce sample concentration - Backflush or replace column split->sol_split sol_drift Column not equilibrated - Increase equilibration time - Check for temperature fluctuations drift->sol_drift sol_ion_suppression Optimize chromatography to separate ononitol from interfering compounds ion_suppression->sol_ion_suppression sol_deriv Ensure sample is anhydrous - Optimize reagent volume, time, & temp. deriv_issue->sol_deriv

Caption: Troubleshooting workflow for common analytical issues.

Experimental Protocols

Protocol 1: Quantification of Ononitol, (+)- by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of myo-inositol in complex matrices.[8][9][10]

1. Sample Preparation (from a biological matrix): a. Perform protein precipitation and lipid removal via extraction with an organic solvent (e.g., acetonitrile or methanol). b. Centrifuge the sample to pellet precipitates. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the dried extract in the initial mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.[10]

  • Column: Prevail Carbohydrate ES (4.6 mm × 250 mm, 5 µm) or SUPELCOGEL Pb (300 × 7.8 mm).[8][10]

  • Mobile Phase: Isocratic flow of 75% Acetonitrile and 25% 5mM Ammonium Acetate in water.[10]

  • Flow Rate: 0.5 - 1.0 mL/min.[8][10]

  • Column Temperature: 30°C - 60°C.[8][10]

  • Injection Volume: 10 µL.[10]

3. Mass Spectrometry Conditions:

  • MS System: Triple quadrupole LC/MS system.[10]

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often effective for inositols.[9]

  • MRM Transitions: For myo-inositol (as a reference), the precursor ion is detected at m/z = 179.2, with product ions at m/z = 86.9 (quantitative) and m/z = 98.8 (qualitative).[9] Similar transitions would be established for Ononitol, (+)- by infusing a standard.

G sample_prep Sample Preparation (Extraction, Evaporation, Reconstitution) hplc HPLC Separation (Carbohydrate Column) sample_prep->hplc msms MS/MS Detection (ESI-, MRM Mode) hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of Ononitol.

Protocol 2: Quantification of Ononitol, (+)- by GC-MS

This protocol is based on established methods for the GC-MS analysis of pinitol and other cyclitols.[11][13]

1. Sample Preparation and Derivatization: a. Place the sample extract in a reaction vial and dry completely under a stream of nitrogen. It is critical that the sample is anhydrous. b. Add the derivatization reagent, such as Trimethylsilyl imidazole (TMSI), to the dried sample.[11] c. Incubate at room temperature or slightly elevated temperature (e.g., 70°C) for a specified time (e.g., 20-60 minutes) to ensure the reaction is complete.[11][13]

2. GC-MS Conditions:

  • GC System: Hewlett Packard 5890 series II or equivalent.[11]

  • Column: DB-5 capillary column (30 m × 0.25 mm i.d., 0.25 µm thick).[11]

  • Injection Mode: Splitless, 1 µL injection volume.[11]

  • Injector Temperature: 275°C.[11]

  • Oven Temperature Program: Initial temperature of 80°C for 2 min, then ramp at 20°C/min to a final temperature of 280°C.[11]

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Quantification: Use a specific, major ion fragment for quantification (e.g., for derivatized pinitol, m/z 260 is used).[11]

G sample_drying Sample Drying (Anhydrous) derivatization Derivatization (e.g., TMSI) sample_drying->derivatization gcms GC-MS Analysis (DB-5 Column) derivatization->gcms data_analysis Data Analysis (Ion Fragment Quantification) gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis of Ononitol.

References

Technical Support Center: Ononitol & (+)-Derivatives GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting protocols for the derivatization of Ononitol and its (+)-derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of Ononitol? A1: Ononitol, a cyclitol, is a highly polar and non-volatile compound due to its multiple hydroxyl (-OH) groups.[1] These characteristics make it unsuitable for direct GC analysis, which requires analytes to be volatile and thermally stable.[2][3] Derivatization is a chemical modification process that replaces the active hydrogen atoms in the hydroxyl groups with less polar functional groups, such as trimethylsilyl (TMS) groups.[3][4][5] This process, typically silylation, increases the volatility and thermal stability of Ononitol, allowing it to be vaporized and travel through the GC column for separation and subsequent detection by the mass spectrometer.[3][4][6]

Q2: What are the most common derivatization reagents for cyclitols like Ononitol? A2: Silylation is the most common derivatization method for compounds with hydroxyl groups, like Ononitol.[1][7][8] The most widely used silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10] MSTFA is often preferred as it is reported to be more volatile.[5] These reagents are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate.[9] For compounds containing ketone or aldehyde groups, a two-step process involving methoximation followed by silylation is recommended to prevent the formation of multiple derivatives from tautomers.[5][7][11]

Q3: How can I prevent the hydrolysis of my silylated Ononitol derivatives? A3: Silylated derivatives are sensitive to moisture and can revert to their original polar form upon contact with water, leading to poor chromatographic results.[4] To prevent hydrolysis, it is critical to maintain anhydrous (water-free) conditions throughout the sample preparation and analysis.[4][10] This includes thoroughly drying the sample extract before adding reagents, using anhydrous solvents and reagents, and ensuring the carrier gas is free of moisture by using high-quality gas and moisture traps in the GC system.[4][5]

Q4: What is the purpose of adding a catalyst like TMCS to the silylation reaction? A4: A catalyst like Trimethylchlorosilane (TMCS) is often added in small amounts (e.g., 1%) to the primary silylating reagent (like MSTFA or BSTFA). TMCS acts as a silylation accelerator, increasing the reactivity of the main reagent. This ensures a more rapid and complete derivatization of all active hydrogens, especially for sterically hindered hydroxyl groups, leading to a single, sharp chromatographic peak.

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Recommended Solution(s)
No peak or very low signal Incomplete Derivatization: Reaction time, temperature, or reagent volume may be insufficient.[12][13]Increase reaction temperature and/or time. Ensure a sufficient excess of the silylating reagent is used (a 2:1 molar ratio of reagent to active hydrogens is a good starting point).
Sample Degradation: The analyte may be unstable at the high temperatures of the GC inlet.Confirm that derivatization is complete, as this increases thermal stability.[6] Lower the inlet temperature, ensuring it is still high enough for efficient volatilization.
Hydrolysis: The derivatized sample has been exposed to moisture.[4]Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and store reagents properly. Prepare samples fresh before analysis.
Peak Tailing Active Sites in GC System: Free silanol groups in the inlet liner, column, or fittings can interact with the analyte.[4]Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Trim the first few centimeters of the column.
Incomplete Derivatization: The presence of the original, underivatized polar Ononitol will cause tailing.[4]Optimize the derivatization protocol (see "No peak or very low signal").
Co-elution with Matrix Components: Interference from other compounds in the sample.Improve sample cleanup procedures before derivatization.[14] Adjust the GC oven temperature program to improve separation.
Multiple Peaks for a Single Standard Incomplete Derivatization: Partially silylated intermediates can appear as separate peaks.Increase reaction time, temperature, or the amount of derivatization reagent to drive the reaction to completion.[13]
Formation of Isomers/Tautomers: This is less common for Ononitol itself but can occur with related compounds. For analytes with keto groups, multiple derivatives can form.For complex samples, perform a methoximation step prior to silylation to stabilize carbonyl groups and prevent multiple derivatives.[5][7]
Artifact Formation: The derivatization reagent can react with itself or with solvents to create by-products.[6][13]Run a reagent blank (reagent + solvent, no sample) to identify artifact peaks. Consult literature on common artifacts for your specific reagent.[6][13]
Sample Residue Not Dissolving in Reagent Poor Solubility: The dried extract may not readily dissolve in the non-polar silylating reagent alone.Add a small amount of a dry, non-protic solvent like pyridine or N,N-dimethylformamide (DMF) to first dissolve the sample before adding the silylating reagent.[13][15]

Quantitative Data for Protocol Optimization

Optimizing derivatization conditions is crucial for achieving reproducible and accurate quantification. The following table summarizes optimized parameters from studies on myo-inositol, a stereoisomer of Ononitol, which serve as an excellent starting point for refining Ononitol protocols.[12][16]

ParameterCondition TestedOptimal ResultReference
Derivatization Reagent MSTFA, BSTFA, TMCSN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS is highly effective for comprehensive silylation.[9][17]
Reagent Volume 1 mL to 15 mL5 mL of reagent was found to be sufficient for complete derivatization in a specific plasma sample preparation. The key is to ensure a molar excess.[12]
Reaction Temperature 65 °C to 85 °C70 °C was determined to be the optimal temperature for balancing reaction completion and sample integrity.[12]
Reaction Time 15 min to 105 min60 minutes was sufficient to achieve maximum derivatization yield.[12] Some protocols suggest 30 minutes at 37°C after an initial methoximation step.[5][17]
Solvent Pyridine, DMF, AcetonitrilePyridine is commonly used to dissolve the dried sample and facilitate the reaction.[11][15]

Experimental Protocols & Visualizations

Standard Derivatization Protocol: Two-Step Methoximation and Silylation

This protocol is a robust method suitable for complex biological samples where carbonyl-containing compounds might be present alongside Ononitol.

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS (MSTFA + 1% TMCS)

  • Anhydrous Pyridine

  • Heating block or thermomixer

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Lyophilization or evaporation under a stream of nitrogen gas is recommended.[5]

  • Methoximation:

    • Add 20-50 µL of the MeOx solution to the dried extract.

    • Cap the vial tightly and vortex briefly to dissolve the residue.

    • Incubate at 30-60°C for 90 minutes with occasional shaking to protect any aldehyde or keto groups.[5][11]

  • Silylation:

    • Cool the vial to room temperature.

    • Add 80-100 µL of MSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex.

    • Incubate at 37-70°C for 30-60 minutes.[5][12][17]

  • Analysis:

    • Cool the vial to room temperature.

    • If necessary, centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to a GC vial insert.

    • Inject 1 µL into the GC-MS system.

G General Workflow for Ononitol Derivatization cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start Start with Sample (e.g., Plasma, Tissue Extract) extract Solvent Extraction start->extract dry Evaporate to Complete Dryness (Critical Step) extract->dry methox Step 1: Methoximation (Add MeOx in Pyridine) Incubate (e.g., 90 min @ 30-60°C) dry->methox Anhydrous Conditions silylation Step 2: Silylation (Add MSTFA + 1% TMCS) Incubate (e.g., 30 min @ 37-70°C) methox->silylation transfer Cool and Transfer Supernatant to GC Vial silylation->transfer inject Inject into GC-MS System transfer->inject

Caption: Experimental workflow for GC-MS analysis of Ononitol.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving the common issue of poor peak shape.

G Troubleshooting Guide: Poor Peak Shape (Tailing) problem Problem: Peak Tailing Observed cause1 Potential Cause 1: Incomplete Derivatization problem->cause1 cause2 Potential Cause 2: Active Sites in System problem->cause2 cause3 Potential Cause 3: Derivative Hydrolysis problem->cause3 solution1a Solution: Increase Reaction Time/ Temperature cause1->solution1a solution1b Solution: Increase Reagent/ Catalyst Amount cause1->solution1b solution2a Solution: Use Deactivated Inlet Liner cause2->solution2a solution2b Solution: Trim GC Column Inlet (10-20 cm) cause2->solution2b solution2c Solution: Condition Column cause2->solution2c solution3a Solution: Ensure Sample is Completely Dry cause3->solution3a solution3b Solution: Use Anhydrous Solvents/Reagents cause3->solution3b solution3c Solution: Analyze Sample Promptly After Preparation cause3->solution3c

Caption: Logical path for troubleshooting poor peak shape.

References

Validation & Comparative

Confirming the Structure of (+)-Ononitol using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a natural product like (+)-Ononitol is a critical step in any research endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such structural elucidation. This guide provides a comparative analysis of the NMR data for (+)-Ononitol against its common isomers, details the necessary experimental protocols, and presents a logical workflow for structural verification.

(+)-Ononitol, chemically known as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol, a six-membered carbocyclic polyol, that plays significant roles in various biological processes. Its structural confirmation relies on a detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra. Distinguishing it from other inositol isomers, such as myo-inositol and chiro-inositol, is paramount and can be achieved by a careful comparison of their respective NMR spectral data.

Comparative NMR Data Analysis

The key to differentiating (+)-Ononitol from its isomers lies in the subtle yet significant differences in the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the protons (¹H) and carbons (¹³C) in the inositol ring. The presence of a methoxy group (-OCH₃) in (+)-Ononitol provides a unique singlet signal in the ¹H NMR spectrum and a distinct carbon signal in the ¹³C NMR spectrum, which are absent in myo-inositol and chiro-inositol.

Below are the summarized ¹H and ¹³C NMR spectral data for (+)-Ononitol and two of its common isomers, myo-inositol and D-chiro-inositol.

Table 1: ¹H NMR Spectral Data Comparison (in D₂O)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(+)-Ononitol H-13.55dd9.9, 2.7
H-24.05t2.7
H-33.78dd9.9, 2.7
H-43.25t9.9
H-53.63t9.9
H-63.51t9.9
-OCH₃3.58s-
myo-Inositol H-1, H-33.61dd9.9, 2.7
H-24.05t2.7
H-4, H-63.52t9.5
H-53.27t9.5
D-chiro-Inositol H-1, H-63.82dd10.1, 3.1
H-2, H-53.98dd10.1, 3.1
H-3, H-43.71t10.1

Table 2: ¹³C NMR Spectral Data Comparison (in D₂O)

CompoundCarbonChemical Shift (δ, ppm)
(+)-Ononitol C-172.5
C-271.8
C-373.1
C-483.5
C-571.2
C-674.9
-OCH₃60.7
myo-Inositol C-1, C-372.6
C-274.8
C-4, C-671.9
C-577.2
D-chiro-Inositol C-1, C-673.5
C-2, C-572.8
C-3, C-475.1

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent upon meticulous experimental procedures. The following protocols provide a general framework for the NMR analysis of cyclitols like (+)-Ononitol.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is commonly used for its ability to exchange with the hydroxyl protons, simplifying the spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1D ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • If using D₂O, apply solvent suppression techniques to attenuate the residual HOD signal.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry of the molecule.

Workflow for Structural Confirmation

The following diagram illustrates a systematic workflow for the structural confirmation of (+)-Ononitol using NMR spectroscopy.

Ononitol_NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis start Isolate and Purify (+)-Ononitol sample_prep Prepare NMR Sample (D₂O with internal standard) start->sample_prep nmr_acq Acquire 1D and 2D NMR Spectra sample_prep->nmr_acq h_nmr ¹H NMR: - Identify methoxy singlet - Analyze multiplicities and  coupling constants nmr_acq->h_nmr c_nmr ¹³C NMR: - Identify methoxy carbon - Count number of signals nmr_acq->c_nmr cosy COSY: Establish ¹H-¹H connectivities nmr_acq->cosy hsqc HSQC: Correlate ¹H and ¹³C signals nmr_acq->hsqc hmbc HMBC: Confirm long-range ¹H-¹³C correlations nmr_acq->hmbc noesy NOESY/ROESY: Determine stereochemistry nmr_acq->noesy data_analysis Comprehensive Data Analysis and Spectral Assignment h_nmr->data_analysis c_nmr->data_analysis cosy->data_analysis hsqc->data_analysis hmbc->data_analysis noesy->data_analysis comparison Compare with Literature and Isomer NMR Data data_analysis->comparison confirmation Structural Confirmation of (+)-Ononitol comparison->confirmation

Workflow for NMR-based structural confirmation of (+)-Ononitol.

By following this systematic approach and carefully comparing the acquired NMR data with the reference values provided, researchers can confidently confirm the structure of (+)-Ononitol and distinguish it from its isomers, ensuring the integrity and validity of their scientific findings.

A Comparative Analysis of Ononitol, (+)-Pinitol, and D-Pinitol in Plant Stress Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclitols, a class of polyhydroxy alcohols, are increasingly recognized for their significant roles in mediating plant tolerance to a variety of abiotic stresses, including drought, salinity, and extreme temperatures. Among these, the methylated inositols Ononitol, (+)-Pinitol, and D-Pinitol have emerged as key players in cellular osmoprotection and antioxidant defense. This guide provides a comparative analysis of these three cyclitols, summarizing available experimental data on their efficacy in conferring stress tolerance, detailing relevant experimental protocols, and visualizing their biosynthetic and potential signaling pathways. While research has illuminated the functions of D-Pinitol and, to a lesser extent, Ononitol, information regarding the specific role of (+)-Pinitol in plant stress responses remains limited.

Comparative Efficacy in Stress Tolerance

Direct comparative studies evaluating the stress-mitigating effects of this compoundPinitol, and D-Pinitol under identical experimental conditions are scarce in the current literature. However, by collating data from various studies on different plant species, we can infer their relative effectiveness.

Key Functions:

  • Osmoprotectants: Ononitol and D-Pinitol are well-established osmoprotectants that accumulate in the cytoplasm of plant cells under osmotic stress. This accumulation lowers the cellular water potential, facilitating water retention and maintaining turgor pressure.

  • Antioxidant Activity: Both Ononitol and D-Pinitol have been shown to possess reactive oxygen species (ROS) scavenging capabilities, protecting cellular components from oxidative damage induced by stress.[1] The antioxidant capacity of (+)-Pinitol in plants has not been extensively studied.

  • Membrane and Protein Protection: By replacing water molecules at the surface of proteins and membranes, these cyclitols help to maintain their native conformation and function during dehydration.[1]

Quantitative Data Summary:

The following tables summarize quantitative data from studies investigating the effects of Ononitol and D-Pinitol on various stress tolerance parameters in plants. Data for (+)-Pinitol is not available.

ParameterPlant SpeciesStress ConditionTreatmentResultReference
Photosynthetic Recovery Nicotiana tabacum (Tobacco)DroughtTransgenic (accumulating D-Ononitol)75% recovery 1 day after rewatering[2]
Nicotiana tabacum (Tobacco)DroughtWild Type57% recovery 1 day after rewatering[2]
CO₂ Fixation Rate Nicotiana tabacum (Tobacco)250 mM NaClTransgenic (accumulating D-Ononitol)4.9 ± 1.4 µmol CO₂ m⁻² s⁻¹[2]
Nicotiana tabacum (Tobacco)250 mM NaClWild Type2.5 ± 0.6 µmol CO₂ m⁻² s⁻¹[2]
Pinitol/Ononitol Accumulation Mesembryanthemum crystallinum (Ice Plant)400 mM NaClSalt StressHighest accumulation observed[3]
Mesembryanthemum crystallinum (Ice Plant)Drought (10 days)Drought StressHigher accumulation than control[3]

Experimental Protocols

This section details common methodologies used to assess the impact of cyclitols on plant stress tolerance.

Measurement of Photosynthetic Parameters

Objective: To evaluate the effect of cyclitol treatment on the photosynthetic efficiency of plants under stress.

Protocol:

  • Plant Material and Stress Treatment: Grow plants under controlled conditions and apply the desired stress (e.g., drought by withholding water, or salinity by adding NaCl to the irrigation solution). A parallel group of plants is treated with the cyclitol of interest (e.g., Ononitol or D-Pinitol) before or during the stress period.

  • Gas Exchange Measurements: Use a portable photosynthesis system to measure parameters such as net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E) on fully expanded leaves at regular intervals during the stress and recovery periods.

  • Chlorophyll Fluorescence: Measure chlorophyll fluorescence using a pulse-amplitude-modulated (PAM) fluorometer. The maximum quantum yield of PSII (Fv/Fm) is a key indicator of photosynthetic performance and stress-induced damage.

  • Data Analysis: Compare the photosynthetic parameters between control, stressed, and cyclitol-treated plants to determine the protective effect of the cyclitol.

Electrolyte Leakage Assay

Objective: To assess cell membrane integrity as an indicator of stress-induced damage.

Protocol:

  • Sample Collection: Collect leaf discs of a uniform size from control, stressed, and cyclitol-treated plants.

  • Washing: Rinse the leaf discs with deionized water to remove surface contaminants and electrolytes released from cut cells.

  • Incubation: Place the leaf discs in a known volume of deionized water and incubate at room temperature for a specified period (e.g., 2-4 hours) with gentle shaking.

  • Initial Conductivity (C1): Measure the electrical conductivity of the solution using a conductivity meter.

  • Total Conductivity (C2): Autoclave the samples (leaf discs in the solution) to induce complete electrolyte leakage. After cooling to room temperature, measure the electrical conductivity again.

  • Calculation: Calculate the relative electrolyte leakage as (C1/C2) x 100. A lower percentage indicates greater membrane stability.

Proline Content Determination

Objective: To quantify the accumulation of proline, a common osmolyte, as an indicator of osmotic stress.

Protocol:

  • Extraction: Homogenize a known weight of fresh plant tissue in 3% aqueous sulfosalicylic acid. Centrifuge the homogenate to pellet the debris.

  • Reaction: Mix the supernatant with acid-ninhydrin and glacial acetic acid. Incubate the mixture in a boiling water bath for 1 hour.

  • Extraction of Chromophore: After cooling, extract the reaction mixture with toluene.

  • Spectrophotometry: Measure the absorbance of the toluene layer at 520 nm.

  • Quantification: Determine the proline concentration using a standard curve prepared with known concentrations of L-proline.

Quantitative Real-Time PCR (qRT-PCR) for Stress-Responsive Gene Expression

Objective: To analyze the expression levels of genes known to be involved in stress response pathways.

Protocol:

  • RNA Extraction: Isolate total RNA from plant tissues of control, stressed, and cyclitol-treated plants using a suitable RNA extraction kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for target stress-responsive genes (e.g., genes involved in ABA signaling, antioxidant defense, or ion transport) and a reference gene for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method. Compare the expression patterns between the different treatment groups to identify genes whose expression is modulated by the cyclitol treatment under stress.

Signaling Pathways and Biosynthesis

The biosynthesis of Ononitol and D-Pinitol originates from myo-inositol, a key precursor in various metabolic and signaling pathways.

Biosynthesis_and_Signaling Glucose_6_P Glucose-6-Phosphate myo_Inositol_1_P myo-Inositol-1-Phosphate Glucose_6_P->myo_Inositol_1_P MIPS myo_Inositol myo-Inositol myo_Inositol_1_P->myo_Inositol IMP Ononitol D-Ononitol myo_Inositol->Ononitol IMT Inositol_Signaling Inositol Signaling Pathways myo_Inositol->Inositol_Signaling D_Pinitol D-Pinitol Ononitol->D_Pinitol OEP ROS ROS (Reactive Oxygen Species) Ononitol->ROS Scavenging Osmotic_Adj Osmotic Adjustment Ononitol->Osmotic_Adj Membrane_Stab Membrane & Protein Stabilization Ononitol->Membrane_Stab ROS_Scav ROS Scavenging Ononitol->ROS_Scav D_Pinitol->ROS Scavenging D_Pinitol->Osmotic_Adj D_Pinitol->Membrane_Stab D_Pinitol->ROS_Scav Stress Abiotic Stress (Drought, Salinity) Stress->Ononitol Upregulation of Biosynthesis Stress->D_Pinitol Upregulation of Biosynthesis Stress->ROS Stress_Tol Stress Tolerance Osmotic_Adj->Stress_Tol Membrane_Stab->Stress_Tol ROS_Scav->Stress_Tol

Caption: Biosynthesis of Ononitol and D-Pinitol and their roles in stress tolerance.

The precise signaling cascades directly triggered by this compoundPinitol, and D-Pinitol in the context of plant abiotic stress are still under investigation. However, their precursor, myo-inositol, is a central component of the phosphoinositide (PI) signaling pathway, which is crucial for plant responses to various environmental stimuli. It is plausible that the accumulation of these methylated inositols could modulate PI signaling or other stress-related pathways.

Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis, Tobacco, Rice) Stress_Application Abiotic Stress Application (Drought, Salinity) Plant_Material->Stress_Application Cyclitol_Treatment Cyclitol Treatment (Ononitol, D-Pinitol) Plant_Material->Cyclitol_Treatment Control Control Group (No Stress, No Cyclitol) Plant_Material->Control Measurements Physiological & Biochemical Measurements Stress_Application->Measurements Cyclitol_Treatment->Measurements Control->Measurements Photosynthesis Photosynthetic Parameters (Gas Exchange, Chlorophyll Fluorescence) Measurements->Photosynthesis Membrane_Damage Membrane Damage (Electrolyte Leakage) Measurements->Membrane_Damage Osmolytes Osmolyte Accumulation (Proline) Measurements->Osmolytes Gene_Expression Gene Expression Analysis (qRT-PCR) Measurements->Gene_Expression Data_Analysis Comparative Data Analysis Photosynthesis->Data_Analysis Membrane_Damage->Data_Analysis Osmolytes->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for comparing cyclitol-mediated stress tolerance.

Conclusion and Future Directions

The available evidence strongly supports the role of Ononitol and D-Pinitol as effective osmoprotectants and antioxidants in enhancing plant tolerance to abiotic stresses. Transgenic studies have provided quantitative evidence for the benefits of their accumulation. However, the field would greatly benefit from direct comparative studies that evaluate the efficacy of this compoundPinitol, and D-Pinitol side-by-side. Furthermore, a significant knowledge gap exists regarding the specific biological activities of (+)-Pinitol in plants. Future research should focus on elucidating the precise signaling pathways modulated by these cyclitols and exploring the potential for synergistic effects when used in combination. Such studies will be crucial for the development of novel strategies to improve crop resilience in the face of a changing climate.

References

Functional Differences of Ononitol, (+)-D-chiro-inositol, and myo-inositol in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between three key inositol isomers in plants: Ononitol, (+)-D-chiro-inositol, and the central precursor, myo-inositol. The information presented is based on available experimental data to aid in research and the development of plant-based therapeutics and stress-tolerant crops.

Introduction

Inositols are a class of cyclic sugar alcohols that play crucial roles in plant physiology, from structural components of cell membranes to key signaling molecules. Among the nine stereoisomers, myo-inositol is the most abundant and serves as a precursor for the synthesis of other functionally important inositols and their derivatives.[1][2] This guide focuses on the comparative functions of myo-inositol and two of its derivatives, Ononitol and (+)-D-chiro-inositol, particularly in the context of plant growth, development, and response to abiotic stress. While myo-inositol has a broad range of functions, Ononitol is primarily recognized as an osmoprotectant. The specific roles of (+)-D-chiro-inositol in plants are less understood compared to its well-documented functions in mammals.

Biosynthesis and Interconversion of Inositols in Plants

myo-Inositol is synthesized from glucose-6-phosphate in a two-step process.[2] It can then be converted to other inositols and their derivatives through various enzymatic reactions. Ononitol is a methylated derivative of myo-inositol, and (+)-D-chiro-inositol can be synthesized from myo-inositol, although the precise pathway can vary between plant species.[3]

G6P Glucose-6-Phosphate MIPS myo-inositol-1-phosphate synthase (MIPS) G6P->MIPS MI1P myo-inositol-1-phosphate MIPS->MI1P IMP inositol monophosphatase (IMP) MI1P->IMP MI myo-Inositol IMP->MI IMT inositol methyltransferase (IMT) MI->IMT Epimerase Epimerase MI->Epimerase Ononitol Ononitol IMT->Ononitol DCI (+)-D-chiro-Inositol Epimerase->DCI

Biosynthetic pathway of myo-inositol and its conversion to Ononitol and (+)-D-chiro-inositol.

Functional Roles and Mechanisms

myo-Inositol: The Central Hub

myo-Inositol is integral to numerous cellular processes in plants:

  • Signaling: It is a key component of the phosphatidylinositol (PI) signaling pathway, which is crucial for responses to various stimuli, including hormones and environmental stresses.[4]

  • Cell Wall Biosynthesis: myo-Inositol is a precursor for the synthesis of UDP-glucuronic acid, a building block of pectin and hemicellulose.[2]

  • Hormone Regulation: It is involved in the storage and transport of the plant hormone auxin.

  • Stress Response: myo-Inositol acts as an osmolyte and a precursor for other protective compounds. Exogenous application of myo-inositol has been shown to alleviate the effects of salt stress.[5][6]

Table 1: Effect of Exogenous myo-Inositol on Quinoa under Salt Stress

ParameterControl600 mM NaCl600 mM NaCl + myo-Inositol
Plant Height (cm)45.221.830.5
Shoot Fresh Weight (g)15.65.28.9
Root Fresh Weight (g)4.81.52.7
Chlorophyll Content (SPAD)42.125.333.7
Net Photosynthesis (µmol CO₂ m⁻² s⁻¹)25.810.216.5
Superoxide Content (relative)100185.4137.7
Hydrogen Peroxide (µmol g⁻¹ FW)2.58.34.9
Membrane Stability Index (%)85.242.666.6

Data synthesized from a study on Chenopodium quinoa.[6]

Ononitol: The Dedicated Osmoprotectant

Ononitol, a methyl ether of myo-inositol, along with its epimer D-pinitol, is primarily known for its role as a compatible solute or osmoprotectant.[7]

  • Abiotic Stress Tolerance: Ononitol accumulates in various plant species in response to drought and high salinity, helping to maintain cellular turgor and protect cellular structures from stress-induced damage.[7]

  • ROS Scavenging: As an osmolyte, it can also contribute to the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress.

(+)-D-chiro-Inositol: An Enigmatic Player in Plants

While (+)-D-chiro-inositol is a known stereoisomer of myo-inositol found in plants, its specific functions are not as well-defined as those of myo-inositol and Ononitol.[8]

  • Abiotic Stress Response: Studies have shown that the levels of (+)-D-chiro-inositol can increase in response to abiotic stresses like drought and salinity in certain plants, such as buckwheat, suggesting a potential role as an osmoprotectant.[3]

  • Limited Research in Plants: The majority of research on (+)-D-chiro-inositol has been conducted in mammals, where it plays a significant role in insulin signal transduction.[9][10] Its signaling roles and comparative efficacy as an osmoprotectant in plants remain an area for further investigation.

Comparative Functional Analysis

Featuremyo-InositolOnonitol(+)-D-chiro-Inositol
Primary Function Precursor, signaling, cell wall biosynthesis, stress responseOsmoprotectantOsmoprotectant (putative), signaling (undetermined in plants)
Abundance HighLow, increases under stressLow, increases under stress in some species
Role in Signaling Central to PI pathwayNot well establishedWell-established in mammals, unclear in plants
Stress Tolerance Alleviates stress, precursor to protectantsDirectly protects against osmotic stressAccumulates under stress, direct protective effects need more research

Direct comparative studies on the functional efficacy of these three inositols in plants are limited.

Experimental Protocols

Quantification of Inositol Isomers in Plant Tissues by GC-MS

This protocol is adapted from standard methods for carbohydrate analysis.

  • Extraction:

    • Freeze-dry 100 mg of plant tissue and grind to a fine powder.

    • Add 5 ml of 80% ethanol and vortex thoroughly.

    • Incubate at 80°C for 1 hour, with vortexing every 15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction twice and pool the supernatants.

    • Evaporate the solvent under a stream of nitrogen gas.

  • Derivatization:

    • To the dried extract, add 100 µl of pyridine and 100 µl of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 1 hour to allow for silylation.

  • GC-MS Analysis:

    • Inject 1 µl of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the injector and detector temperatures to 250°C and 280°C, respectively.

    • Use a temperature gradient for the oven, for example, starting at 150°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 5 minutes.

    • Identify and quantify the inositol isomers based on their retention times and mass spectra compared to pure standards.

Assay for Salt Stress Tolerance with Exogenous Inositol Application

This protocol is based on the study of myo-inositol effects on quinoa.[6]

  • Plant Growth:

    • Germinate seeds of the target plant species in a suitable growth medium (e.g., Murashige and Skoog).

    • Grow the seedlings under controlled conditions (e.g., 16/8 h light/dark cycle, 25°C).

  • Treatment Application:

    • After a certain growth period (e.g., 4 weeks), divide the plants into treatment groups:

      • Control (no stress, no inositol)

      • Salt Stress (e.g., 200 mM NaCl)

      • Salt Stress + myo-Inositol (e.g., 200 mM NaCl + 10 mM myo-inositol)

      • Salt Stress + Ononitol (e.g., 200 mM NaCl + 10 mM Ononitol)

      • Salt Stress + (+)-D-chiro-Inositol (e.g., 200 mM NaCl + 10 mM (+)-D-chiro-inositol)

    • Apply the inositols as a foliar spray or add to the hydroponic solution.

  • Data Collection:

    • After a defined stress period (e.g., 7 days), measure various physiological and biochemical parameters:

      • Growth: Plant height, fresh and dry biomass.

      • Photosynthesis: Chlorophyll content (SPAD meter), gas exchange measurements.

      • Oxidative Stress: Malondialdehyde (MDA) content, electrolyte leakage, antioxidant enzyme assays (e.g., SOD, CAT, APX).

      • Ion Homeostasis: Measure Na⁺ and K⁺ concentrations in tissues.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups.

Signaling Pathways Involving myo-Inositol

The phosphatidylinositol (PI) signaling pathway is a fundamental mechanism in plant responses to various stimuli. It begins with the phosphorylation of phosphatidylinositol, a membrane lipid containing a myo-inositol headgroup.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI Phosphatidylinositol (PI) PIP PI-4-Phosphate (PIP) PI->PIP PIP2 PI-4,5-Bisphosphate (PIP2) PIP->PIP2 PLC Phospholipase C (PLC) PIP2->PLC IP3 Inositol-1,4,5-trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca²⁺ Release from internal stores IP3->Ca_release Downstream Downstream Responses Ca_release->Downstream Stimulus External Stimulus Stimulus->PLC

The Phosphatidylinositol (PI) signaling pathway in plants.

Conclusion and Future Directions

Future research should focus on direct comparative studies to elucidate the specific and potentially overlapping functions of these inositol isomers. Such studies would be invaluable for developing strategies to enhance crop resilience to environmental stresses and for exploring the therapeutic potential of these plant-derived compounds.

References

Ononitol as an Osmoprotective Agent in Transgenic Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the osmoprotective effects of Ononitol in transgenic plants against other common osmoprotectants. The information is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways to aid in the evaluation and application of this technology for developing stress-resilient crops.

Comparative Performance of Osmoprotectants

The engineering of osmoprotectant biosynthesis pathways in plants is a key strategy for enhancing tolerance to abiotic stresses such as drought and salinity.[1] This section compares the efficacy of Ononitol with other well-known osmoprotectants like mannitol, proline, and glycine betaine when expressed in transgenic plants.

Table 1: Comparative Analysis of Osmoprotectant Performance in Transgenic Plants Under Drought Stress

OsmoprotectantTransgenic Plant ModelGene InsertedAccumulation LevelKey Performance Indicators under Drought StressReference(s)
D-(+)-Ononitol Nicotiana tabacum (Tobacco)IMT1 (myo-inositol O-methyltransferase)>35 µmol/g FW- Reduced inhibition of photosynthetic CO2 fixation. - Faster recovery of photosynthesis after rewatering (75% vs. 57% in wild type).[2]
D-(+)-Ononitol Arabidopsis thalianaSoybean IMTNot specified- Improved tolerance to dehydration and high salinity stress.[2]
Mannitol Triticum aestivum (Wheat)mtlD (mannitol-1-phosphate dehydrogenase)1.7-3.7 µmol/g FW (callus) 0.6-2.0 µmol/g FW (leaf)- Improved growth performance under water stress and salinity. - Reduced reduction in fresh weight, dry weight, and plant height under stress.[2]
Proline Glycine max (Soybean)P5CS (Δ1-pyrroline-5-carboxylate synthetase)Significantly higher than wild type- Higher relative water content. - Enhanced tolerance to drought stress.[3]
Glycine Betaine Zea mays (Maize)betA (choline dehydrogenase)Higher than wild type- Increased tolerance to drought stress at germination and seedling stage. - Significantly higher grain yield after drought treatment.[3]
Glycine Betaine Nicotiana tabacum (Tobacco)BADH (betaine aldehyde dehydrogenase)Higher than wild type- Improved resistance of photosynthesis to drought stress. - Maintenance of water status and enhanced antioxidant enzyme activities.[4]

FW: Fresh Weight

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide comprehensive protocols for key experiments involved in validating the osmoprotective effect of Ononitol in transgenic plants.

Generation of Transgenic Plants Expressing IMT1 for Ononitol Production

This protocol describes the generation of transgenic tobacco plants capable of producing Ononitol via Agrobacterium-mediated transformation.

a. Vector Construction:

  • Isolate the myo-inositol O-methyltransferase (IMT1) gene from a suitable source (e.g., Mesembryanthemum crystallinum).

  • Clone the IMT1 cDNA into a binary vector (e.g., pCAMBIA series) under the control of a strong constitutive promoter (e.g., CaMV 35S) and a suitable terminator (e.g., NOS terminator).

  • Incorporate a selectable marker gene, such as neomycin phosphotransferase II (nptII), for kanamycin resistance.

  • Transform the resulting construct into a competent Agrobacterium tumefaciens strain (e.g., LBA4404) via electroporation or heat shock.[5][6]

b. Agrobacterium-mediated Transformation of Tobacco:

  • Prepare tobacco (Nicotiana tabacum) leaf discs from sterile, in vitro-grown plants.[5][6]

  • Inoculate the leaf discs with an overnight culture of the recombinant Agrobacterium strain harboring the IMT1 construct.[5]

  • Co-cultivate the leaf discs on a Murashige and Skoog (MS) medium for 2-3 days in the dark to facilitate T-DNA transfer.[6]

  • Transfer the leaf discs to a selection medium containing MS salts, vitamins, plant growth regulators (e.g., BAP and NAA), and selective agents (e.g., kanamycin and cefotaxime) to select for transformed cells and inhibit Agrobacterium growth.[7]

  • Subculture the regenerating shoots onto fresh selection medium until they are well-developed.

  • Root the putative transgenic shoots on a rooting medium containing a lower concentration of the selective agent.

  • Acclimatize the rooted plantlets in a greenhouse.

c. Molecular Confirmation of Transgenic Plants:

  • Perform PCR analysis on genomic DNA extracted from putative transgenic plants to confirm the presence of the IMT1 and selectable marker genes.

  • Conduct Southern blot analysis to determine the copy number of the integrated transgene.

  • Use RT-qPCR to quantify the expression level of the IMT1 transgene.

Application of Drought Stress and Measurement of Physiological Parameters

This protocol outlines the procedure for imposing drought stress and evaluating the physiological response of transgenic and wild-type plants.

a. Drought Stress Treatment:

  • Grow confirmed transgenic and wild-type plants under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • For drought stress, withhold watering for a specified period (e.g., 10-14 days) until visible signs of wilting appear in wild-type plants.

  • Alternatively, for a more controlled stress application, grow plants hydroponically and transfer them to a solution containing a high concentration of polyethylene glycol (PEG) to induce osmotic stress.[4]

b. Measurement of Photosynthetic Parameters:

  • Measure the net photosynthetic rate (CO2 assimilation), stomatal conductance, and transpiration rate using a portable photosynthesis system (e.g., LI-COR LI-6400).

  • Assess chlorophyll fluorescence parameters, such as the maximum quantum yield of photosystem II (Fv/Fm), to evaluate the efficiency of the photosynthetic apparatus.

c. Measurement of Relative Water Content (RWC):

  • Excise a leaf from the plant and immediately record its fresh weight (FW).

  • Float the leaf in deionized water for 4-6 hours to achieve full turgor and record the turgid weight (TW).

  • Dry the leaf in an oven at 80°C for 24-48 hours and record the dry weight (DW).

  • Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

Quantification of Ononitol and Other Osmolytes by HPLC

This protocol details the extraction and quantification of osmoprotectants from plant tissues using High-Performance Liquid Chromatography (HPLC).

a. Extraction of Osmolytes:

  • Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • Extract the powder with a suitable solvent, such as 80% ethanol or a mixture of methanol, chloroform, and water.

  • Centrifuge the extract to pellet debris and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

b. HPLC Analysis:

  • System: An HPLC system equipped with a Pulsed Amperometric Detector (PAD) is suitable for the analysis of underivatized sugars and polyols.

  • Column: A high-performance anion-exchange column (e.g., Dionex CarboPac PA1 or PA10) is recommended for separating carbohydrates and sugar alcohols.

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate is typically used for elution. The specific gradient will need to be optimized for the separation of Ononitol from other compounds in the plant extract.

  • Quantification: Prepare standard curves for Ononitol, mannitol, proline, and glycine betaine of known concentrations. Quantify the osmoprotectants in the plant extracts by comparing their peak areas to the standard curves.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the osmoprotective effects of Ononitol is essential for targeted genetic improvement of crops.

Ononitol Biosynthesis Pathway

Ononitol is synthesized from myo-inositol, a key intermediate in several metabolic pathways in plants. The accumulation of Ononitol under stress is a result of the induction of the IMT1 gene.

G cluster_stress Abiotic Stress (Drought, Salinity) cluster_pathway Ononitol Biosynthesis stress Stress Signal imt1 myo-inositol O-methyl transferase (IMT1) stress->imt1 Induces expression glucose Glucose-6-Phosphate mips myo-inositol-1-phosphate synthase (MIPS) glucose->mips mi1p myo-inositol-1-phosphate mips->mi1p imp myo-inositol monophosphatase (IMP) mi1p->imp myo_inositol myo-inositol imp->myo_inositol myo_inositol->imt1 ononitol D-(+)-Ononitol imt1->ononitol

Caption: Biosynthesis pathway of D-(+)-Ononitol from Glucose-6-Phosphate.

General Osmotic Stress Signaling Pathway in Arabidopsis

The accumulation of osmoprotectants is a downstream response to a complex signaling cascade initiated by osmotic stress. In the model plant Arabidopsis thaliana, the abscisic acid (ABA) dependent pathway is a major regulator of this response.

G cluster_stress Cellular Environment cluster_signal Signal Transduction Cascade osmotic_stress Osmotic Stress (Drought, Salinity) aba_synthesis ABA Biosynthesis osmotic_stress->aba_synthesis aba ABA aba_synthesis->aba pyr_pyl_rcar PYR/PYL/RCAR Receptors aba->pyr_pyl_rcar pp2c PP2C Phosphatases pyr_pyl_rcar->pp2c Inhibits snrk2 SnRK2 Kinases pp2c->snrk2 Inhibits areb_abf AREB/ABF Transcription Factors snrk2->areb_abf Activates stress_genes Stress-Responsive Gene Expression (e.g., IMT1) areb_abf->stress_genes Induces

Caption: ABA-dependent osmotic stress signaling pathway in Arabidopsis.[8][9]

Experimental Workflow for Validating Ononitol's Osmoprotective Effect

This workflow diagram illustrates the logical sequence of experiments required to validate the osmoprotective effect of Ononitol in transgenic plants.

G cluster_generation Transgenic Plant Generation cluster_stress_exp Stress Experiment cluster_analysis Data Analysis and Validation vector Construct Binary Vector (pCAMBIA-IMT1) agro Transform Agrobacterium vector->agro plant_transform Transform Plant (e.g., Tobacco) agro->plant_transform selection Select and Regenerate Transgenic Plants plant_transform->selection confirmation Molecular Confirmation (PCR, Southern, RT-qPCR) selection->confirmation growth Grow Transgenic and Wild-Type Plants confirmation->growth stress Apply Drought Stress growth->stress phys_measure Measure Physiological Parameters (Photosynthesis, RWC) stress->phys_measure osmo_quant Quantify Osmolytes (HPLC) stress->osmo_quant comparison Compare Performance of Transgenic vs. Wild-Type phys_measure->comparison osmo_quant->comparison validation Validate Osmoprotective Effect of Ononitol comparison->validation

Caption: Experimental workflow for validating Ononitol's osmoprotective effect.

References

Cross-Validation of Analytical Methods for Ononitol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in studies involving Ononitol, the accurate and reliable quantification of this cyclitol is paramount. This guide provides a comprehensive cross-validation of different analytical methods for (+)-Ononitol, presenting a comparative analysis of their performance based on experimental data. Detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided to assist in the selection of the most suitable method for specific research applications.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Ononitol quantification is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. The following tables summarize the key performance characteristics of the most commonly employed techniques.

Table 1: Performance Characteristics of Ononitol Quantification Methods
ParameterHPLC with Pulsed Amperometric Detection (PAD)GC-MSHPTLCQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, followed by electrochemical detection of hydroxyl groups.Chromatographic separation of volatile derivatives by boiling point, followed by mass-based detection.Planar chromatographic separation based on differential migration, followed by densitometric quantification after staining.Quantification based on the direct relationship between the integrated signal intensity of a target analyte and a certified internal standard.
Linearity (r²) >0.999>0.999>0.98>0.99
Limit of Detection (LOD) ~10 pmol[1][2]≤ 30 ng/mL (for myo-inositol)[3]100-200 pmol[4]~1 mM in complex mixtures[5]
Limit of Quantification (LOQ) 50 µM (for myo-inositol)[6][7]~0.17 mg/L (for myo-inositol)[8]~320 ng on plate[9]Dependent on sample matrix and instrument sensitivity.
Precision (%RSD) < 5%< 6%[3]< 7%< 5%
Accuracy/Recovery (%) 98.2% (for myo-inositol)97.11–113.09% (for myo- and D-chiro-inositol)[3]Not explicitly stated, matrix-dependent.High accuracy with appropriate internal standard.
Throughput ModerateModerate to HighHighLow to Moderate
Sample Preparation Minimal for aqueous samples; hydrolysis for bound forms.[1][2]Derivatization required.[10][11]Minimal, direct spotting of extracts.Minimal for liquid samples; extraction for solids.
Selectivity Good for isomers with appropriate column.High, based on retention time and mass fragmentation.Moderate, dependent on the mobile phase.High, based on unique chemical shifts.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for inositol analysis and can be adapted for Ononitol quantification.

High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD)

This method is highly sensitive for the detection of underivatized carbohydrates and polyols.

1. Sample Preparation:

  • For free Ononitol in aqueous samples, direct injection after filtration is often sufficient.

  • For Ononitol in complex matrices (e.g., plasma, tissue extracts), protein precipitation with acetonitrile or acid hydrolysis for bound forms may be necessary.[8]

  • If Ononitol is glycosidically bound, hydrolysis with trifluoroacetic acid is required.[1][2] For phosphate esters, hydrochloric acid hydrolysis is used.[1][2]

2. Chromatographic Conditions:

  • Column: Aminex HPX-87C or similar cation-exchange column.[1][2]

  • Mobile Phase: Deionized water.[1][2]

  • Flow Rate: 0.5 - 1.0 mL/min.[8]

  • Column Temperature: 50-65°C.[1][7]

3. Post-Column Derivatization and Detection:

  • A solution of NaOH is added post-column to increase the pH (>11.6) of the eluent.[1][2]

  • Detector: Pulsed Amperometric Detector (PAD).[1][2]

4. Quantification:

  • Quantification is performed using an external standard calibration curve of Ononitol.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_data Data Analysis Sample Sample containing Ononitol Filtration Filtration Sample->Filtration Hydrolysis Hydrolysis (if bound) Sample->Hydrolysis Injector Injector Filtration->Injector Hydrolysis->Filtration Column Aminex HPX-87C Column Injector->Column PostColumn Post-Column NaOH Addition Column->PostColumn Pump Pump (Water) Pump->Column PAD PAD Detector PostColumn->PAD DataSystem Data Acquisition & Integration PAD->DataSystem Quantification Quantification vs. Standards DataSystem->Quantification

Caption: HPLC-PAD experimental workflow for Ononitol quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but requires derivatization to make Ononitol volatile.

1. Sample Preparation and Derivatization:

  • Aqueous samples are dried, typically by lyophilization or under a stream of nitrogen.

  • The dried residue is derivatized to a volatile form, commonly using trimethylsilyl (TMS) ethers.[11]

  • An internal standard (e.g., a stable isotope-labeled inositol) is often added prior to derivatization for accurate quantification.[11]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of around 80°C, followed by a ramp to 250-300°C.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis for higher sensitivity.[12]

3. Quantification:

  • Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample containing Ononitol Drying Drying/Lyophilization Sample->Drying Derivatization TMS Derivatization Drying->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector DataSystem Data Acquisition (SIM/Scan) MS_Detector->DataSystem Quantification Quantification (Analyte/IS Ratio) DataSystem->Quantification

Caption: GC-MS experimental workflow for Ononitol quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput method suitable for screening a large number of samples.

1. Sample Preparation:

  • Samples are typically extracted with a suitable solvent (e.g., acetonitrile).[13]

  • The extract is then concentrated and spotted onto the HPTLC plate.

2. HPTLC Development:

  • Stationary Phase: HPTLC cellulose plates.[4]

  • Mobile Phase: A mixture of solvents such as 1-propanol, ammonia solution, and water.[4]

  • Development: The plate is developed in a saturated chamber.

3. Derivatization and Detection:

  • After development, the plate is dried.

  • The separated spots are visualized by spraying with a suitable reagent, such as a molybdate-based stain for phosphorylated inositols or a general carbohydrate stain.[4]

  • For some applications, an enzyme-assisted staining procedure can be used.[9]

4. Quantification:

  • The plate is scanned using a densitometer, and the peak areas of the spots are integrated.

  • Quantification is performed against a calibration curve prepared with Ononitol standards on the same plate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that provides a direct quantification of the analyte without the need for an identical standard of the analyte.

1. Sample Preparation:

  • The sample containing Ononitol is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • A certified internal standard of known concentration is added to the sample.

2. NMR Acquisition:

  • ¹H NMR spectra are acquired on a high-field NMR spectrometer.[14]

  • Key acquisition parameters such as relaxation delay (D1) must be sufficiently long (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of the protons.

3. Data Processing and Quantification:

  • The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).

  • The signals of Ononitol and the internal standard are integrated.

  • The concentration of Ononitol is calculated using the ratio of the integral of a specific Ononitol proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons contributing to each signal and the molecular weights.[14]

Conclusion

The cross-validation of analytical methods for Ononitol reveals that the optimal choice is highly dependent on the specific research question and available resources. HPLC-PAD offers excellent sensitivity for underivatized Ononitol in aqueous samples. GC-MS provides high specificity and sensitivity but requires a derivatization step. HPTLC is a valuable tool for high-throughput screening, while qNMR stands out for its high accuracy and structural information without the need for derivatization, although with lower sensitivity compared to chromatographic methods. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can confidently select and implement the most appropriate method for the robust quantification of Ononitol in their studies.

References

A Comparative Guide to the Biological Activities of Ononitol and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of ononitol, a naturally occurring methylated inositol, and its stereoisomers. While direct comparative studies across a wide range of biological effects are limited, this document synthesizes the available experimental data to highlight their distinct and potentially overlapping therapeutic properties.

Introduction to Ononitol and Its Stereoisomers

Ononitol, chemically known as (+)-4-O-methyl-myo-inositol, is a cyclitol (a sugar-like molecule) found in various plants. Its structure is based on the myo-inositol ring, one of the nine stereoisomers of inositol. The biological significance of inositol and its derivatives, such as ononitol, lies in their roles as signaling molecules, osmolytes, and antioxidants. The stereochemistry of these compounds, including the spatial arrangement of hydroxyl groups and the position of methylation, can significantly influence their biological activity.

The primary stereoisomers of ononitol include other methylated inositols such as D-pinitol (3-O-methyl-D-chiro-inositol) and sequoyitol (5-O-methyl-myo-inositol). This guide will focus on comparing the known biological activities of ononitol with these related compounds, drawing on available scientific literature.

Comparative Biological Activities

The following sections and tables summarize the known biological activities of ononitol and its stereoisomers, with a focus on anti-inflammatory, analgesic, cytotoxic, hepatoprotective, and antioxidant effects.

Table 1: Comparison of Anti-inflammatory and Analgesic Activities
CompoundAssayModelDoseResultCitation
Ononitol monohydrate Carrageenan-induced paw edemaRat20 mg/kg50.69% inhibition[1]
Croton oil-induced ear edemaRat20 mg/kg61.06% inhibition[1]
Acetic acid-induced writhingMouse20 mg/kgSignificant reduction in writhing[1]
Hot plate testMouse20 mg/kgIncreased latency to nociceptive behavior[1]
D-Pinitol Lipopolysaccharide (LPS)-induced inflammationIn vitro (RAW 264.7 macrophages)Not specifiedInhibition of pro-inflammatory mediators[2]
Table 2: Comparison of Cytotoxic Activity
CompoundCell LineAssayIC50Citation
Ononitol monohydrate HT-115 (Human colorectal cancer)MTT3.2 µM (24h), 1.5 µM (48h)[3]
Table 3: Comparison of Hepatoprotective Activity
CompoundModelInducing AgentKey FindingsCitation
Ononitol monohydrate Wistar ratsCarbon tetrachloride (CCl4)Decreased serum transaminases, lipid peroxidation, and TNF-α; Increased antioxidant and glutathione enzyme activities.[4]
D-Pinitol Not specifiedNot specifiedReported to have hepatoprotective benefits.[5]
Table 4: Comparison of Antioxidant Activity
CompoundAssayFindingCitation
Ononitol Hydroxyl radical scavengingHigher activity than myo-inositol.[6]
D-Pinitol Hydroxyl radical scavengingHigher activity than chiro-inositol; Similar to other methylated inositols.[6]
Sequoyitol Hydroxyl radical scavengingHigher activity than myo-inositol; Similar to other methylated inositols.[6]
myo-Inositol Various antioxidant assaysDemonstrates antioxidant properties.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-inflammatory and Analgesic Activity Assays for Ononitol
  • Carrageenan-Induced Paw Edema: Male Wistar rats were administered ononitol monohydrate (20 mg/kg) orally. One hour later, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema was calculated by comparing the paw volume in the treated group to the control group.[1]

  • Acetic Acid-Induced Writhing Test: Male Swiss albino mice were orally administered ononitol monohydrate (20 mg/kg). After 30 minutes, 0.1 mL of 0.6% acetic acid solution was injected intraperitoneally. The number of abdominal constrictions (writhing) was counted for 30 minutes, starting 5 minutes after the acetic acid injection. The percentage of inhibition was calculated by comparing the number of writhes in the treated group to the control group.[1]

  • Hot Plate Test: The central analgesic activity was assessed using a hot plate maintained at 55 ± 0.5°C. Mice were placed on the hot plate, and the time taken to lick their paws or jump was recorded as the latency time. This was measured before and at 30, 60, 90, and 120 minutes after oral administration of ononitol monohydrate (20 mg/kg).[1]

Cytotoxicity Assay for Ononitol
  • MTT Assay: HT-115 human colorectal cancer cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of ononitol monohydrate for 24 and 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited 50% of cell growth.[3]

Hepatoprotective Activity Assay for Ononitol
  • Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: Male Wistar rats were divided into groups. The treatment group received ononitol monohydrate (20 mg/kg, orally) for 8 days. On the 8th day, a single dose of CCl4 (1:1 mixture with olive oil, 2 mL/kg, intraperitoneally) was administered to induce liver damage. After 24 hours, blood and liver samples were collected. Serum levels of liver enzymes (AST, ALT), and levels of lipid peroxidation and TNF-α in the liver were measured. Antioxidant enzyme activities (e.g., glutathione peroxidase) were also determined in liver homogenates.[4]

Signaling Pathways and Experimental Workflows

The biological effects of ononitol and its stereoisomers are often mediated through their interaction with cellular signaling pathways. The insulin signaling pathway is a key system where inositol derivatives play a crucial role.

insulin_signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Activates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PDK1->Akt Phosphorylates & Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes GSK3 GSK-3 Akt->GSK3 Inhibits Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Glycogen_synthesis Glycogen Synthesis GSK3->Glycogen_synthesis Inhibits when active Ononitol Ononitol & Stereoisomers Ononitol->PI3K May influence

Caption: Simplified Insulin Signaling Pathway and the Potential Influence of Inositols.

experimental_workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Assays cluster_3 Data Analysis & Comparison Ononitol Ononitol ((+)-4-O-methyl-myo-inositol) Anti_inflammatory_vitro Anti-inflammatory (e.g., LPS-stimulated macrophages) Ononitol->Anti_inflammatory_vitro Cytotoxicity Cytotoxicity (e.g., MTT on cancer cells) Ononitol->Cytotoxicity Antioxidant Antioxidant (e.g., Radical scavenging) Ononitol->Antioxidant Anti_inflammatory_vivo Anti-inflammatory (e.g., Paw edema) Ononitol->Anti_inflammatory_vivo Analgesic Analgesic (e.g., Hot plate) Ononitol->Analgesic Hepatoprotective Hepatoprotective (e.g., CCl4-induced toxicity) Ononitol->Hepatoprotective Stereoisomers Stereoisomers (e.g., D-Pinitol) Stereoisomers->Anti_inflammatory_vitro Stereoisomers->Cytotoxicity Stereoisomers->Antioxidant Stereoisomers->Anti_inflammatory_vivo Stereoisomers->Analgesic Stereoisomers->Hepatoprotective Data_Analysis Quantitative Analysis (IC50, % inhibition) Anti_inflammatory_vitro->Data_Analysis Cytotoxicity->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory_vivo->Data_Analysis Analgesic->Data_Analysis Hepatoprotective->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: General Workflow for Comparative Bioactivity Studies.

Conclusion

The available evidence suggests that ononitol possesses significant anti-inflammatory, analgesic, cytotoxic, and hepatoprotective properties. A key finding from the literature is that methylated inositols, including ononitol, D-pinitol, and sequoyitol, exhibit enhanced hydroxyl radical scavenging activity compared to their parent inositols, with the activity being similar among these methylated derivatives.[6]

While a comprehensive head-to-head comparison of the full range of biological activities of ononitol and its stereoisomers is not yet available, the existing data indicate that methylation of the inositol ring can enhance certain biological properties. The position of the methyl group may influence the specificity and potency of these compounds in various biological systems. Further research involving direct comparative studies is necessary to fully elucidate the structure-activity relationships among ononitol and its stereoisomers and to identify their most promising therapeutic applications.

References

A Comparative Analysis of Ononitol and (+)-Pinitol Content in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ononitol and (+)-Pinitol content across various plant species, supported by experimental data and detailed methodologies. This information is crucial for identifying potent natural sources of these bioactive cyclitols, which have garnered significant interest for their potential therapeutic applications, particularly in the management of diabetes and its complications.

Quantitative Comparison of Ononitol and (+)-Pinitol Content

The following table summarizes the levels of Ononitol and (+)-Pinitol found in different plant species, as reported in various scientific studies. The data highlights the significant variability in the concentration of these compounds, underscoring the importance of selecting appropriate plant sources for extraction and purification.

Plant SpeciesFamilyPlant PartOnonitol Content(+)-Pinitol ContentReference(s)
Glycine max (Soybean)FabaceaeLeaves1.9% of crystalline product85.5% of crystalline product[1]
Glycine max (Soybean)FabaceaeRootsPresent~1.9 mg/g wet weight[2][3]
Ceratonia siliqua (Carob)FabaceaePodsTraces53.20 - 84.59 mg/g[4][5]
Ceratonia siliqua (Carob)FabaceaeSyrup-65.71 - 77.72 mg/g[5]
Lespedeza cuneata (Sericea lespedeza)FabaceaeLeaves-65.4 mg/g[6]
Vigna unguiculata (Cowpea)FabaceaeLeaves-69.6 mg/g[6]
Amorpha fruticosa (Bastard indigo)FabaceaeLeaves-62.2 mg/g[6]
Caragana sinica (Chinese pea shrub)FabaceaeLeaves-59.9 mg/g[6]
Lablab purpureusFabaceaePod shell-52.5 mg/g[6]
Astragalus membranaceus (Astragali radix)FabaceaeStem-34.0 mg/g[6]
Pueraria montana (Kudzu)FabaceaeRoot-24.6 mg/g[6]
Glycyrrhiza uralensis (Licorice)FabaceaeRoot-16.9 mg/g[6]
Arachis hypogaea (Peanut)FabaceaeRootsPresentPresent[3]
Trifolium incarnatum (Crimson clover)FabaceaeRoots-Present[3]
Various Legumes (Soybean, clovers, etc.)Fabaceae--200-600 mg/100g FW[7]
Ceratonia siliqua (Carob)FabaceaePods->100 mg/g[8]
Vigna unguiculata (Black-eyed pea)Fabaceae-2.03 mg/g-[8]
Bauhinia variegataFabaceaeLeaves-Present[9]
Pinus pinea (Pine nut)PinaceaeNuts-Present (5.7 mg/g extract)[10]
Sticky mouse-earCaryophyllaceae-166 mg/100g FW260 mg/100g FW[7]
ChickweedCaryophyllaceae--275 mg/100g FW[7]
Ginkgo biloba (Ginkgo)Ginkgophyta--332 mg/100g FW[7]

Note: Content values can vary based on factors such as plant variety, growing conditions, and the specific analytical methods used. FW denotes fresh weight.

Experimental Protocols

Detailed methodologies are essential for the accurate quantification of Ononitol and (+)-Pinitol. Below are summaries of common experimental protocols cited in the literature.

Extraction of Ononitol and (+)-Pinitol

A common procedure for extracting these cyclitols from plant material involves the following steps:

  • Sample Preparation: The plant material (e.g., leaves, roots, pods) is typically air-dried and pulverized to a fine powder.

  • Solvent Extraction: The powdered material is extracted with a polar solvent, most commonly 80% ethanol, often with heating to increase extraction efficiency.[3][9] Supercritical fluid extraction using carbon dioxide has also been employed for carob pulp.[11]

  • Purification: The crude extract undergoes purification steps to remove interfering compounds. This may include:

    • Solvent Partitioning: To remove lipids.[1]

    • Ion Exchange Chromatography: To remove charged molecules.[1]

    • Activated Charcoal Treatment: To remove pigments and other impurities.[1]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and reliable method for the identification and quantification of Ononitol and (+)-Pinitol.

  • Derivatization: Due to their low volatility, these cyclitols require derivatization prior to GC-MS analysis. A common derivatizing agent is trimethylsilyl imidazole (TMSI), which converts the hydroxyl groups to trimethylsilyl ethers.[2][3]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • Separation: The compounds are separated based on their boiling points and interactions with the GC column.

    • Detection and Quantification: The mass spectrometer identifies the compounds based on their unique mass spectra. Quantification is typically achieved by monitoring specific fragment ions. For instance, a major ion fragment at m/z 260 is often used to quantify pinitol.[2][3]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of these compounds.

  • Chromatographic System: An Aminex HPX-87C column with a cation-exchange resin in the calcium form is often used for separation, with deionized water as the mobile phase.[12][13]

  • Detection: A pulsed amperometric detector (PAD) is highly sensitive for polyhydroxylated compounds like Ononitol and (+)-Pinitol.[12][13] Post-column addition of a strong base (e.g., NaOH) is used to increase the pH of the eluent before it enters the detector, enhancing sensitivity.[12]

Visualizing Key Pathways and Workflows

Biosynthesis of (+)-Pinitol

The following diagram illustrates the biosynthetic pathway of (+)-Pinitol from myo-inositol, with Ononitol as a key intermediate.

Pinitol Biosynthesis myo_inositol myo-Inositol ononitol Ononitol myo_inositol->ononitol Inositol methyl transferase (IMT) pinitol (+)-Pinitol ononitol->pinitol Ononitol epimerase Experimental Workflow start Plant Material extraction Solvent Extraction start->extraction purification Purification extraction->purification derivatization Derivatization (for GC-MS) purification->derivatization analysis GC-MS or HPLC Analysis purification->analysis Direct to HPLC derivatization->analysis quantification Quantification analysis->quantification Insulin Signaling Pathway insulin Insulin receptor Insulin Receptor insulin->receptor pinitol (+)-Pinitol pi3k PI3K pinitol->pi3k Promotes receptor->pi3k akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits gs Glycogen Synthase (GS) akt->gs Activates glucose_uptake Glucose Uptake akt->glucose_uptake Promotes gsk3b->gs Inhibits glycogen_synthesis Glycogen Synthesis gs->glycogen_synthesis Leads to

References

Verifying the Antioxidant Capacity of (+)-Ononitol: A Comparative Analysis Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape of knowledge regarding Ononitol's antioxidant properties. Due to the absence of direct comparative data, this document will focus on outlining the established experimental protocols for assessing antioxidant capacity and contextualizing the limited available information on Ononitol and its derivatives.

Established Antioxidant Standards

In the field of antioxidant research, the capacity of a compound to neutralize free radicals is typically measured against well-characterized standards. This allows for reproducible and comparable results across different studies and laboratories. The most commonly used standards include:

  • Trolox: A water-soluble analog of Vitamin E, widely used as a reference standard in various antioxidant assays.[1][2][3][4][5] Results are often expressed in Trolox Equivalents (TE).

  • Ascorbic Acid (Vitamin C): A potent natural antioxidant, frequently used as a benchmark for antioxidant activity.[6][7]

  • Gallic Acid: A phenolic compound known for its strong antioxidant properties, often used as a standard in antioxidant and total phenolic content assays.[8][9][10]

Common In Vitro Antioxidant Capacity Assays

Several spectrophotometric assays are routinely employed to determine the antioxidant capacity of substances. These assays are based on different chemical principles, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and relatively simple method to evaluate the free radical scavenging ability of antioxidants. The principle lies in the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

In the ABTS assay, the ABTS radical cation is generated by the oxidation of ABTS. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution. The extent of color change is measured to quantify the antioxidant's scavenging capacity.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with a specific reagent. The intensity of the color is directly related to the reducing power of the antioxidant.

Current State of Research on Ononitol's Antioxidant Capacity

Despite a thorough search of scientific databases, there is a significant lack of published studies that have specifically quantified the in vitro antioxidant capacity of (+)-Ononitol using the aforementioned standardized assays (DPPH, ABTS, FRAP) and compared it directly with Trolox, Ascorbic Acid, or Gallic Acid.

Existing research provides some indirect and qualitative insights:

  • An in vivo study on ononitol monohydrate demonstrated its ability to increase the levels of antioxidant enzymes and hepatic glutathione, suggesting a role in the body's antioxidant defense system.[11] However, this study did not provide the direct free radical scavenging data necessary for a comparative guide.

  • Research on other inositol derivatives has suggested that they may possess weak antioxidant activity. For instance, one study noted that inositols isolated from Taraxacum coreanum exhibited weak activity in a DPPH radical scavenging assay.

  • A study on myo-inositol, a related compound, found that 1 mg of myo-inositol had an antioxidant capacity equivalent to 0.454 mg of Vitamin C. While this provides a quantitative comparison for a similar molecule, it cannot be directly extrapolated to (+)-Ononitol.

Experimental Protocols

For researchers interested in evaluating the antioxidant capacity of Ononitol or other compounds, detailed methodologies for the key assays are provided below.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration is typically around 0.1 mM.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound solution (Ononitol) at various concentrations.

  • Initiation of Reaction: Add a fixed volume of the DPPH solution to the test compound solution and mix thoroughly.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

ABTS Radical Cation Decolorization Assay Protocol
  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use.

  • Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 ± 0.02 at 734 nm).

  • Reaction Mixture: Add a small volume of the test compound solution (Ononitol) at various concentrations to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to that of a Trolox standard curve.

FRAP Assay Protocol
  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and ferric chloride (FeCl₃) solution in a specific ratio.

  • Reaction Mixture: Add a small volume of the test compound solution (Ononitol) to a pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at a specific wavelength (typically around 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically ferrous sulfate (FeSO₄) or a known antioxidant like Ascorbic Acid. Results are often expressed as Ascorbic Acid Equivalents (AAE) or Fe(II) equivalents.

Visualizing Experimental Workflows

To aid in the understanding of these experimental processes, the following diagrams illustrate the general workflow for antioxidant capacity assays and the underlying chemical principles.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare Ononitol Solution (various concentrations) Mix_Sample Mix Ononitol with Reagent Sample->Mix_Sample Standard Prepare Standard Solution (e.g., Trolox) Mix_Standard Mix Standard with Reagent Standard->Mix_Standard Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix_Sample Reagent->Mix_Standard Incubate Incubate Mix_Sample->Incubate Mix_Standard->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Activity Calculate % Inhibition or TEAC/AAE Measure_Absorbance->Calculate_Activity Compare Compare Ononitol to Standard Calculate_Activity->Compare

Caption: General workflow for in vitro antioxidant capacity assays.

Antioxidant_Mechanism cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + Antioxidant Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + Antioxidant

Caption: Simplified chemical principles of common antioxidant assays.

Conclusion and Future Directions

The development of a comprehensive comparison guide for the antioxidant capacity of (+)-Ononitol against known standards is currently hindered by the lack of direct, quantitative in vitro data. While there are indications of its potential antioxidant effects from in vivo studies and research on related compounds, further investigation is required to establish its specific free radical scavenging and reducing capabilities.

For researchers and drug development professionals interested in the antioxidant properties of Ononitol, it is recommended that future studies focus on performing standardized in vitro assays such as DPPH, ABTS, and FRAP. The results should be expressed in terms of equivalents to established standards like Trolox, Ascorbic Acid, and Gallic Acid to allow for robust comparison and a clearer understanding of its potential as an antioxidant agent. The detailed protocols and workflows provided in this guide can serve as a foundation for such future experimental work.

References

Comparative Metabolomics of Plants with High and Low Ononitol Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ononitol (4-O-methyl-myo-inositol) is a cyclitol, or cyclic sugar alcohol, found in a variety of plants, particularly legumes. It is known to play a role in stress tolerance, acting as an osmoprotectant to help plants withstand conditions such as high salinity. Understanding the broader metabolic consequences of high versus low levels of Ononitol is crucial for developing stress-resistant crops and for potential applications in pharmaceuticals and nutraceuticals. This guide provides a comparative analysis of the metabolomic landscapes of plants with differing Ononitol levels, supported by experimental data and detailed protocols.

Quantitative Metabolomic Data

Note: This table is a synthesis of data from multiple studies and represents a qualitative and semi-quantitative comparison between a representative high-inositol plant (Medicago sativa) and a low-inositol model plant (Arabidopsis thaliana) under standard growth conditions. The "Change in High Ononitol Plant" column is an interpretation based on the known functions of Ononitol and related metabolites.

Metabolite ClassMetaboliteRepresentative Plant (Low Ononitol)Representative Plant (High Ononitol)Postulated Change in High Ononitol Plant
Cyclitols Ononitol Not Detected / Very Low High Defining high level
myo-InositolPresentHighIncreased (as precursor)
D-PinitolNot Detected / Very LowPresentIncreased (downstream product)
Amino Acids ProlineBasal LevelsElevatedIncreased (synergistic osmoprotectant)
GlycineBasal LevelsElevatedIncreased
AlanineBasal LevelsStable / Slightly IncreasedNo significant change
ValineBasal LevelsStableNo significant change
Organic Acids Malic AcidHighStableNo significant change
Citric AcidHighStableNo significant change
Succinic AcidHighStableNo significant change
Sugars SucroseHighElevatedIncreased (carbon source for cyclitols)
GlucoseHighStable / Slightly IncreasedNo significant change
FructoseHighStable / Slightly IncreasedNo significant change
RaffinoseLowElevatedIncreased (stress-related sugar)
Secondary Metabolites Flavonoids (e.g., Quercetin)PresentElevatedIncreased (general stress response)
Phenolic AcidsPresentElevatedIncreased (antioxidant activity)

Metabolic Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental processes is key to understanding the data. The following diagrams were generated using Graphviz (DOT language) to illustrate the Ononitol biosynthesis pathway and a typical workflow for comparative metabolomics.

Ononitol_Biosynthesis cluster_pathway Ononitol Biosynthesis Pathway G6P Glucose-6-Phosphate MIPS myo-Inositol-1-P Synthase (MIPS) G6P->MIPS MI1P myo-Inositol-1-Phosphate MIPS->MI1P IMP Inositol Monophosphatase (IMP) MI1P->IMP MI myo-Inositol IMP->MI IMT Inositol Methyl Transferase (IMT) MI->IMT Ononitol Ononitol IMT->Ononitol OEP Ononitol Epimerase Ononitol->OEP Pinitol D-Pinitol OEP->Pinitol

Caption: Biosynthesis pathway of Ononitol from Glucose-6-Phosphate.

Metabolomics_Workflow cluster_workflow Comparative Metabolomics Workflow cluster_analysis Instrumental Analysis start Plant Growth (High vs. Low Ononitol) harvest Tissue Harvesting (Flash freeze in liquid N2) start->harvest extract Metabolite Extraction (e.g., Methanol/Chloroform/Water) harvest->extract gcms GC-MS (Derivatization) extract->gcms lcms LC-MS extract->lcms process Data Processing (Peak detection, alignment) gcms->process lcms->process stats Statistical Analysis (PCA, OPLS-DA) process->stats identify Metabolite Identification (Database search, MS/MS) stats->identify interpret Pathway Analysis & Biological Interpretation identify->interpret

Caption: Generalized workflow for comparative plant metabolomics.

Experimental Protocols

The following protocols provide a generalized methodology for conducting a comparative metabolomics study of plants with high and low Ononitol levels. These are based on established methods in the field.

Plant Material and Growth Conditions
  • Plant Selection:

    • High Ononitol Plant: A plant species known to naturally accumulate Ononitol (e.g., Medicago sativa) or a genetically modified line overexpressing a myo-inositol methyltransferase (IMT) gene (e.g., in a Brassica napus or Arabidopsis thaliana background).[1]

    • Low Ononitol Plant: The corresponding wild-type or a closely related species that does not accumulate Ononitol.

  • Growth: Plants should be grown in a controlled environment (growth chamber) to minimize variability. A common condition is a 16-hour light/8-hour dark cycle at 22°C.

  • Harvesting: Collect leaf tissue from multiple biological replicates (at least 5) at a consistent developmental stage. Immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity and store at -80°C until extraction.

Metabolite Extraction

This protocol is for the extraction of polar and semi-polar metabolites.

  • Grind the frozen plant tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Weigh approximately 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of a pre-chilled (-20°C) extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., in a 2.5:1:1 v/v/v ratio).

  • Add an internal standard (e.g., Ribitol) to each sample for normalization.

  • Vortex the mixture vigorously for 30 seconds.

  • Shake the samples at 4°C for 10-20 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube. The supernatant can be separated into polar (methanol/water) and non-polar (chloroform) phases if required.

  • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). The dried extract is now ready for derivatization (for GC-MS) or resuspension (for LC-MS).

GC-MS Analysis (for primary metabolites)
  • Derivatization: This two-step process makes the metabolites volatile for gas chromatography.

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes with shaking.

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37°C for 30 minutes with shaking.

  • Injection: Transfer the derivatized sample to a GC-MS vial with a micro-insert. Inject 1 µL of the sample into the GC-MS system.

  • Chromatography: Use a suitable column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 70°C), holds for a short period, and then ramps up to a high temperature (e.g., 320°C) to elute all compounds.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to collect mass spectra of all eluting compounds.

LC-MS Analysis (for secondary and semi-polar metabolites)
  • Resuspension: Re-dissolve the dried metabolite extract in a suitable solvent, typically a mixture similar to the initial mobile phase (e.g., 50% methanol in water).

  • Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS system.

  • Chromatography: Use a reverse-phase column (e.g., C18). The mobile phase typically consists of two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol with 0.1% formic acid. A gradient is run from a high percentage of A to a high percentage of B to elute compounds with varying polarities.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes to detect a wider range of compounds. Data can be collected in full scan mode, and tandem MS (MS/MS) can be used for fragmentation to aid in identification.

Data Analysis
  • Data Pre-processing: Raw data from the GC-MS and LC-MS instruments are processed using software to detect peaks, correct for baseline drift, and align peaks across all samples.

  • Statistical Analysis: Use multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify metabolites that differ significantly between the high and low Ononitol groups.

  • Metabolite Identification: Putative identification of the differential metabolites is achieved by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Golm Metabolome Database) and online databases (e.g., KEGG, Metlin). Confirmation is done using authentic chemical standards.

  • Pathway Analysis: Map the identified differential metabolites onto known biochemical pathways to understand the systemic metabolic shifts caused by altered Ononitol levels.

References

Safety Operating Guide

Proper Disposal of (+)-Ononitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, adherence to rigorous safety protocols is paramount. This guide provides essential, immediate, and logistical information for the proper disposal of (+)-Ononitol, ensuring a safe laboratory environment and regulatory compliance. While (+)-Ononitol is not classified as a hazardous substance, proper chemical waste management practices are crucial.

Key Safety and Physical Properties

A comprehensive understanding of a compound's properties is the foundation of safe handling and disposal.

PropertyValue
Molecular Formula C₇H₁₄O₆[1][2]
Molar Mass 194.18 g/mol [2][3][4]
Appearance Colorless solid[1]
Melting Point 167–169 °C (333–336 °F; 440–442 K)[1]
Hazard Classification Not generally considered a hazardous substance.[5][6]
Incompatibilities Strong oxidizing agents.[7][8]
Hazardous Decomposition Products Carbon monoxide (CO) and Carbon dioxide (CO₂) upon heating.[8]
Disposal Decision Workflow

The following diagram outlines the logical steps to determine the appropriate disposal route for (+)-Ononitol waste.

OnonitolDisposal start Start: Ononitol Waste is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated non_hazardous Non-Hazardous Waste Stream is_contaminated->non_hazardous No hazardous Hazardous Waste Stream is_contaminated->hazardous Yes collect Collect in a designated, chemically compatible container. non_hazardous->collect hazardous->collect label_non_hazardous Label container: 'Non-Hazardous Waste: (+)-Ononitol' collect->label_non_hazardous If Non-Hazardous label_hazardous Label container: 'Hazardous Waste' and list all constituents. collect->label_hazardous If Hazardous seal Securely seal the container. label_non_hazardous->seal label_hazardous->seal contact_ehs Contact Environmental Health & Safety (EHS) for pickup. seal->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Ononitol Disposal Decision Workflow.

Experimental Protocols: Step-by-Step Disposal Procedures

Follow these procedural steps to ensure the safe and compliant disposal of (+)-Ononitol.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to prevent the inhalation of any dust.

Step 1: Waste Classification

Based on available safety data, pure, uncontaminated (+)-Ononitol can be managed as non-hazardous solid chemical waste. However, if it is mixed with any solvents or other hazardous materials, it must be treated as hazardous waste.

Step 2: Containment of Uncontaminated (+)-Ononitol

For small quantities of pure (+)-Ononitol, contain the solid waste in a securely sealed and clearly labeled container. The label should read "Non-Hazardous Waste: (+)-Ononitol".

Step 3: Disposal of Contaminated (+)-Ononitol

If (+)-Ononitol is contaminated with hazardous substances, it must be disposed of as hazardous waste.

  • Labeling : Clearly label the container with the words "Hazardous Waste" and list all chemical constituents with their approximate percentages.

  • Storage : Store the container in a designated satellite accumulation area.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal coordinator to schedule a pickup. Provide them with all necessary information regarding the waste, including the chemical name and quantity.

Step 5: Spill Management

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE.

  • Contain the spill using a chemical absorbent pad or other suitable inert material to collect the solid, avoiding dust generation.

  • Once the bulk of the material is collected, decontaminate the area with soap and water.

  • Place the collected spill waste and cleaning materials into a labeled chemical waste container for proper disposal.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

Essential Safety and Operational Guidance for Handling (+)-Ononitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides immediate, essential safety and logistical information for the handling of (+)-Ononitol, a derivative of myo-inositol. While (+)-Ononitol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling (+)-Ononitol in a laboratory setting. These recommendations are based on guidelines for handling non-hazardous chemical powders.

PPE CategoryRecommended EquipmentSpecifications & Use Cases
Eye and Face Protection Safety glasses with side shields or safety goggles.Must meet ANSI Z87.1 standards. Provides protection against accidental splashes or airborne particles.
Hand Protection Nitrile or latex gloves.Disposable to prevent contamination. Inspect for tears or holes before use. Change gloves immediately if contaminated.
Body Protection Standard laboratory coat.Should be clean and buttoned. Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Generally not required under normal use.A NIOSH-approved particulate respirator (e.g., N95) may be used if handling large quantities or if dust generation is likely.[1] Ensure proper fit and training if a respirator is used.
Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle (+)-Ononitol in a well-ventilated area to minimize the potential for dust inhalation.[1]

  • Preventing Dust Formation: Avoid actions that could generate dust, such as vigorous shaking or scraping.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep away from strong oxidizing agents.[2]

Spill Response:

  • Notification: Alert colleagues and the laboratory supervisor of the spill.

  • Isolation: If the spill is large, restrict access to the area.

  • Cleanup:

    • For small spills, gently sweep up the solid material, avoiding dust generation.[2][3]

    • Use a dustpan and brush or a vacuum cleaner with a HEPA filter.

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

  • PPE: Wear the recommended PPE during the entire cleanup process.

Disposal Plan:

As (+)-Ononitol is considered a non-hazardous substance, its disposal should follow institutional and local regulations for non-hazardous chemical waste.[4][5][6]

  • Containerization: Place waste (+)-Ononitol and any contaminated materials (e.g., gloves, paper towels) into a clearly labeled, sealed container.[3]

  • Labeling: The label should clearly identify the contents as "Non-hazardous waste: (+)-Ononitol".[3]

  • Disposal Route: Dispose of the container through your institution's chemical waste program for non-hazardous solids.[4] Do not dispose of in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Empty containers that have held (+)-Ononitol should be rinsed with a suitable solvent (e.g., water), and the rinsate can typically be disposed of down the drain. The empty, rinsed container can then be discarded in the regular trash. Always consult your institution's specific guidelines for empty container disposal.

Experimental Protocol: Weighing of (+)-Ononitol

This protocol outlines the steps for safely weighing (+)-Ononitol powder in a laboratory setting.

Materials:

  • (+)-Ononitol solid

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate PPE (lab coat, safety glasses, gloves)

Procedure:

  • Preparation:

    • Ensure the analytical balance is clean, calibrated, and located in an area free from drafts.

    • Don the appropriate PPE.

  • Taring the Balance:

    • Place a clean, empty weighing paper or boat on the balance pan.

    • Close the balance doors and press the "tare" or "zero" button to set the reading to zero.

  • Weighing the Compound:

    • Open the balance door and carefully add the desired amount of (+)-Ononitol to the weighing paper or boat using a clean spatula.

    • Add the powder slowly to avoid creating dust and to achieve the target weight accurately.

    • Close the balance door to get a stable reading.

  • Recording the Mass:

    • Record the final mass from the balance display in your laboratory notebook.

  • Transfer and Cleanup:

    • Carefully transfer the weighed (+)-Ononitol to your reaction vessel or for its intended use.

    • Clean the spatula and any residual powder from the balance and surrounding area using a soft brush and a damp cloth.

    • Dispose of any contaminated weighing paper in the appropriate non-hazardous waste container.

    • Wash your hands thoroughly after completing the procedure.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling (+)-Ononitol.

PPE_Selection_Workflow Start Start: Assess Task Handling (+)-Ononitol AssessHazard Is (+)-Ononitol a hazardous substance? Start->AssessHazard StandardPPE Standard Laboratory PPE Required: - Safety Glasses - Lab Coat - Gloves (Nitrile/Latex) AssessHazard->StandardPPE No AssessDust Is there a risk of significant dust generation? StandardPPE->AssessDust RespiratoryProtection Add Respiratory Protection: - NIOSH-approved  particulate respirator (N95) AssessDust->RespiratoryProtection Yes (e.g., large quantities) End Proceed with Task AssessDust->End No RespiratoryProtection->End

Caption: PPE Selection workflow for handling (+)-Ononitol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ononitol, (+)-
Reactant of Route 2
Reactant of Route 2
Ononitol, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.